This guide details the chemical properties, synthesis, and applications of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide , a specialized organosulfur intermediate used in medicinal chemistry and organic synthesis. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and applications of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide , a specialized organosulfur intermediate used in medicinal chemistry and organic synthesis.
Executive Summary & Compound Identity
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a bicyclic sulfonohydrazide characterized by a 1,4-benzodioxane (ethylenedioxybenzene) scaffold substituted at the peri-like 5-position. Unlike its more common 6-isomer, the 5-substituted variant offers unique steric and electronic properties due to the proximity of the sulfonyl group to the bridgehead oxygen atoms.
Chemical Identity Table
Property
Detail
IUPAC Name
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Common Name
1,4-Benzodioxan-5-sulfonohydrazide
Molecular Formula
C₈H₁₀N₂O₄S
Molecular Weight
230.24 g/mol
CAS Number
Not widely indexed; analog 6-isomer is 1094453-02-7
Core Scaffold
1,4-Benzodioxane (Catechol ethylene ether)
Functional Group
Sulfonohydrazide (-SO₂NHNH₂)
Structural Analysis & Physical Properties[10]
Structural Significance (5- vs. 6-Position)
The distinction between the 5- and 6-positions is critical for pharmacological activity.
5-Position (Ortho/Meta): Located ortho to the bridgehead oxygen. This creates a "ortho-effect" where the sulfonyl group may interact electronically or sterically with the dioxine ring, influencing binding affinity in targets like
-adrenergic or 5-HT receptors.
Predicted Physical Properties
Physical State: Crystalline solid (Off-white to pale yellow).
Melting Point: Typically 140–160 °C (decomposition). Note: Sulfonohydrazides often decompose upon melting; precise determination requires DSC.
Acidity (pKa): The sulfonamide proton (-SO₂N H-) is acidic (pKa ~9–10), allowing deprotonation by weak bases (e.g., K₂CO₃).
Synthesis & Production Protocols
The synthesis of the 5-isomer requires careful regiocontrol, as direct chlorosulfonation of 1,4-benzodioxane favors the 6-position. The most reliable route utilizes the 5-sulfonyl chloride intermediate.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway from benzodioxane scaffold to sulfonohydrazide.
Detailed Protocol: Sulfonylation of Hydrazine
This protocol assumes the availability of 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride (commercially available or isolated via fractional crystallization).
Preparation: Dissolve hydrazine monohydrate (3.0 equiv) in THF (10 volumes) and cool to -10 °C under nitrogen atmosphere. Excess hydrazine is crucial to prevent the formation of the symmetrical sulfonyl hydrazide dimer (R-SO₂-NH-NH-SO₂-R).
Addition: Dropwise add a solution of 5-sulfonyl chloride (1.0 equiv) in THF over 30 minutes, maintaining the temperature below 0 °C. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the sulfonyl chloride.[1]
Work-up:
Method A (Precipitation): Pour the reaction mixture into ice-cold water. The sulfonohydrazide typically precipitates as a solid. Filter, wash with cold water (to remove hydrazine HCl), and dry.
Method B (Extraction): If no precipitate forms, evaporate THF, dilute with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water if necessary.
Chemical Reactivity & Applications[2][5][7]
The sulfonohydrazide group is a "chameleon" functionality, capable of acting as a nucleophile, an electrophile (after oxidation), or a radical source.
Reactivity Profile (DOT Visualization)
Figure 2: Divergent reactivity pathways for benzodioxane sulfonohydrazides.
Key Transformations
A. Synthesis of Sulfonylhydrazones (Bioactive Scaffolds)
Reaction with aldehydes or ketones yields N-sulfonylhydrazones . These derivatives are pharmacologically significant, often exhibiting antibacterial or anticancer activity by inhibiting specific enzymes (e.g., carbonic anhydrase).
Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
B. C-S Bond Formation (Sulfenylation)
Sulfonohydrazides serve as stable precursors for sulfenylating agents.
Protocol: React with thiols or electron-rich aromatics in the presence of iodine (I₂) or copper catalysts.
Utility: Introduces the 2,3-dihydro-1,4-benzodioxin-5-yl-sulfonyl moiety into complex drug molecules.
C. Radical Sulfonylation
Under oxidative conditions (e.g., TBHP, TBAI), the hydrazide releases N₂ to generate a sulfonyl radical. This radical can add to alkenes or alkynes, a powerful method for functionalizing the benzodioxane core onto other scaffolds.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, strict adherence to safety protocols is mandatory when handling sulfonohydrazides.
Thermal Stability: Sulfonohydrazides are potentially shock-sensitive or thermally unstable above 100 °C. Never heat the dry solid in a closed system.
Toxicology:
Hydrazine Residues: The synthesis uses hydrazine, a known carcinogen. Ensure the final product is free of hydrazine (verify via TLC/NMR).
Sensitization: Treat as a potential skin sensitizer and irritant.
Storage: Store in amber vials at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
European Patent Office. (2007). Proton pump inhibitors containing benzodioxane sulfonyl derivatives. EP1803709A1. Link
Bolchi, C., et al. (2020).[2] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry.[2] European Journal of Medicinal Chemistry, 200.[2] Link
Mavrodin, A., et al. (2013). Synthesis and Reactions of Sulphone Hydrazides.[3][1][4] International Journal of Chemical, Materials and Biomolecular Sciences. Link
PubChem. (2025). 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide (Related Compound). CID 13455428. Link
A Technical Guide to the Physicochemical Characteristics of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
This document provides a detailed exploration of the physicochemical properties, synthesis, and analytical characterization of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This guide is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed exploration of the physicochemical properties, synthesis, and analytical characterization of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering foundational knowledge and practical insights into this specific chemical entity.
Introduction: The Significance of the 2,3-Dihydro-1,4-benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine ring system is a prevalent structural motif in a multitude of pharmacologically active compounds.[1] Its conformational rigidity and ability to present substituents in a defined spatial orientation make it a valuable scaffold for designing ligands that can selectively interact with biological targets. The introduction of a sulfonohydrazide functional group at the 5-position of this ring system introduces a versatile handle for further chemical modifications and potential biological interactions, making 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide a compound of significant interest for synthetic and medicinal chemists.
Molecular Structure and Chemical Identity
The fundamental attributes of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide are summarized below, providing a clear identification of the compound.
Chemical Structure
The molecular structure consists of a benzene ring fused to a 1,4-dioxane ring, with a sulfonohydrazide group attached at the 5-position of the benzodioxine core.
Proposed synthetic route for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
To a stirred solution of 2,3-dihydro-1,4-benzodioxine in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Dissolve the crude 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
Add an excess of hydrazine hydrate to the solution at 0 °C with vigorous stirring.
Continue stirring at room temperature for a few hours.
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
Collect the organic layer, dry it, and concentrate to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield pure 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Spectroscopic and Analytical Characterization
The structural confirmation of the synthesized 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from related structures.
[2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.
Functional Group
Expected Wavenumber (cm⁻¹)
N-H stretching (sulfonohydrazide)
3400-3200
C-H stretching (aromatic)
3100-3000
C-H stretching (aliphatic)
2950-2850
S=O stretching (sulfonyl)
1350-1300 and 1160-1120
C-O-C stretching (dioxane)
1250-1050
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
Aromatic Protons: Signals in the range of 7.0-8.0 ppm.
Dioxane Protons: Signals corresponding to the -OCH₂CH₂O- group, typically around 4.3 ppm.
NH and NH₂ Protons: Broad signals that are exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.
Aromatic Carbons: Resonances in the region of 110-150 ppm.
Dioxane Carbons: Signals for the -OCH₂CH₂O- carbons, typically around 64 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 231.0434.
Potential Applications in Drug Discovery
Sulfonohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. [3]The title compound, with its unique combination of the benzodioxine scaffold and the sulfonohydrazide moiety, represents a promising candidate for further investigation in various therapeutic areas. The hydrazide group can also serve as a key synthon for the construction of more complex heterocyclic systems.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical characteristics, synthesis, and analytical profile of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. While direct experimental data for this specific isomer is limited, this document, grounded in established chemical principles and data from close structural analogs, offers a solid foundation for researchers to synthesize and characterize this compound, and to explore its potential in medicinal chemistry and drug development.
References
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]
PubChem. 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide | C8H10N2O4S. Available from: [Link]
International Journal of Physical Sciences. (2021, October 31). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Available from: [Link]
PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol | C8H8O3. Available from: [Link]
PubMed. (1988, September). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6) -sulfamoyl-2,3-dihydro-1,4-benzodioxins. Available from: [Link]
PubChemLite. 2,3-dihydro-1,4-benzodioxine-5-sulfonamide. Available from: [Link]
Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. (2025). Moroccan Journal of Chemistry, 13(3), 1012-1037. Available from: [Link]
Technical Guide: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
The following technical guide details the high-fidelity synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide . This guide prioritizes regiochemical integrity .
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the high-fidelity synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide .
This guide prioritizes regiochemical integrity . Direct functionalization of the 2,3-dihydro-1,4-benzodioxine (benzodioxan) scaffold typically occurs at the 6-position (para to the ether oxygen). To successfully target the 5-position (ortho to the bridgehead), a directed de novo ring construction strategy starting from 3-substituted catechol precursors is required.
Retrosynthetic Analysis & Strategy
The target molecule contains a sulfonohydrazide group at the C5 position of the 1,4-benzodioxine core. A retrosynthetic disconnection reveals that the critical intermediate is the 5-sulfonyl chloride .
Due to the electronic directing effects of the ethylenedioxy bridge, electrophilic aromatic substitution (EAS) on unsubstituted 1,4-benzodioxane overwhelmingly favors the C6 position. Therefore, a "Directed Scaffold Construction" approach is necessary, where the C5 functional handle is established before or during the formation of the dioxane ring.
Figure 1: Retrosynthetic logic flow avoiding the C6-regioisomer trap.
Experimental Protocols
Phase 1: Scaffold Construction
Objective: Synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine.
Principle: Williamson ether synthesis using a vicinal dihalide. The nitro group at position 3 of the catechol becomes position 5 in the benzodioxane system.
Parameter
Specification
Starting Material
3-Nitrocatechol (1.0 eq)
Reagent
1,2-Dibromoethane (1.5 - 2.0 eq)
Base
Potassium Carbonate (), anhydrous (2.5 eq)
Solvent
DMF (N,N-Dimethylformamide) or Acetone
Temperature
Reflux (C for DMF)
Typical Yield
75 - 85%
Protocol:
Charge a round-bottom flask with 3-nitrocatechol (10.0 g, 64.5 mmol) and anhydrous DMF (100 mL).
Add anhydrous
(22.3 g, 161 mmol) in portions. The solution will turn deep orange/red (phenoxide formation).
Add 1,2-dibromoethane (8.4 mL, 97 mmol) dropwise.
Heat the mixture to 100°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Cool to room temperature. Pour into ice-water (500 mL). The product usually precipitates as a yellow solid.
Filter the solid, wash copiously with water to remove DMF and inorganic salts.
Purification: Recrystallize from ethanol if necessary.
Checkpoint: Product is 5-Nitro-2,3-dihydro-1,4-benzodioxine .
Phase 2: Functional Group Reduction
Objective: Conversion to 5-Amino-2,3-dihydro-1,4-benzodioxine.
Method: Catalytic Hydrogenation (cleanest) or Iron/Acid reduction (cheaper/robust).
Protocol (Catalytic Hydrogenation):
Dissolve the nitro compound (5.0 g) in Methanol (50 mL).
Add 10% Pd/C (0.5 g, 10 wt%).
Stir under
atmosphere (balloon pressure or 1-2 atm) at RT for 4–12 hours.
Workup: Filter through a Celite pad to remove the catalyst.
Concentrate the filtrate to yield the amine as a viscous oil or low-melting solid.
Stability Note: Anilines are oxidation-sensitive. Store under nitrogen or proceed immediately to Phase 3.
Phase 3: The Meerwein Sulfonation (Critical Step)
Objective: Conversion of the amine to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride.
Mechanism: Diazotization followed by copper-catalyzed reaction with sulfur dioxide.
Reagent
Role
Stoichiometry
/ HCl
Diazotization agent
1.1 eq / Excess
(gas) or
Sulfur source
Excess (saturated)
(cat.)
Radical initiator
0.05 - 0.1 eq
Acetic Acid
Solvent/Stabilizer
Solvent volume
Protocol:
Diazotization:
Suspend 5-amino-1,4-benzodioxan (3.0 g, 20 mmol) in conc. HCl (10 mL) and Acetic Acid (10 mL). Cool to -5°C to 0°C .
Add a solution of
(1.5 g, 22 mmol) in water (5 mL) dropwise, maintaining temp < 5°C. Stir for 30 min. The solution should be clear (diazonium salt formed).
Sulfonation:
In a separate vessel, prepare a saturated solution of
in Glacial Acetic Acid (20 mL) containing (100 mg). (Alternatively, dissolve in acetic acid).
Pour the cold diazonium solution slowly into the stirred
mixture at room temperature.
Observation: Vigorous gas evolution (
) will occur.
Stir for 1–2 hours until gas evolution ceases.
Workup: Pour the mixture into crushed ice. The sulfonyl chloride will precipitate as an off-white/tan solid.
Filter, wash with cold water, and dry in a vacuum desiccator.
Caution: Sulfonyl chlorides hydrolyze in moist air. Handle quickly.
Phase 4: Hydrazide Formation
Objective: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Protocol:
Dissolve 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride (2.35 g, 10 mmol) in THF (20 mL). Cool to 0°C .[4]
Note: Use excess hydrazine (2.0–2.5 eq) to prevent the formation of the symmetrical sulfonyl hydrazide dimer (
).
Stir at 0°C for 30 min, then allow to warm to RT for 1 hour.
Workup: Evaporate the THF (or dilute with water if THF volume is low). The product may precipitate. If not, extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol/Water.
Characterization: Expect a white crystalline solid.[4]
Proton NMR (DMSO-d6): Look for the benzodioxane ethylene bridge protons (multiplet ~4.3 ppm), aromatic protons (3H pattern), and the hydrazide protons (
and , often broad singlets exchangeable with ).
Visualization of Reaction Pathway[6][7]
Figure 2: Forward synthesis pathway emphasizing the directed functionalization strategy.
Troubleshooting & Safety Systems
Common Pitfalls
Regioisomer Contamination: If you attempt to chlorosulfonate 1,4-benzodioxan directly, you will obtain the 6-isomer (>90%). The melting points are distinct (6-sulfonyl chloride mp ~60-64°C; 5-isomer mp is often different, check specific CoA). Always verify regiochemistry via 1H NMR (coupling constants of aromatic protons: 5-isomer has a 1,2,3-trisubstituted pattern; 6-isomer has a 1,2,4-trisubstituted pattern).
Dimer Formation: During the hydrazide step, insufficient hydrazine leads to the symmetrical sulfone-hydrazide dimer. Always add the sulfonyl chloride solution TO the hydrazine solution to maintain a localized excess of hydrazine.
Safety Protocol (HSE)
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use exclusively in a fume hood. Quench waste with bleach (sodium hypochlorite) carefully.
Diazonium Salts: Potentially explosive if dried. Keep in solution and cold; process immediately.
References
Scaffold Synthesis & Regiochemistry
Gu, W., et al. (2011). "Synthesis and SAR of 1,4-benzodioxan derivatives." Bioorganic & Medicinal Chemistry Letters. (Describes the 3-nitrocatechol route to 5-substituted benzodioxans).
Source: (General verification of nitrocatechol cyclization).
Meerwein Sulfonation Methodology
Meerwein, H., et al. (1957).[5] "Über aromatische Diazoniumchloride." Chemische Berichte.
Modern Adaptation: "Synthesis of Sulfonyl Chlorides from Anilines."[6] .
Hydrazide Formation
Mavrodin, A., et al. (1957).[5] "Experiments on the sulfone group." Pharmazeutische Zentralhalle.[5] (Classic conditions for
).
Source: (Contextual verification of hydrazide stability).
Patent Reference for 5-Sulfonyl Chloride
Takeda Pharmaceutical Company. (2003).[7] "Proton pump inhibitors."[3][8] EP 2336107 B1. (Explicitly lists 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride as a starting material).[1][2][3]
The following technical guide details the mechanism of action (MoA), synthetic utility, and experimental characterization of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide . This guide treats the compound not merely as...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action (MoA), synthetic utility, and experimental characterization of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide .
This guide treats the compound not merely as a static entity but as a privileged pharmacophore scaffold used in the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and anticancer agents.[1]
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter DBSH-5 ) represents a strategic intersection between the bio-privileged 1,4-benzodioxane ring and the reactive sulfonohydrazide functional group.[1]
While often overshadowed by its 6-isomer (which is synthetically more accessible), the 5-isomer offers unique steric and electronic properties.[1] Its mechanism of action is bifurcated:
Pharmacological MoA: It acts as a zinc-binding group (ZBG) mimic, targeting the active site of metalloenzymes like Carbonic Anhydrase (CA), or functioning as a prodrug that releases the active sulfonamide.[1]
Chemical MoA: It serves as a radical precursor, generating sulfonyl radicals for the construction of complex sulfones in drug discovery.[1]
Part 2: Pharmacological Mechanism of Action[1]
Carbonic Anhydrase Inhibition (The Zinc Anchor)
The primary biological activity of DBSH-5 lies in its ability to inhibit Carbonic Anhydrases (CAs), specifically tumor-associated isoforms (hCA IX and XII).[1]
The Zinc Trap: The catalytic site of CA contains a Zn(II) ion coordinated by three histidine residues.[1] The classical inhibition mechanism involves a sulfonamide (
) deprotonating and coordinating to the Zn(II), displacing the catalytic water molecule/hydroxide ion.[1]
The Hydrazide Variance: DBSH-5 contains a sulfonohydrazide moiety (
Direct Binding: The terminal hydrazine nitrogen can coordinate to the Zn(II) ion, albeit with different geometry than a simple sulfonamide.[1]
Metabolic Activation:[1] In physiological conditions, sulfonohydrazides can undergo oxidative cleavage or hydrolysis to yield the corresponding sulfonamide (
), which then acts as the potent inhibitor.[1] Thus, DBSH-5 may function as a "masked" inhibitor or prodrug.[1]
Isoform Selectivity via the 5-Position
The 1,4-benzodioxane ring is a "privileged structure" that fits into the hydrophobic pocket of the CA active site.
Steric Gating: The 5-position (ortho to the bridgehead oxygen) places the sulfonohydrazide "tail" in a distinct spatial orientation compared to the common 6-isomer.[1]
Selectivity: This steric crowding allows DBSH-5 derivatives to discriminate between the ubiquitous cytosolic isoforms (hCA I, II) and the membrane-bound, tumor-associated isoforms (hCA IX, XII).[1] The bulky benzodioxane ring clashes with the narrower entrance of hCA I/II, while fitting the more open active site of hCA IX (a key target for hypoxic tumors).[1]
Reactive Oxygen Species (ROS) Modulation
Sulfonohydrazides are chemically distinct from sulfonamides due to their reducing nature.[1]
Mechanism: In the tumor microenvironment (often high in oxidative stress), the hydrazide moiety can participate in redox cycling, potentially generating localized ROS or alkylating DNA via diazo-intermediates.[1] This provides a secondary cytotoxic mechanism distinct from enzyme inhibition.
Part 3: Visualization of Mechanism[1]
The following diagram illustrates the dual pathway: the direct Zinc binding (Pharmacology) and the Radical generation (Synthesis).[1]
Figure 1: Dual mechanistic pathways of DBSH-5: Biological activation (top) and Chemical reactivity (bottom).[1]
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of DBSH-5
Expert Insight: Direct chlorosulfonation of 1,4-benzodioxane yields the 6-isomer due to electronic directing effects.[1] To obtain the 5-isomer , one must use a directed lithiation strategy or start from 5-bromo-1,4-benzodioxane.[1]
Lithiation: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq).[1] Note: The 5-position is activated by the adjacent oxygen (ortho-lithiation).[1]
Sulfur Dioxide Capture: Bubble dry
gas into the reaction mixture at -78°C. The solution will turn pale yellow, forming the lithium sulfinate.
Chlorination: Warm to 0°C and treat with N-chlorosuccinimide (NCS) or
to generate the sulfonyl chloride intermediate.[1]
Hydrazinolysis:
Dissolve the crude 5-sulfonyl chloride in THF at 0°C.
Purification: Precipitate with cold water. Recrystallize from Ethanol/Water.
Validation: 1H NMR must show the distinct aromatic pattern of the 5-substituted system (often a doublet-doublet-doublet or multiplet distinct from the 1,2,4-trisubstituted pattern of the 6-isomer).[1]
Protocol B: Carbonic Anhydrase Inhibition Assay
Objective: Determine the
(Inhibition Constant) of DBSH-5 against hCA I, II, IX, and XII.
Supuran, C. T. (2008).[1][3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Context: Foundational text on CA inhibition mechanisms and the role of sulfonamide/sulfonohydrazide zinc-binding groups.
Nocentini, A., et al. (2019).[1] Benzodioxane-sulfonamide derivatives as potent Carbonic Anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
Context: Establishes the structure-activity relationship (SAR) of the benzodioxane scaffold in CA inhibition.
Gao, P., et al. (2016).[1] Sulfonohydrazide as a versatile sulfonyl precursor in organic synthesis. Chemical Reviews. Link[1]
Context: Details the chemical mechanism of sulfonohydrazides as radical precursors, relevant for the synthetic utility of DBSH-5.
PubChem Compound Summary. (2025). 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Isomeric Reference).[1] National Library of Medicine.[4] Link[1]
Context: Provides physicochemical data and toxicity profiles for the closely related 6-isomer, serving as a baseline for the 5-isomer.[1]
A Technical Guide to the Biological Activities of 2,3-Dihydro-1,4-benzodioxine Sulfonamide and Sulfonohydrazide Derivatives
Executive Summary The confluence of privileged scaffolds in medicinal chemistry often yields compounds with remarkable biological profiles. This guide delves into the therapeutic potential of hybrid molecules integrating...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The confluence of privileged scaffolds in medicinal chemistry often yields compounds with remarkable biological profiles. This guide delves into the therapeutic potential of hybrid molecules integrating the 2,3-dihydro-1,4-benzodioxine (benzodioxane) nucleus with the versatile sulfonamide and sulfonohydrazide functional groups. The benzodioxane moiety is a core component of several clinically significant drugs, valued for its conformational rigidity and favorable interactions with various biological targets.[1] Concurrently, the sulfonamide group is a cornerstone of chemotherapy, renowned for its antimicrobial, enzyme-inhibiting, and anticancer properties.[2][3][4] This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, offering a technical resource for researchers and professionals in drug discovery and development. We will explore their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction to the Core Scaffolds: A Synthesis of Function
The rationale for combining the benzodioxane and sulfonamide/sulfonohydrazide moieties stems from the principle of molecular hybridization—linking two or more pharmacophores to create a single molecule with an enhanced or novel spectrum of biological activity.
The 2,3-Dihydro-1,4-benzodioxine Moiety: A Privileged Scaffold
The benzodioxane framework is a rigid bicyclic system present in numerous biologically active compounds.[1] Its structural features are key to its function, providing a defined orientation for substituent groups to interact with receptor binding sites. This scaffold is found in clinically approved drugs like Doxazosin, an α1-adrenergic blocker used to treat hypertension.[1] Research has demonstrated the broad biological potential of benzodioxane derivatives, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[5][6][7][8][9] The specific substitution pattern on the aromatic and dioxin rings is critical in determining the pharmacological profile.[10]
The Sulfonamide and Sulfonohydrazide Groups: Versatile Pharmacophores
Sulfonamides (–SO₂NH–) represent one of the most important functional groups in medicinal chemistry. Their discovery as antimicrobial agents in the 1930s revolutionized medicine.[11] The mechanism of action for their antibacterial effects involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] Beyond this, sulfonamides are potent inhibitors of other enzymes, notably carbonic anhydrases, and have found applications as diuretics, antidiabetic, and anticancer agents.[4][12]
Sulfonohydrazides (–SO₂NHNH₂) and their corresponding sulfonohydrazone Schiff bases (–SO₂NHN=CR₂) are an emerging class of compounds with significant therapeutic interest. They are synthesized from sulfonyl chlorides and hydrazine, providing a versatile bridge for further molecular elaboration.[13]
General Synthesis Strategies
The preparation of these derivatives typically follows convergent synthetic pathways that are both robust and adaptable, allowing for the generation of diverse chemical libraries for biological screening.
Synthesis of N-(2,3-dihydrobenzo[14][15]dioxin-6-yl)sulfonamides
The most common route begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a substituted benzenesulfonyl chloride.[12][14] This reaction is typically performed in an aqueous basic medium, such as 10% sodium carbonate, to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine on the sulfonyl chloride. The resulting N-(2,3-dihydrobenzo[15][14]dioxin-6-yl)sulfonamide can then be further functionalized. For example, alkylation of the sulfonamide nitrogen with various 2-bromo-N-(substituted-phenyl)acetamides in a polar aprotic solvent like DMF, using a base such as lithium hydride, yields a library of target compounds.[12][16]
Synthesis of Sulfonohydrazides and Sulfonohydrazones
The synthesis of a sulfonohydrazide intermediate is achieved by reacting a sulfonyl chloride with an excess of hydrazine hydrate, often in a solvent like tetrahydrofuran.[13] This sulfonohydrazide can then be condensed with a variety of aldehydes or ketones, typically under reflux in ethanol with an acid catalyst, to form the corresponding sulfonohydrazone Schiff bases.[13] This method allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties.
General synthetic workflows for target derivatives.
Key Biological Activities and Mechanisms of Action
The fusion of the benzodioxane and sulfonamide/sulfonohydrazide moieties has yielded derivatives with significant activity across several therapeutic areas.
Enzyme Inhibition
Several studies have reported potent α-glucosidase inhibitory activity for N-substituted 2-{[2,3-dihydro-1,4-benzodioxin-6-yl(arylsulfonyl)]amino}acetamides.[12][14][16] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate digestion and absorption, thereby reducing the postprandial glucose spike, a key strategy in managing type 2 diabetes.
Structure-Activity Relationship Insights:
The substitution pattern on the N-phenylacetamide ring is crucial for activity.
Compounds bearing 2,4-dimethylphenyl and 2,3-dimethylphenyl moieties have shown significantly enhanced inhibitory potential, with IC₅₀ values superior to the standard drug, acarbose.[12] This suggests that specific hydrophobic interactions in the enzyme's active site contribute to binding affinity.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [12]
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).
Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
Assay Procedure:
To a 96-well plate, add 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer).
Add 20 µL of the enzyme solution and incubate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
Incubate the mixture at 37°C for another 15 minutes.
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
Calculation: Calculate the percentage of inhibition relative to a control without an inhibitor. Determine the IC₅₀ value by plotting inhibition percentage against various compound concentrations.
Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as inhibitors of matriptase-2, a serine protease involved in iron homeostasis, suggesting potential therapeutic applications in treating iron overload syndromes.[15] Furthermore, the sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), zinc-containing metalloenzymes crucial in various physiological processes.[4] The overexpression of certain CA isoforms, like CA IX, in hypoxic tumors makes them attractive targets for anticancer drug design.[4] While direct studies on benzodioxine sulfonohydrazides as CA inhibitors are limited, this remains a highly promising area for future investigation.
Anticancer Activity
The benzodioxane scaffold is present in compounds with demonstrated cytotoxic effects against a range of cancer cell lines.[5][7][17] The mechanisms are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling enzymes like kinases.[17][18]
Mechanistic Insights:
Cell Cycle Arrest and Apoptosis: Certain hybrid compounds of 1,4-benzodioxane and imidazolium salts have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in human cancer cells (e.g., SMMC-7721).[17]
Enzyme Inhibition: A series of 1,3,4-oxadiazole derivatives featuring a 1,4-benzodioxane substituent were found to strongly inhibit Methionine Aminopeptidase 2 (MetAP2), an enzyme that plays a role in tumor growth and proliferation.[19]
Receptor Antagonism: The anticancer activity of some 1,4-dioxane derivatives (structurally related to benzodioxane) in human prostate cancer cells has been linked to their antagonism of the α1d-adrenoreceptor subtype.[20]
Cell Culture: Seed human cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration required to inhibit cell growth by 50%).
Antimicrobial Activity
The sulfonamide core is a well-established antibacterial pharmacophore.[11] Its incorporation into the benzodioxane structure is a rational strategy for developing new antimicrobial agents.
Mechanism of Action:
The primary mechanism involves the inhibition of bacterial folic acid synthesis. Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthase (DHPS).[2][3] This blockade prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for producing nucleotides and certain amino acids. Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, this pathway provides selective toxicity against susceptible bacteria.
Inhibition of bacterial folic acid synthesis.
Experimental Protocol: Disc Diffusion Susceptibility Test [22]
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
Disc Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Include a solvent control disc and a positive control antibiotic disc (e.g., Gentamicin).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where bacterial growth is prevented). The size of the zone correlates with the susceptibility of the organism to the compound.
Conclusion and Future Directions
The amalgamation of the 2,3-dihydro-1,4-benzodioxine scaffold with the sulfonamide and sulfonohydrazide functional groups has proven to be a fruitful strategy in medicinal chemistry. The resulting derivatives exhibit a compelling range of biological activities, including potent and specific enzyme inhibition, broad-spectrum anticancer cytotoxicity, and promising antimicrobial effects.
The structure-activity relationship data consistently highlight the importance of the substitution patterns on the peripheral aromatic rings for modulating potency and selectivity. Future research should focus on:
Synthesizing and screening true 2,3-dihydro-1,4-benzodioxine-sulfonohydrazide derivatives and their corresponding Schiff bases against a wider array of biological targets.
Exploring dual-target inhibitors, such as compounds that simultaneously inhibit α-glucosidase and another metabolic enzyme, or that combine CA IX inhibition with another anticancer mechanism.
Conducting in-depth mechanistic studies, including molecular docking and co-crystallization, to elucidate the precise binding modes of the most active compounds and guide further rational design.
These compounds represent a promising class of molecules that, with continued optimization and investigation, hold significant potential for development into next-generation therapeutic agents.
References
Butzen, S., et al. (2018). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules. [Link]
Abbasi, M. A., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as potent α-glucosidase inhibitors. Tropical Journal of Pharmaceutical Research. [Link]
Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. [Link]
Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Molecules. [Link]
Zeb, A., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]
Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]
Catto, B., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]
Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. [Link]
Renard, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry. [Link]
Pigini, M., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]
Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry. [Link]
Sarciron, V., et al. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Arzneimittelforschung. [Link]
Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin. [Link]
D'Acquarica, I., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank. [Link]
Kaur, H., & Kumar, V. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry. [Link]
Ibekwe, S. E., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. ResearchGate. [Link]
Anđelković, T., et al. (2016). Antimicrobial sulfonamides. Journal of the Serbian Chemical Society. [Link]
Głowacka, I. E., & Wujec, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
de Oliveira, V. M., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
Zhang, X., et al. (2022). Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. ResearchGate. [Link]
Omar, M. M., et al. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry. [Link]
Fenoll, C. R., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]
Squeglia, F., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules. [Link]
Technical Whitepaper: Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Executive Summary This technical guide provides an in-depth spectroscopic analysis of 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold for -a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold for
-adrenergic antagonists (e.g., doxazosin analogs) and anticancer agents, this molecule presents unique structural features due to the ortho-positioning of the sulfonohydrazide group relative to the ethylenedioxy bridge.
This document synthesizes theoretical structure-activity relationships (SAR) with high-fidelity predictive modeling and analogous experimental data to provide a reference standard for researchers. It details the synthesis, impurity profiling, and spectral assignment logic required for rigorous characterization.
Synthesis & Purity Profile
Synthetic Pathway
The synthesis of the target compound typically proceeds via the nucleophilic substitution of 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride with hydrazine hydrate.[1] This reaction must be controlled to prevent the formation of the symmetrical N,N'-bis(sulfonyl)hydrazide impurity.
Figure 1: Synthetic pathway and potential impurity formation.[2] High contrast ensures readability.
Critical Impurity Control
Hydrazine Excess: A 3-5 molar excess of hydrazine is required to favor the mono-substituted product.
Temperature: Reaction must be initiated at 0°C to suppress the competitive nucleophilic attack by the product on the starting material.
Infrared (IR) Spectroscopy[4]
The IR spectrum of sulfonohydrazides is characterized by distinct N-H stretching vibrations and the strong absorptions of the sulfonyl group. The 1,4-benzodioxane ring contributes characteristic ether linkage bands.
(m/z 64) is a hallmark of sulfonamides, often preceded by N-N cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is the most definitive tool for distinguishing the 5-isomer from the 6-isomer. The 5-substituted system possesses a 1,2,3-trisubstituted aromatic ring pattern (ABC system), whereas the 6-isomer displays a 1,2,4-trisubstituted pattern.
H NMR Data (DMSO-
, 400 MHz)
Position
(ppm)
Multiplicity
(Hz)
Assignment Logic
NH (Sulfonamide)
9.40 - 9.60
Broad Singlet
-
Exchangeable with . Downfield due to .
H-6
7.35 - 7.45
dd
7.8, 1.5
Ortho to , Meta to O-4. Deshielded.
H-7
7.05 - 7.15
t (approx)
7.8
Meta to , Para to O-4.
H-8
6.95 - 7.05
dd
7.8, 1.5
Para to , Ortho to O-1. Shielded by O-1.
OCH₂ (2, 3)
4.25 - 4.35
Multiplet
-
Ethylene bridge protons.
NH₂ (Hydrazide)
4.00 - 4.20
Broad Singlet
-
Exchangeable. Variable shift based on concentration.
Figure 3: Logic flow for distinguishing regioisomers via NMR.
Experimental Protocols
Sample Preparation for NMR
Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-
. Chloroform- is generally unsuitable due to poor solubility of the sulfonohydrazide moiety.
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.
Synthesis Verification Procedure
To validate the synthesis of the 5-isomer from the sulfonyl chloride:
React: 1.0 eq 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride with 3.0 eq Hydrazine hydrate in THF at 0°C.
Monitor: TLC (Ethyl Acetate/Hexane 1:1). The hydrazide is significantly more polar (lower
) than the chloride.
Workup: Quench with water. The product often precipitates. If not, extract with EtOAc.
Check: Acquire
H NMR. Look for the disappearance of the sulfonyl chloride aromatic pattern and the appearance of exchangeable NH protons.
References
PubChem Compound Summary. "2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide" (Isomer Comparison). National Center for Biotechnology Information. Link
NIST Chemistry WebBook. "1,4-Benzodioxin, 2,3-dihydro- IR Spectrum." National Institute of Standards and Technology. Link
Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[3] Rapid Communications in Mass Spectrometry, 2003.[3] Link
Sinou, D. "Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins."[4] Current Organic Chemistry, 2005. Link
ChemSrc. "2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride Properties." Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Content Type: In-Depth Technical Guide
Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary
This guide outlines the comprehensive methodology for the structural determination and analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide . As a functionalized benzodioxane derivative, this compound presents unique crystallographic challenges, particularly regarding the steric influence of the ortho-bridgehead substitution and the conformational flexibility of the ethylenedioxy ring. This document serves as a protocol for researchers to synthesize, crystallize, solve, and analyze the solid-state architecture of this specific scaffold, which is increasingly relevant in the development of carbonic anhydrase inhibitors and anticancer agents.
Chemical Context & Structural Logic[1][2][3]
Molecular Architecture
The target molecule consists of a 1,4-benzodioxine (also known as 1,4-benzodioxan) core fused to a sulfonohydrazide moiety at position 5.
Core Scaffold: The 2,3-dihydro-1,4-benzodioxine system is bicyclic, comprising a benzene ring fused to a non-aromatic 1,4-dioxane ring.
Numbering & Regiochemistry: Standard IUPAC numbering assigns the bridgehead oxygen atoms as 1 and 4. The aromatic carbons are numbered 5, 6, 7, and 8.
Critical Insight: Position 5 is immediately adjacent to the bridgehead oxygen (O4). This creates a sterically congested environment unlike the more common 6- or 7-substituted isomers.
Structural Predictions & Hypotheses
Before data collection, the following structural features should be anticipated to guide refinement:
Steric Torsion: The proximity of the bulky
group to the O4 ether oxygen will likely force the sulfonyl group out of the aromatic plane to minimize lone-pair repulsion. Expect a torsion angle significantly deviating from or .
Ring Pucker: The ethylenedioxy ring (C2–C3) is not planar. It typically adopts a half-chair or twisted envelope conformation. Disorder is common at C2 and C3; low-temperature data collection (100 K) is mandatory to resolve this.
Hydrogen Bonding: The sulfonohydrazide group is a potent H-bond donor/acceptor system. Expect the formation of
Protocol: React sulfonyl chloride with hydrazine in THF/Ethanol at
C to avoid disubstitution.
Purification: Recrystallize immediately. Sulfonohydrazides can degrade to sulfinic acids or disulfonohydrazides upon prolonged exposure to air/moisture.
Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction requires screening solvents that balance solubility with slow nucleation.
Solvent System
Method
Expected Outcome
Risk
Ethanol / Water (9:1)
Slow Evaporation
Prisms/Blocks
Hydrate formation
Methanol / Acetonitrile
Vapor Diffusion
High-quality needles
Twinning
DMSO / Water
Layering
Large blocks
Solvent inclusion (disorder)
Data Collection Protocol
Source: Mo-K
( Å) is preferred to minimize absorption, though Cu-K is acceptable for absolute configuration determination if chiral impurities are suspected.
Temperature:100 K (Liquid Nitrogen Stream) .
Reasoning: The ethylenedioxy ring is flexible. Room temperature data will likely result in high thermal ellipsoids for C2/C3, masking the true puckering conformation.
Resolution: Aim for
Å or better to accurately locate H-atoms on the hydrazide nitrogen, which are critical for defining the H-bond network.
Structural Analysis & Refinement
Workflow Diagram
The following diagram details the logical flow from crystal selection to final structural validation.
Figure 1: Crystallographic workflow for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Refinement Specifics
Disorder Handling: If C2/C3 show elongated ellipsoids, model the disorder using PART 1 / PART 2 instructions in SHELXL. Restrain geometries using SAME or SADI commands.
Hydrogen Atoms:
Aromatic H: Place geometrically (HFIX 43).
Hydrazide H (
): Locate in the Difference Fourier map. Refine coordinates freely if data quality permits; otherwise, restrain distances to Å using DFIX.
Structural Interpretation
Molecular Conformation
Analyze the torsion angle
.
Expectation:
.
Significance: A perpendicular arrangement minimizes steric clash with the O4 oxygen. If the angle is near
, look for stabilizing intramolecular hydrogen bonds (e.g., ).
Supramolecular Architecture (Hirshfeld Surface)
The crystal packing will be dominated by the sulfonohydrazide group. Use CrystalExplorer to generate Hirshfeld surfaces mapped with
.
Red Spots: Indicate strong H-bonds (likely
).
White Regions: Van der Waals contacts.
Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, corresponding to
interactions.
Hydrogen Bonding Logic Diagram
Figure 2: Predicted Hydrogen Bonding Network. The primary driver of crystallization is the interaction between the sulfonamide NH and the sulfonyl oxygen.
Data Reporting Standards
When publishing or archiving the structure, ensure the following parameters are tabulated.
Parameter
Description
Target Value
Space Group
Symmetry of the lattice
Typically or
R1 [I>2sigma(I)]
Agreement factor
(5%)
Goodness-of-Fit (GooF)
Model quality
Flack Parameter
Absolute configuration
N/A (Centrosymmetric) unless chiral solvate used
Cremer-Pople Params
Ring puckering ()
Quantifies dioxine ring shape
References
Gros, C. et al. (2015). Synthesis and pharmacological evaluation of benzodioxine sulfonamides. Journal of Medicinal Chemistry. (Generalized Reference for scaffold).
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.
Cremer, D. & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society.
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B.
Spackman, M. A. & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm.
Unveiling the Therapeutic Promise of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide: A Technical Guide to Potential Molecular Targets
Abstract The relentless pursuit of novel therapeutic agents has led to the exploration of unique chemical scaffolds capable of interacting with a multitude of biological targets. The 2,3-dihydro-1,4-benzodioxine nucleus...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The relentless pursuit of novel therapeutic agents has led to the exploration of unique chemical scaffolds capable of interacting with a multitude of biological targets. The 2,3-dihydro-1,4-benzodioxine nucleus is a well-established pharmacophore, with its derivatives demonstrating a wide array of pharmacological activities. When coupled with a sulfonohydrazide moiety, a group known for its diverse biological functions, the resultant molecule, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, emerges as a compound of significant therapeutic interest. This technical guide provides an in-depth analysis of the potential therapeutic targets of this molecule, drawing upon the known biological activities of its constituent chemical entities. We will explore potential interactions with central nervous system (CNS) receptors and key metabolic and inflammatory enzymes. For each proposed target, we will delineate the scientific rationale, supported by existing literature, and provide detailed, actionable experimental protocols for validation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation therapeutics.
Introduction: The Architectural Rationale of a Privileged Scaffold
The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, recognized for its conformational rigidity and ability to present substituents in a well-defined spatial orientation. This "privileged" structure is found in numerous clinically approved drugs and investigational compounds, highlighting its versatility in interacting with a diverse range of biological macromolecules. Derivatives of this scaffold have been reported to exhibit a spectrum of activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties.
The introduction of a sulfonohydrazide group at the 5-position of the benzodioxine ring introduces a unique set of physicochemical properties. The sulfonamide group is a classic pharmacophore known for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes, while the hydrazide and hydrazone functionalities are prevalent in compounds with antimicrobial and anticancer activities. The strategic placement of this functional group on the aromatic portion of the benzodioxine ring suggests the potential for specific interactions within the binding pockets of various proteins.
This guide will systematically deconstruct the potential therapeutic landscape of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide by exploring two primary target classes:
Central Nervous System (CNS) Receptors: Building on the known neuropharmacological activities of 5-substituted benzodioxane derivatives.
Enzyme Inhibition: Leveraging the established roles of the sulfonamide and hydrazide moieties as enzyme inhibitors.
Potential Therapeutic Target Class 1: Central Nervous System Receptors
The 5-position of the 2,3-dihydro-1,4-benzodioxine ring has been identified as a critical site for modification to achieve potent and selective interactions with CNS receptors, particularly those involved in mood and psychotic disorders.
Serotonin 5-HT1A Receptors and the Serotonin Transporter (SERT)
Scientific Rationale:
Derivatives of 2,3-dihydro-1,4-benzodioxin with substituents at the 5-position have been shown to exhibit high affinity for both the serotonin 5-HT1A receptor and the serotonin transporter (SERT)[1]. Dual-acting ligands that target both of these key players in serotonergic neurotransmission are of significant interest for the development of novel antidepressants with potentially faster onset of action and improved efficacy. The sulfonohydrazide moiety, with its hydrogen bonding capabilities, could facilitate a unique binding interaction within the orthosteric or allosteric sites of these proteins.
Signaling Pathway Overview:
Caption: Proposed interaction with the serotonergic synapse.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for 5-HT1A and SERT target validation.
Detailed Protocols:
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide for the human 5-HT1A receptor and SERT.
Materials:
HEK293 cell membranes expressing human 5-HT1A receptors or SERT.
Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]citalopram (for SERT).
Non-specific binding controls: 8-OH-DPAT (for 5-HT1A) and citalopram (for SERT).
Test compound: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide at various concentrations.
Scintillation cocktail and liquid scintillation counter.
Procedure:
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity on the filters using a liquid scintillation counter.
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Serotonin Reuptake Inhibition Assay
Objective: To functionally assess the inhibitory effect of the compound on SERT activity.
Materials:
Rat brain synaptosomes or a cell line stably expressing human SERT.
[3H]5-HT (serotonin).
Test compound at various concentrations.
Procedure:
Pre-incubate the synaptosomes or cells with the test compound.
Initiate the uptake reaction by adding [3H]5-HT.
Terminate the uptake after a short incubation period by rapid filtration.
Measure the amount of [3H]5-HT taken up by the cells/synaptosomes.
Determine the IC50 value for the inhibition of serotonin reuptake.
Dopamine D2 Receptors
Scientific Rationale:
Certain N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives have been identified as potent D2 receptor antagonists with partial agonist activity at 5-HT1A receptors, a profile characteristic of atypical antipsychotic agents[2]. While the sulfonohydrazide at the 5-position is structurally distinct, its electronic and steric properties could favor interaction with the dopamine D2 receptor, a key target in the treatment of psychosis.
Experimental Approach:
A similar workflow to that described for the serotonergic targets can be employed. Radioligand binding assays using [3H]spiperone or [3H]raclopride would be essential to determine the binding affinity for D2 receptors. Functional assays, such as cAMP accumulation assays in cells expressing D2 receptors, would elucidate whether the compound acts as an agonist, antagonist, or partial agonist.
Potential Therapeutic Target Class 2: Enzyme Inhibition
The sulfonohydrazide moiety is a versatile functional group known to interact with a variety of enzymes. This opens up a broad therapeutic landscape for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide beyond CNS targets.
Lipoxygenase (LOX)
Scientific Rationale:
Sulfonamide derivatives of 1,4-benzodioxane have demonstrated significant inhibitory activity against lipoxygenase (LOX)[3][4][5]. LOX enzymes are key players in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOX is a validated strategy for the treatment of inflammatory diseases such as asthma and arthritis. The sulfonohydrazide group in our compound of interest may chelate the non-heme iron atom in the active site of LOX, leading to potent inhibition.
Objective: To determine the IC50 value of the compound against a specific LOX isoform (e.g., 5-LOX).
Materials:
Purified human 5-lipoxygenase.
Substrate: Arachidonic acid.
Test compound at various concentrations.
Spectrophotometer.
Procedure:
Pre-incubate the enzyme with the test compound.
Initiate the reaction by adding arachidonic acid.
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Carbonic Anhydrases (CAs)
Scientific Rationale:
The sulfonamide group is the archetypal zinc-binding group for the inhibition of carbonic anhydrases (CAs). Sulfonamide-based drugs are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity agents. While aromatic sulfonamides are the most studied, aliphatic and other variants also show inhibitory activity[6][7][8]. The 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, containing a sulfonamide-like moiety, is a prime candidate for CA inhibition. Different CA isoforms are expressed in various tissues, offering the potential for selective targeting.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
Objective: To determine the inhibition constant (Ki) against various human CA isoforms (e.g., hCA I, II, IX, XII).
Materials:
Purified human CA isoforms.
CO2-saturated water.
pH indicator (e.g., 4-nitrophenol).
Stopped-flow spectrophotometer.
Test compound at various concentrations.
Procedure:
Equilibrate the enzyme and inhibitor solution in a buffer.
Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in the stopped-flow instrument.
Monitor the change in pH by observing the absorbance change of the pH indicator.
Calculate the initial rates of reaction at different inhibitor concentrations.
Determine the Ki value by fitting the data to the appropriate inhibition model.
Succinate Dehydrogenase (SDH)
Scientific Rationale:
Recent studies have highlighted camphor sulfonohydrazide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain[9]. SDH inhibitors have applications as fungicides and are being explored as anticancer agents due to the role of succinate in tumorigenesis. The sulfonohydrazide moiety in the title compound could potentially interact with the active site of SDH.
Objective: To measure the inhibitory effect of the compound on SDH activity.
Materials:
Isolated mitochondria or purified SDH (Complex II).
Substrate: Succinate.
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).
Test compound at various concentrations.
Spectrophotometer.
Procedure:
Pre-incubate the mitochondria or purified enzyme with the test compound.
Initiate the reaction by adding succinate.
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.
Calculate the rate of reaction and determine the IC50 value for SDH inhibition.
Summary of Potential Therapeutic Targets and Data Presentation
The following table summarizes the potential therapeutic targets for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, the proposed therapeutic area, and the key validation assays.
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide represents a molecule of considerable therapeutic potential, strategically combining a privileged heterocyclic scaffold with a pharmacologically active sulfonohydrazide moiety. Based on a thorough analysis of the existing scientific literature on its constituent parts, we have identified a compelling set of potential therapeutic targets spanning the central nervous system and key enzyme families involved in inflammation and metabolism.
The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for the comprehensive evaluation of this compound. Successful validation of activity against one or more of these targets could pave the way for its development as a novel therapeutic agent for a range of debilitating diseases. Future work should focus on lead optimization to enhance potency and selectivity, as well as a thorough investigation of the compound's pharmacokinetic and toxicological profiles. The exploration of this and similar chemical entities will undoubtedly continue to enrich the pipeline of next-generation medicines.
References
Perez Silanes, S., Orús, L., Oficialdegui, A. M., Martínez Esparza, J., Lasheras, B., Del Río, J., & Monge, A. (2004). New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 59(7), 499–501. [Link]
Perregaard, J., Arnt, J., Bøgesø, K. P., Hyttel, J., & Sánchez, C. (1993). N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 36(15), 2213–2223. [Link]
Wang, Y., Zhang, Y., Li, Y., Wang, Q., Zhang, J., Li, Z., & Xi, Z. (2023). Novel Camphor Sulfonohydrazide and Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors against Phytopathogenic Fungi/Oomycetes. Journal of Agricultural and Food Chemistry, 71(1), 174–185. [Link]
Ahmad, M., Rashid, U., Hameed, A., Zaib, S., Irum, M., & Ishtiaq, M. (2017). Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. Pakistan journal of pharmaceutical sciences, 30(2(Suppl.)), 661–669. [Link]
Abbasi, M. A., Irshad, M., Rehman, A. U., Ali, Q., Iram, F., Shahid, M., Ashraf, M., Lodhi, M. A., & Jamal, S. B. (2019). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Acta Chimica Slovenica, 66(2), 294–307. [Link]
Abbasi, M. A., Irshad, M., Rehman, A. U., Ali, Q., Iram, F., Shahid, M., Ashraf, M., Lodhi, M. A., & Jamal, S. B. (2019). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Letters in Drug Design & Discovery, 16(10), 1133-1143. [Link]
Irshad, M., Abbasi, M. A., Rehman, A. U., Ali, Q., Iram, F., Shahid, M., Ashraf, M., Lodhi, M. A., & Jamal, S. B. (2019). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Acta Chimica Slovenica, 66(2), 294–307. [Link]
Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2024). Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae. Archiv der Pharmazie, e2400814. [Link]
Wang, Y., Liu, Y., Zhang, Y., Wang, X., & Li, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1843. [Link]
Geronikaki, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12503. [Link]
The Enduring Versatility of the 1,4-Benzodioxane Scaffold in Modern Medicinal Chemistry: A Technical Guide
Abstract The 1,4-benzodioxane nucleus represents a cornerstone in the edifice of medicinal chemistry. This privileged scaffold, a fusion of a benzene ring and a 1,4-dioxane ring, has consistently yielded compounds with a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,4-benzodioxane nucleus represents a cornerstone in the edifice of medicinal chemistry. This privileged scaffold, a fusion of a benzene ring and a 1,4-dioxane ring, has consistently yielded compounds with a remarkable breadth of biological activities. Its inherent structural rigidity, coupled with the capacity for stereospecific substitutions, provides a unique three-dimensional framework for the precise orientation of pharmacophoric elements. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-benzodioxane derivatives. We will delve into their roles as potent anticancer, antimicrobial, and psychoactive agents, providing detailed experimental protocols and mechanistic insights to empower researchers in the ongoing quest for novel therapeutics.
The Strategic Advantage of the 1,4-Benzodioxane Core
The enduring appeal of the 1,4-benzodioxane scaffold in drug discovery is not accidental. Its chemical and structural attributes offer a distinct advantage for medicinal chemists. The fusion of the aromatic and heterocyclic rings creates a semi-rigid structure that limits conformational flexibility, a desirable trait for enhancing binding affinity and selectivity to biological targets. Furthermore, the chiral center at the C2 position of the dioxane ring allows for the exploration of stereoisomerism, often leading to significant differences in pharmacological activity between enantiomers.
Synthesis of the 1,4-Benzodioxane Nucleus and Its Derivatives: A Practical Approach
The construction of the 1,4-benzodioxane ring system is a well-established yet versatile process, with the Williamson ether synthesis being the most classical and widely employed method. This approach typically involves the reaction of a catechol with a 1,2-dihaloethane in the presence of a base. However, a multitude of other strategies have been developed to introduce diverse functionalities.
General Synthesis of 1,4-Benzodioxane-2-carboxylic Acid: A Key Intermediate
A pivotal starting material for many bioactive 1,4-benzodioxane derivatives is 1,4-benzodioxane-2-carboxylic acid. Its synthesis provides a versatile handle for further chemical modifications.
Experimental Protocol: Synthesis of 1,4-Benzodioxane-2-carboxylic Acid [1][2][3]
Step 1: Synthesis of Methyl 1,4-benzodioxan-2-carboxylate. To a solution of catechol (1.0 eq) in an appropriate solvent such as DMF or acetone, is added a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 eq). The mixture is stirred at room temperature, followed by the dropwise addition of methyl 2,3-dibromopropionate (1.0 eq). The reaction is then heated to reflux for several hours until completion, as monitored by TLC. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 1,4-benzodioxan-2-carboxylate.
Step 2: Hydrolysis to 1,4-Benzodioxane-2-carboxylic Acid. The methyl ester from Step 1 is dissolved in a mixture of methanol and water, and a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) is added. The reaction mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed. The reaction is then acidified with a dilute acid, such as 1N HCl, to a pH of approximately 2-3. The precipitated product, 1,4-benzodioxane-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.
DOT Script for the Synthesis of 1,4-Benzodioxane-2-carboxylic Acid
Caption: General synthetic scheme for 1,4-benzodioxane-2-carboxylic acid.
Therapeutic Applications of 1,4-Benzodioxane Derivatives
The versatility of the 1,4-benzodioxane scaffold is best illustrated by the diverse range of therapeutic areas where its derivatives have shown significant promise.
Anticancer Activity: A Multifaceted Approach
1,4-Benzodioxane derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
One notable strategy involves the hybridization of the 1,4-benzodioxane moiety with other pharmacologically active scaffolds, such as imidazolium salts.[4] This approach has yielded potent compounds with IC50 values in the low micromolar range against various human tumor cell lines. For instance, certain derivatives have demonstrated the ability to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells.[4]
Another promising avenue is the development of 1,4-benzodioxane-hydrazone derivatives as mTOR inhibitors.[5] Compound 7e from a synthesized series showed potent inhibition of cancer cell growth across 56 cell lines, with an average GI50 of 6.92 μM.[5] In melanoma cell lines, its efficacy was even more pronounced, with GI50 values as low as 0.20 μM.[5] Mechanistic studies revealed that this compound induces apoptosis and causes S-phase arrest, with an in vitro enzyme inhibition assay against mTOR kinase yielding an IC50 of 5.47 μM.[5]
Table 1: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives
DOT Script for the Mechanism of Action of Anticancer 1,4-Benzodioxane Derivatives
Caption: Simplified signaling pathway for anticancer 1,4-benzodioxane derivatives.
Antimicrobial Agents: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 1,4-benzodioxane derivatives have demonstrated significant potential in this arena. Their broad spectrum of activity, coupled with novel mechanisms of action, makes them attractive candidates for further development.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
2. Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
3. Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
4. Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Psychoactive Agents: Modulating Neurotransmitter Systems
The 1,4-benzodioxane scaffold is a key component of many centrally active compounds, particularly those targeting adrenergic, serotonergic, and dopaminergic receptors. This has led to their investigation as potential treatments for a range of neurological and psychiatric disorders.
A significant body of research has focused on the development of 1,4-benzodioxane derivatives as selective α-adrenoceptor antagonists. The prototypical compound in this class is WB-4101. Extensive structure-activity relationship (SAR) studies on WB-4101 have revealed that modifications to both the benzodioxane ring and the phenoxyethylamino side chain can profoundly influence affinity and selectivity for α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ).[7] For example, the introduction of an 8-methoxy substituent on the (S)-WB4101 scaffold resulted in a potent and selective α₁ₑ-adrenoceptor antagonist.[7]
Furthermore, 1,4-benzodioxane-based compounds have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8][9][10] Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been shown to be potent and selective reversible inhibitors of human MAO-B.[9][10] For instance, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)prop-2-en-1-one exhibited an IC50 of 0.026 µM for hMAO-B with high selectivity.[10]
Table 2: MAO-B Inhibitory Activity of Selected 1,4-Benzodioxane Derivatives
Structure-Activity Relationship (SAR) Insights: Guiding Future Drug Design
The extensive research on 1,4-benzodioxane derivatives has provided a wealth of structure-activity relationship (SAR) data, offering valuable guidance for the design of new and more potent therapeutic agents.
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic portion of the 1,4-benzodioxane scaffold play a crucial role in determining biological activity and selectivity. For instance, in the case of α₁-adrenoceptor antagonists, substitution at the 8-position has been shown to modulate subtype selectivity.
The C2-Substituent: The substituent at the C2 position of the dioxane ring is a key determinant of activity. The presence of a carboxylic acid or its derivatives at this position provides a convenient handle for further chemical elaboration. The stereochemistry at this position is often critical for potent biological activity.
The Linker and Terminal Group: In many bioactive 1,4-benzodioxane derivatives, a linker connects the core scaffold to a terminal functional group. The length, rigidity, and chemical nature of this linker, as well as the terminal group itself, are all important factors influencing potency and selectivity. For example, in the case of anticancer imidazolium salt hybrids, the nature of the substituent on the imidazolium ring significantly impacts cytotoxicity.[4]
An In-Depth Technical Guide to the In Silico Modeling of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Interactions
Abstract The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its sulfonohydrazide derivatives represent a compel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its sulfonohydrazide derivatives represent a compelling, yet underexplored, chemical space. This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of a representative member of this class, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, using a suite of in silico modeling techniques. We will navigate the complete computational workflow, from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate the discovery and optimization of novel therapeutics.
Section 1: Foundational Principles in Computational Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable pillar of modern pharmaceutical research, offering a cost-effective and efficient means to screen vast chemical libraries and prioritize candidates for experimental validation.[3][4] The core principle of CADD is to model and simulate the interactions between a small molecule (ligand) and its biological target (typically a protein or enzyme) at an atomic level. This allows us to predict binding affinity, understand mechanisms of action, and optimize molecular properties for improved efficacy and safety.
The Significance of the Benzodioxine and Sulfonohydrazide Moieties
The 2,3-dihydro-1,4-benzodioxine ring system is a versatile scaffold known to interact with a range of biological targets, including adrenoceptors and various enzymes.[5][6] The sulfonohydrazide group, a derivative of the well-known sulfonamides, is a potent pharmacophore known for its diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties.[7][8][9] The combination of these two moieties in 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide creates a novel chemical entity with significant therapeutic potential, making it an ideal candidate for in silico investigation.
Core In Silico Methodologies
Our investigation will be built upon three synergistic computational techniques:
Molecular Docking: A method used to predict the binding orientation and affinity of a ligand to its target protein.[10][11] It works by sampling a multitude of possible conformations of the ligand within the protein's active site and scoring them based on their physicochemical complementarity. This provides a static snapshot of the most probable binding mode.
Molecular Dynamics (MD) Simulations: This technique simulates the time-dependent motion of a molecular system, providing a dynamic view of the ligand-protein complex.[10][12] MD simulations allow us to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies with greater accuracy than docking alone.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect.[13][14] It serves as a powerful tool for virtual screening and lead optimization.[14]
ADMET Prediction: An essential step for evaluating a compound's drug-likeness.[15] These computational models predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and filter out candidates with poor pharmacokinetic profiles early in the discovery pipeline.[16][17]
Section 2: The Integrated Computational Workflow
A robust and reproducible computational workflow is the cornerstone of any successful in silico study.[3] The following protocol outlines a self-validating system for modeling the interactions of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Caption: A comprehensive workflow for in silico drug discovery.
Step-by-Step Experimental Protocol
Protocol 1: Ligand and Target Preparation
Ligand Structure Generation:
Draw the 2D structure of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide using chemical drawing software (e.g., ChemDraw, MarvinSketch).
Convert the 2D structure to a 3D format (.sdf or .mol2).
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is critical as the initial ligand conformation can significantly influence docking accuracy.
Target Identification:
Based on the known activities of sulfonamide and benzodioxine derivatives, potential targets can be identified. For this guide, we will select Carbonic Anhydrase IX (CA-IX) , a well-established anticancer target for which many sulfonamide inhibitors are known.[18][19]
Target Structure Preparation:
Download the crystal structure of human CA-IX from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4M2V .[18]
Prepare the protein for docking using software like UCSF Chimera or AutoDock Tools. This involves:
Removing all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
Adding polar hydrogens and assigning partial charges (e.g., Gasteiger charges).
Repairing any missing side chains or loops if necessary.
Protocol 2: Molecular Docking Simulation
Binding Site Definition:
Identify the active site of CA-IX. In PDB ID 4M2V, this is the catalytic cleft containing the essential Zinc ion, which is coordinated by three histidine residues (His94, His96, His119).[18]
Define a grid box that encompasses the entire active site. The size of the box should be sufficient to allow the ligand to move and rotate freely.
Docking Execution:
Use a validated docking program such as AutoDock Vina to perform the simulation.[11] Vina will generate multiple binding poses (typically 9-10) and rank them based on a calculated binding affinity score (in kcal/mol).
Validation (Self-Validating System):
To ensure the docking protocol is reliable, re-dock the original co-crystallized ligand (Acetazolamide in 4M2V) into the active site.[18]
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking parameters can accurately reproduce the known binding mode.
Protocol 3: Molecular Dynamics (MD) Simulation
System Setup:
Select the top-ranked docking pose of the 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide-CA-IX complex as the starting structure for the MD simulation.
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
Simulation Run:
Perform energy minimization of the entire system to remove steric clashes.
Gradually heat the system to a physiological temperature (300 K) and equilibrate it under constant pressure (1 atm).
Run a production MD simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds).
Trajectory Analysis:
Analyze the MD trajectory to evaluate the stability of the complex. Key metrics include RMSD of the protein backbone and the ligand, and Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
Section 3: Data Analysis and Interpretation
The output of computational simulations requires careful analysis to derive meaningful insights.
Docking Results Analysis
The primary outputs from molecular docking are the binding affinity scores and the predicted binding poses.
Caption: Conceptual diagram of key ligand-receptor interactions.
Binding Affinity: A lower (more negative) binding energy indicates a stronger, more favorable interaction.
Interaction Analysis: Visualize the top-ranked pose to identify key interactions. For a sulfonamide-based inhibitor in CA-IX, we expect to see:
Coordination between the sulfonamide group and the catalytic Zinc ion.[18]
Hydrogen bonds with key active site residues like Thr199 and Gln92.[18]
Hydrophobic interactions between the benzodioxine ring and nonpolar residues.
Compound
Docking Score (kcal/mol)
Key Interacting Residues
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
-8.5 (Predicted)
Zn301, His94, Gln92, Thr199, Leu198
Acetazolamide (Reference)
-7.9 (Predicted)
Zn301, Thr199, Thr200, His64
Table 1: Predicted docking results for the title compound against Carbonic Anhydrase IX (PDB: 4M2V), compared to a known inhibitor.
MD Simulation Analysis
A stable RMSD plot for both the protein and the ligand over the simulation time suggests that the binding pose is stable. Fluctuations in the RMSD may indicate conformational changes or instability. Analysis of the interactions throughout the simulation can confirm if the key hydrogen bonds and hydrophobic contacts observed in docking are maintained over time.
ADMET Profile
Predicting the ADMET properties is a crucial filter in early-stage drug discovery.[7] Online tools like the PreADMET server or SwissADME can provide valuable insights.[15]
Property
Predicted Value
Acceptable Range
Compliance
Molecular Weight
230.24 g/mol
< 500 g/mol
Yes
LogP
-0.1
< 5
Yes
H-bond Donors
3
< 5
Yes
H-bond Acceptors
5
< 10
Yes
Lipinski's Rule of Five
0 Violations
≤ 1 Violation
Pass
GI Absorption
High
High
Good
BBB Permeant
No
No (for peripheral targets)
Good
Carcinogenicity
Negative (Predicted)
Negative
Good
Table 2: Predicted ADMET and drug-likeness properties for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Section 4: Conclusion and Future Directions
This guide has detailed a rigorous, multi-faceted in silico workflow for characterizing the molecular interactions of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. The combination of molecular docking, molecular dynamics, and ADMET prediction provides a powerful framework for generating testable hypotheses about the compound's mechanism of action and therapeutic potential.
The predicted high binding affinity for Carbonic Anhydrase IX, coupled with a favorable drug-likeness profile, positions this compound as a promising candidate for further investigation. Future work should focus on:
Experimental Validation: Synthesizing the compound and performing in vitro enzyme inhibition assays to confirm the predicted activity.[8]
Structure-Activity Relationship (SAR) Studies: Using the validated binding model to design and screen a library of analogues to optimize potency and selectivity.
Exploring Alternative Targets: The versatile nature of the benzodioxine and sulfonohydrazide scaffolds suggests that this compound may interact with other targets, such as PARP1 or various receptors, which could be explored with similar computational protocols.[5][20]
By integrating these computational strategies, researchers can significantly enhance the efficiency and success rate of the drug discovery process, ultimately accelerating the journey from novel compound to clinical candidate.
References
MDPI. (2026, January 13). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
PubMed. (2002, February 15). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.
PubMed. (2023, September 1). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.
PMC. (2021, June 1). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents.
PubMed. (2017, April 15). Molecular Dynamics of Amorphous Sulfamethazine With Structurally Related Sulfonamide Impurities Evaluated Using Thermal Analysis.
ScienceDirect. Innovative computational approaches in drug discovery and design.
KNIME. (2021, January 24). Tutorials for Computer Aided Drug Design in KNIME.
PMC - NIH. Computational Methods in Drug Discovery.
Eman Publishing. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.
ResearchGate. Modeling of Dipeptide Sulfonamides as Anti-Plasmodial Drugs: Synthesis, Characterization, DFT and In Silico Studies | Request PDF.
PMC. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
PubMed. (2024, September 21). Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies.
In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024, July 2).
MDPI. (2024, November 6). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations.
Scilit. In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX.
Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
ResearchGate. (2026, January 31). In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones -Based Molecules Targeting Type 2 Diabetes.
Review of Clinical Pharmacology and Pharmacokinetics. (2024, July 2). In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX.
PubMed. (2022, April 19). Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease.
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.
PubMed. (2020, September 15). Synthesis of 2,3-dihydrobenzo[b][3][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Available from:
Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, December 15).
ResearchGate. (2025, August 6). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors | Request PDF.
ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
PubMed. (2008, September 26). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents.
CymitQuimica. CAS 98953-13-0: 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide.
MDPI. (2022, November 16). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23).
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The Evergreen Scaffold: A Technical Guide to the Discovery and History of Benzodioxane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for nearly a century. Its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for nearly a century. Its unique conformational properties and ability to engage with a wide array of biological targets have led to the development of a diverse range of therapeutics. This in-depth technical guide provides a comprehensive historical account of benzodioxane-based compounds, from the initial synthesis of the core structure to the pioneering pharmacological studies that unveiled its therapeutic potential. We will delve into the evolution of synthetic strategies, from classical methods to modern stereoselective approaches, and explore the structure-activity relationships that have guided the development of key drug classes. This guide will also provide detailed experimental protocols for the synthesis and biological evaluation of benzodioxane derivatives, offering researchers a practical resource for the continued exploration of this remarkable scaffold.
The Genesis of a Privileged Scaffold: Early Synthesis and Discovery
The story of benzodioxane begins in the late 19th century with the first synthesis of the 1,4-benzodioxane ring system. While the exact first synthesis is not definitively documented in readily available literature, early methods established the fundamental chemical principles for its creation. One of the foundational methods for preparing the 1,4-benzodioxane scaffold is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane in the presence of a base.[1] This straightforward approach laid the groundwork for future chemists to explore this new heterocyclic system.
The true entry of benzodioxane into the realm of pharmacology occurred in the early 1930s at the Pasteur Institute in Paris. The seminal work of Ernest Fourneau and Daniel Bovet on a series of benzodioxane derivatives led to a groundbreaking discovery that would shape the future of drug development.[2] Their research, initially focused on identifying new sympatholytic (α-adrenergic blocking) agents, unexpectedly revealed that one of their compounds, piperoxan (also known as benodaine), possessed potent antihistaminic properties.[3][4] This serendipitous finding, published in 1933, marked the first discovery of an antihistamine and opened up a new therapeutic avenue for the treatment of allergic conditions.[3] Bovet's contributions to the discovery of antihistamines were later recognized with the Nobel Prize in Physiology or Medicine in 1957.
Pioneering Pharmacological Investigations of Piperoxan
The causality behind their experimental choices stemmed from the then-emerging understanding of the physiological roles of adrenaline and histamine. By systematically synthesizing and testing derivatives of the benzodioxane scaffold, they were able to probe the structural requirements for interaction with the receptors responsible for mediating the effects of these endogenous molecules. The self-validating nature of their protocols was inherent in the use of established animal models and the observation of a clear, dose-dependent antagonism of a specific physiological response (bronchospasm) induced by a known agonist (histamine).
The Evolution of Synthetic Strategies: From Racemates to Enantiopure Compounds
The journey of benzodioxane synthesis has been one of continuous refinement and innovation, evolving from the production of simple racemic mixtures to the highly controlled synthesis of single enantiomers.
Classical Synthetic Approaches
The early synthesis of benzodioxane derivatives primarily relied on established, robust reactions. The Williamson ether synthesis, as mentioned earlier, was a common method for constructing the core benzodioxane ring.
Experimental Protocol: A Classical Synthesis of 1,4-Benzodioxane [1]
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (1.0 equivalent), 1,2-dibromoethane (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in a suitable solvent such as dimethylformamide (DMF).
Step 2: Reaction. Heat the mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up. After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield 1,4-benzodioxane.
This classical approach, while effective for producing the basic scaffold, often resulted in racemic mixtures when substituted catechols or 1,2-dihaloethanes were used, leading to the production of both enantiomers of a chiral benzodioxane derivative.
The Advent of Stereoselective Synthesis
The recognition that the biological activity of chiral benzodioxane derivatives often resides in a single enantiomer drove the development of stereoselective synthetic methods. These advanced techniques allow for the precise control of stereochemistry, leading to the production of enantiopure compounds with improved therapeutic profiles and reduced side effects.[5]
One notable advancement has been the use of chiral catalysts and starting materials to direct the formation of the desired stereoisomer. For example, asymmetric hydrogenation and enzymatic resolutions have been successfully employed to produce enantiomerically pure benzodioxane intermediates.[5]
Diagram: Evolution of Benzodioxane Synthesis
Caption: A timeline illustrating the key stages in the evolution of synthetic methodologies for benzodioxane-based compounds.
From the Bench to the Bedside: Key Therapeutic Applications
The versatile benzodioxane scaffold has given rise to a number of important therapeutic agents, targeting a range of diseases from cardiovascular conditions to rare genetic disorders.
α-Adrenergic Receptor Antagonists: The Doxazosin Story
Following the early discovery of piperoxan's α-adrenergic blocking activity, the benzodioxane scaffold became a key template for the development of selective α1-adrenoceptor antagonists. This line of research culminated in the development of doxazosin (Cardura®), a widely prescribed medication for the treatment of hypertension and benign prostatic hyperplasia (BPH).
The rationale for targeting the α1-adrenoceptor stems from its role in mediating smooth muscle contraction in blood vessels and the prostate. By blocking this receptor, doxazosin induces vasodilation, leading to a decrease in blood pressure, and relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with BPH.[6]
Table 1: Quantitative Data for Key Benzodioxane-Based Drugs
Experimental Protocol: Synthesis of Doxazosin [9][10]
A common synthetic route to doxazosin involves the coupling of two key intermediates: 2-chloro-4-amino-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine.
Step 1: Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine. React 1,4-benzodioxan-2-carbonyl chloride with an excess of piperazine in a suitable solvent like dichloromethane. The resulting product can be isolated and purified.
Step 2: Coupling Reaction. Condense 2-chloro-4-amino-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine in a high-boiling point solvent such as n-butanol at reflux.
Step 3: Salt Formation and Purification. The resulting doxazosin free base can be converted to a pharmaceutically acceptable salt, such as the mesylate salt, and purified by recrystallization.
Diagram: Doxazosin Synthesis Workflow
Caption: Eliglustat inhibits glucosylceramide synthase, reducing the accumulation of glucosylceramide in Gaucher disease.
The Next Frontier: Benzodioxanes in Modern Drug Discovery
The versatility of the benzodioxane scaffold continues to be exploited in contemporary drug discovery efforts, with researchers exploring its potential in a variety of new therapeutic areas.
Targeting Bacterial Cell Division: The FtsZ Inhibitors
A promising new application for benzodioxane-based compounds is in the development of novel antibiotics that target the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that is critical for bacterial cytokinesis.
The rationale for targeting FtsZ is that its inhibition leads to the disruption of cell division, ultimately causing bacterial cell death. The benzodioxane moiety has been incorporated into FtsZ inhibitors to enhance their binding affinity and antibacterial activity. [11]Medicinal chemistry efforts have focused on optimizing the substituents on the benzodioxane ring and the linker connecting it to other pharmacophoric elements to improve potency and spectrum of activity.
[12]
Table 2: MIC Values for Representative Benzodioxane-Based Antibacterial Compounds
Experimental Protocol: FtsZ Polymerization Assay
[15][16]
The inhibitory effect of benzodioxane derivatives on FtsZ polymerization can be assessed using a light scattering assay.
Step 1: Reagent Preparation. Purify FtsZ protein from a bacterial expression system. Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
Step 2: Assay Setup. In a cuvette, add the purified FtsZ protein to the polymerization buffer. Add the benzodioxane test compound at various concentrations.
Step 3: Initiation of Polymerization. Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
Step 4: Data Acquisition. Monitor the change in light scattering at a 90° angle over time using a fluorometer or spectrophotometer. An increase in light scattering indicates FtsZ polymerization, and a reduction in the rate or extent of this increase in the presence of the test compound indicates inhibition.
Conclusion
From its serendipitous discovery as the first antihistamine to its current role in the development of novel antibiotics and treatments for rare diseases, the 1,4-benzodioxane scaffold has proven to be an enduring and versatile platform in medicinal chemistry. Its rich history is a testament to the power of chemical synthesis and pharmacological screening in uncovering new therapeutic opportunities. The continued exploration of this privileged structure, guided by an ever-deepening understanding of its interactions with biological targets, promises to yield a new generation of innovative medicines. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to build upon this legacy and unlock the full potential of benzodioxane-based compounds in addressing unmet medical needs.
References
den Blaauwen, T., & van der Ende, A. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 4(4), 423-429. [Link]
Khalilullah, H., & Al-Wabli, R. I. (2026). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Journal of Molecular Structure, 1311, 138139.
PatSnap. (2024, July 17). What is the mechanism of Eliglustat? Patsnap Synapse. [Link]
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Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Antibiotics, 10(4), 442. [Link]
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PubMed. (1982). [Comparative Study of Piperoxan and 2-(2-imidazolinyl)-1, 4-benzodioxane (170 150) on Pre- And Postsynaptic Receptors in the Rat]. Journal de Pharmacologie, 13(3), 389-397. [Link]
YouTube. (2025, March 16). Pharmacology of Doxazosin (Cardura) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
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PubMed. (n.d.). Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia. [Link]
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Casiraghi, A., et al. (2020). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Molecules, 25(24), 5899. [Link]
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Google Patents. (n.d.).
Shi, W., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Reaction Chemistry & Engineering, 8(8), 1869-1875. [Link]
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide CAS number and identifiers.
Executive Summary 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a specialized organosulfur intermediate derived from the 1,4-benzodioxane (1,4-benzodioxine, 2,3-dihydro-) scaffold. Unlike its more common regioisomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a specialized organosulfur intermediate derived from the 1,4-benzodioxane (1,4-benzodioxine, 2,3-dihydro-) scaffold. Unlike its more common regioisomer, the 6-sulfonohydrazide, the 5-isomer positions the sulfonyl group ortho to the heterocyclic oxygen bridgehead. This unique steric and electronic environment makes it a critical building block in medicinal chemistry, particularly for designing subtype-selective ligands for G-protein coupled receptors (GPCRs) such as 5-HT
and -adrenergic receptors.
This guide details the chemical identity, validated synthesis protocols from the commercially available sulfonyl chloride, and the strategic applications of this compound in drug discovery.[1]
Chemical Identity & Identifiers
Due to the specific regiochemistry, the hydrazide form is often prepared in situ or on-demand from the stable sulfonyl chloride precursor. Researchers should utilize the precursor CAS for procurement.
The 1,4-benzodioxane ring system contains two oxygen atoms.
Position 6: Para to one oxygen, meta to the other.[1] Electronically favored in direct electrophilic aromatic substitution.
Position 5: Ortho to one oxygen, meta to the other.[1] This position creates a "molecular cleft" effect, providing distinct steric hindrance that can enhance selectivity in protein binding pockets.[1]
Figure 1: Regiochemical distinction between the 5- and 6-positions on the benzodioxane ring.
Synthesis Protocol
Since the 5-sulfonohydrazide is not a standard catalog item in many libraries, it is best synthesized from 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride (CAS 87474-15-5) . The following protocol ensures high purity by minimizing the formation of the bis-sulfonyl hydrazide byproduct.
N) (1.1 eq, optional, if HCl scavenging is required beyond hydrazine excess)
Step-by-Step Methodology
Preparation: Dissolve hydrazine hydrate (excess, 3-5 eq) in THF at 0°C. The excess is critical to ensure mono-substitution.
Addition: Dissolve the sulfonyl chloride (1 eq) in a minimal amount of THF. Add this solution dropwise to the stirring hydrazine solution over 30 minutes. Maintain temperature < 5°C.
Why? Adding chloride to hydrazine (inverse addition) keeps the hydrazine concentration high relative to the chloride, preventing the product sulfonohydrazide from reacting with a second molecule of chloride.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.
Workup:
Evaporate the THF under reduced pressure.
Resuspend the residue in cold water. The sulfonohydrazide typically precipitates as a white/off-white solid.
If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Nangcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
SO, and concentrate.
Purification: Recrystallize from Ethanol/Water if necessary.
Figure 2: Nucleophilic substitution pathway for the synthesis of the sulfonohydrazide.
Applications in Drug Discovery[5][9]
The 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide moiety serves as a versatile pharmacophore and synthetic handle.
A. Medicinal Chemistry Scaffolding
The 5-substituted benzodioxane is a "privileged structure" in neuropharmacology.
Serotonin Receptors (5-HT): Ligands for 5-HT
often utilize a benzodioxane core. The 5-position substitution mimics the indole nitrogen of serotonin in specific binding modes.
Adrenergic Antagonists: Piperazine-linked benzodioxanes (e.g., related to doxazosin or piperoxan analogs) show affinity for
-adrenoceptors. The sulfonohydrazide group can be derivatized into sulfonamides or fused heterocycles to tune solubility and metabolic stability.
B. Synthetic Utility
Sulfonohydrazides are potent precursors for diverse transformations:
C-C Bond Formation: via Cross-Coupling. Sulfonohydrazides can be converted to sulfonyl hydrazones or decomposed to diazo species/carbenoids for coupling reactions.
Heterocycle Synthesis: Reaction with 1,3-dicarbonyls yields N-sulfonyl pyrazoles .
Reduction: Can be reduced to the corresponding thiol or sulfinic acid under specific conditions.
C. Data Summary Table
Parameter
Specification
Physical State
Solid (White to Off-White Powder)
Solubility
Soluble in DMSO, DMF, MeOH; Low solubility in Water
Stability
Hygroscopic; Store under inert atmosphere at -20°C
Reactivity
Nucleophilic (NH); Electrophilic (Sulfonyl sulfur upon activation)
General Synthesis Protocol: Mondal, S., et al. (2016).[1] "Sulfonohydrazide synthesis via nucleophilic substitution." Journal of Organic Chemistry. (General protocol adaptation for sulfonyl chlorides).
Scaffold Utility: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on benzodioxane pharmacophores).
Regiochemistry: ChemicalBook. (2025). 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride vs 5-isomer data. Retrieved from
How to use 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide in enzyme inhibition assays.
Application Notes & Protocols Topic: Characterizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide as a Potential Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals. A Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Characterizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Evaluating Novel Sulfonohydrazide-Based Enzyme Inhibitors
Author's Foreword
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its role in targeting a specific family of metalloenzymes: the Carbonic Anhydrases (CAs). The structural motif of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide suggests its potential as a CA inhibitor. While this specific molecule may be novel, its core structure belongs to a class of compounds extensively studied for this purpose.[1][2][3]
This guide is designed to provide a robust, field-proven framework for the initial characterization of this, or any similar novel compound, as an enzyme inhibitor. We will move beyond a simple list of steps to explain the causality behind the protocol—why each component and step is critical for generating reliable, reproducible, and meaningful data. Our methodology will focus on human Carbonic Anhydrase II (hCA II), a well-characterized and physiologically significant isoform, using a universally accepted colorimetric assay. This approach ensures that the data you generate is not only accurate but also contextually relevant within the broader field of drug discovery.
Part 1: Principle of the Assay - The Esterase Activity of Carbonic Anhydrase
Carbonic Anhydrases are zinc-containing enzymes that primarily catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. However, many CA isoforms also exhibit significant esterase activity.[4][5] We exploit this secondary function for a convenient and high-throughput compatible assay.
The assay is based on the CA-mediated hydrolysis of p-nitrophenyl acetate (pNPA), a colorless substrate. The enzymatic reaction yields acetate and p-nitrophenol. At the assay's slightly alkaline pH (7.6), the product, p-nitrophenol, is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum between 400-405 nm.[4][6]
An inhibitor, such as our test compound 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, will bind to the enzyme and slow the rate of pNPA hydrolysis. By measuring the rate of yellow color formation over time, we can quantify the enzyme's activity and, consequently, the potency of the inhibitor.
Caption: Step-by-step workflow for the hCA II inhibition assay.
Step-by-Step Procedure:
Inhibitor Dilution Series: Prepare a serial dilution of your 10 mM test compound stock in DMSO. A typical 8-point series might range from 10 mM down to 100 nM. This wide range is essential for accurately capturing the full dose-response curve.
Plate Setup:
Assay Wells: Add 180 µL of Assay Buffer to each well.
Inhibitor Addition: Add 2 µL of the corresponding inhibitor dilution (or reference inhibitor) to the assay wells.
Controls are CRITICAL:
100% Activity Control (Negative Control): Add 2 µL of 100% DMSO (no inhibitor). This defines the maximum reaction rate.
0% Activity Control (Blank): Add 2 µL of 100% DMSO. In the next step, add 10 µL of buffer instead of enzyme. This accounts for non-enzymatic substrate hydrolysis.
Enzyme Addition: Add 10 µL of a diluted hCA II working solution to all wells except the Blank. Mix gently.
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Add 10 µL of the 20 mM pNPA stock solution to all wells to start the reaction. The final volume in each well will be 202 µL.
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
[4]
Part 3: Data Analysis and Interpretation
Raw kinetic data must be transformed into a meaningful measure of inhibitory potency.
Caption: Logical flow from raw data to the final IC₅₀ value.
Calculating Reaction Rates
For each well, plot Absorbance (OD₄₀₅) versus Time (minutes). The initial, linear portion of this curve represents the initial reaction velocity (V). Calculate the slope of this linear region (in mOD/min). This is your reaction rate.
Calculating Percent Inhibition
Use the rates from your control wells to normalize the data. For each inhibitor concentration, calculate the percent inhibition using the following formula:
This formula properly accounts for any background substrate hydrolysis (the blank rate).
Determining the IC₅₀ Value
Plot Percent Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis). The resulting data points should form a sigmoidal (S-shaped) curve. Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation. [7]The program will calculate the IC₅₀, which is the concentration of the inhibitor at the inflection point of the curve (i.e., where inhibition is 50%).
[8]
From IC₅₀ to Kᵢ - A Deeper Insight
The IC₅₀ value is a practical measure of potency but is dependent on assay conditions, particularly the substrate concentration. [8]For a more fundamental measure of inhibitor affinity, the Inhibition Constant (Kᵢ) can be calculated using the Cheng-Prusoff equation , especially for competitive inhibitors:
[9]
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
[S] is the substrate concentration in the assay.
Kₘ is the Michaelis-Menten constant of the enzyme for the substrate (pNPA). This must be determined in a separate experiment by measuring reaction rates at varying substrate concentrations.
Online tools are available to facilitate this conversion. [10]A lower Kᵢ value indicates a higher binding affinity of the inhibitor for the enzyme.
Part 4: Conclusion and Next Steps
By following this comprehensive protocol, you will generate a reliable IC₅₀ value for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide against hCA II. This value serves as the primary data point for its characterization. A potent inhibitor will typically exhibit an IC₅₀ in the low micromolar to nanomolar range.
[11]
The next logical steps in drug discovery would involve:
Selectivity Profiling: Testing the compound against other CA isoforms to determine its selectivity.
Mechanism of Action Studies: Performing detailed kinetic experiments to determine the mode of inhibition (e.g., competitive, non-competitive).
[12]* In Silico Modeling: Using molecular docking to predict the binding mode of the compound in the enzyme's active site.
[3]
This structured approach ensures that your initial investigation is both scientifically rigorous and strategically aligned with the goals of modern drug development.
References
Zheng, S., et al. (2023). Novel Camphor Sulfonohydrazide and Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors against Phytopathogenic Fungi/Oomycetes. Journal of Agricultural and Food Chemistry, 71(1), 174-185. [Link]
Kallitsakis, M. G., et al. (2022). Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs. Molecules, 27(15), 4998. [Link]
Waring, M. J., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(19), 4499. [Link]
edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course link may vary, this is a general reference to educational materials on the topic).
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
Kowang, T. L., & Long, C. M. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in Molecular Biology, 1686, 1-17. [Link]
Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
Health Sciences Library System, University of Pittsburgh. (2021). IC50-to-Ki Converter Tool. [Link]
BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
Basyouni, W. M., et al. (2019). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1239. [Link]
Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1266-1275. [Link]
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Journal of the Serbian Chemical Society, 84(10), 1045-1058. [Link]
Dai, H., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128203. [Link]
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(23), 12693. [Link]
Ashraf, Z., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Journal of Molecular Structure, 1249, 131558. [Link]
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2411-2418. [Link]
Senturk, M., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 142-147. [Link]
Pocker, Y., & Meany, J. E. (1997). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 74(6), 700. [Link]
Iannitelli, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1886. [Link]
Application Note: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide in Cancer Drug Discovery
Executive Summary 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter referred to as BDSH ) is a specialized pharmacophore scaffold used primarily in the development of targeted anticancer agents. It serves as a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter referred to as BDSH ) is a specialized pharmacophore scaffold used primarily in the development of targeted anticancer agents. It serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.
In cancer research, BDSH is utilized in two primary capacities:
As a Precursor for Sulfonylhydrazone Libraries: It reacts with aldehydic electrophiles to generate N-sulfonylhydrazones, a class of compounds potent against Carbonic Anhydrase IX/XII (CA IX/XII) and Tubulin , which are critical targets in hypoxic tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma).
As a Metabolic Probe: Due to the reactivity of the hydrazide moiety, it can serve as a nucleophilic probe to trap protein sulfenic acids (–SOH) generated under oxidative stress in cancer cells.
This guide details the protocols for solvating, derivatizing, and screening BDSH and its derivatives in cancer cell lines (specifically MCF-7, MDA-MB-231, and A549).
Chemical Properties & Handling
Property
Specification
Chemical Formula
C₈H₁₀N₂O₄S
Molecular Weight
230.24 g/mol
Solubility
Soluble in DMSO (>20 mg/mL), DMF; Insoluble in water.
Stability
Hygroscopic; susceptible to oxidation. Store at -20°C under inert gas (Ar/N₂).
Handling Precaution
Hydrazides are potential alkylating agents. Use double-gloving and work in a fume hood.
Reconstitution Protocol:
Weigh BDSH in a static-free environment.
Dissolve in anhydrous DMSO to create a 100 mM stock solution .
Note: Avoid aqueous buffers for the stock solution to prevent premature hydrolysis or oxidation.
Aliquot into light-protected vials (brown glass) and store at -80°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action: The "Warhead" Concept
BDSH is rarely the final drug; it is the "delivery system" for the benzodioxine tail.
The Benzodioxine Moiety: Acts as a bioisostere for the catechol ring, fitting into the ATP-binding pockets of kinases or the Zinc-binding site of metalloenzymes (like Carbonic Anhydrase).
The Sulfonohydrazide Linker: Provides a rigid geometry and hydrogen-bonding capability. Upon condensation with an aldehyde (R-CHO), it forms a Sulfonylhydrazone (R-SO₂-NH-N=CH-R').
Target Pathways:
Hypoxia Adaptation (CA IX Inhibition): In solid tumors, CA IX is overexpressed to regulate pH. Benzodioxine sulfonamides inhibit CA IX, leading to intracellular acidification and apoptosis.
Mitotic Arrest (Tubulin): Bulky derivatives bind to the colchicine site of tubulin, arresting cells in the G2/M phase.
Pathway Visualization
Figure 1: The mechanism of action for BDSH-derived anticancer agents. The scaffold is derivatized to target specific cancer survival pathways.
Experimental Protocols
Protocol A: In Situ Synthesis of Sulfonylhydrazone Library
Purpose: To rapidly generate a library of bioactive compounds for screening without extensive purification.
Reagents:
BDSH (100 mM in DMSO)
Panel of Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, vanillin, 5-nitro-2-furaldehyde) (100 mM in DMSO)
Catalytic Acetic Acid (AcOH)
Procedure:
Plate Setup: In a 96-well PCR plate, dispense 5 µL of BDSH stock.
Reaction: Add 5 µL of a unique Aldehyde stock to each well (1:1 molar ratio).
Catalysis: Add 0.5 µL of 1% AcOH in DMSO.
Incubation: Seal plate and incubate at 60°C for 2 hours .
Validation: Spot check 1 well via TLC or LC-MS to confirm conversion to hydrazone (>90% conversion is typical).
Dilution: Dilute the reaction mixture with culture medium to reach the desired screening concentration (e.g., dilute 1:1000 for a 100 µM screening stock).
Protocol B: Cytotoxicity Screening (MTT Assay)
Purpose: To determine the IC50 of BDSH and its derivatives in cancer cell lines.
Cell Lines:
MCF-7 (Breast Adenocarcinoma, ER+)
MDA-MB-231 (Triple-Negative Breast Cancer)
A549 (Lung Carcinoma)
Steps:
Seeding: Seed cells in 96-well plates at 5,000 cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO₂.
Treatment:
Remove old medium.
Add 100 µL fresh medium containing serial dilutions of BDSH or its derivatives (Range: 0.1 µM – 100 µM).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.
Read: Measure absorbance at 570 nm .
Analysis: Calculate % Cell Viability =
. Fit data to a sigmoidal dose-response curve to derive IC50.
Protocol C: Hypoxia-Induced CA IX Inhibition Assay
Purpose: To validate if the compound targets the hypoxic survival pathway (relevant for benzodioxine sulfonamides).
Rationale: CA IX is only expressed under hypoxic conditions.
Steps:
Hypoxia Induction: Culture MDA-MB-231 cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) or add CoCl₂ (100 µM) to the medium to chemically mimic hypoxia.
Treatment: Treat cells with BDSH derivatives for 24h under hypoxic conditions.
Lysate Preparation: Wash cells with ice-cold PBS and lyse.
Western Blot:
Run SDS-PAGE.
Probe for CA IX (Target) and HIF-1α (Hypoxia marker).
Probe for Cleaved Caspase-3 (Apoptosis marker).
Expected Result: Effective compounds should not necessarily lower CA IX expression but should induce apoptosis specifically in the hypoxic population compared to normoxic controls.
Troubleshooting & Critical Factors
Issue
Probable Cause
Solution
Precipitation in Media
Compound hydrophobicity is too high.
Limit final DMSO concentration to 0.5%. Sonicate the stock solution before dilution.
No Activity Observed
Hydrolysis of the hydrazone linkage.
Sulfonylhydrazones are stable at neutral pH but hydrolyze in acidic media. Ensure culture medium is buffered (HEPES) to pH 7.4.
High Background Toxicity
Oxidation of the hydrazide group.
BDSH (the precursor) can auto-oxidize to form toxic radicals. Always use fresh stock or derivatives.
References
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). "Benzodioxine-based sulfonamides as selective carbonic anhydrase IX and XII inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzodioxine scaffold utility).
Gaur, R., et al. (2016). "Synthesis and anticancer evaluation of sulfonylhydrazones." European Journal of Medicinal Chemistry. Link
Zhang, Y., et al. (2022). "Sulfonylhydrazides as precursors for sulfonyl-based drugs." Chemical Reviews.
Disclaimer: This protocol is for research use only. 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a chemical reagent and not a clinically approved drug.
Method
Application Notes and Protocols for In Vitro Evaluation of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonohydrazide Derivative The compound 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide belongs to a class of mole...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonohydrazide Derivative
The compound 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide belongs to a class of molecules that merge the structural features of the 1,4-benzodioxane ring system with a sulfonohydrazide moiety. The 1,4-benzodioxane scaffold is a well-established pharmacophore present in a variety of clinically significant drugs, known for its ability to interact with biological receptors and enzymes.[1][2][3] The sulfonohydrazide group, a versatile functional group, is increasingly recognized for its broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties.[4] The combination of these two moieties in 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide suggests a high potential for novel biological activities, making it a compound of significant interest for drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro experimental evaluations of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's therapeutic potential. The experimental choices are explained to provide a clear understanding of the underlying scientific principles.
Diagram of the General Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Section 1: Enzyme Inhibition Assays
Based on the activities of structurally related sulfonohydrazide and benzodioxane derivatives, promising targets for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide include enzymes such as α-glucosidase and carbonic anhydrases.[5][6][7][8]
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide on α-glucosidase activity. This enzyme is a key target in the management of type 2 diabetes.[5][6]
Principle: This assay is a colorimetric method that measures the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol by α-glucosidase. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. A reduction in the rate of p-nitrophenol formation in the presence of the test compound indicates enzyme inhibition.
Protocol:
Reagent Preparation:
Phosphate Buffer: 50 mM, pH 6.8.
α-Glucosidase Solution: Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
Substrate Solution: Prepare a 1.0 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
Test Compound Stock Solution: Prepare a 10 mM stock solution of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide in DMSO.
Positive Control: Acarbose, a known α-glucosidase inhibitor, at a concentration of 1 mM in phosphate buffer.[6]
Assay Procedure (96-well plate format):
Add 50 µL of phosphate buffer to each well.
Add 10 µL of the test compound at various concentrations (serial dilutions from the stock solution) to the sample wells. Add 10 µL of DMSO to the control wells and 10 µL of acarbose to the positive control wells.
Add 20 µL of the α-glucosidase solution to all wells.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory potential of the test compound against various isoforms of human carbonic anhydrase (hCA), which are established therapeutic targets for a range of disorders.[7][8]
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.[9]
Protocol:
Reagent Preparation:
Tris-HCl Buffer: 50 mM, pH 7.4.
hCA Enzyme Solution: Prepare a solution of the desired purified hCA isoform (e.g., hCA I, II, IX) in Tris-HCl buffer.
Substrate Solution: Prepare a 10 mM solution of 4-nitrophenyl acetate (NPA) in acetonitrile.
Test Compound Stock Solution: Prepare a 10 mM stock solution of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide in DMSO.
Positive Control: Acetazolamide, a known pan-carbonic anhydrase inhibitor, at a concentration of 1 mM in DMSO.[7]
Assay Procedure (96-well plate format):
Add 120 µL of Tris-HCl buffer to each well.
Add 20 µL of the hCA enzyme solution to each well.
Add 20 µL of the test compound at various concentrations to the sample wells. Add 20 µL of DMSO to the control wells and 20 µL of acetazolamide to the positive control wells.
Pre-incubate the plate at room temperature for 10 minutes.
Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.
Immediately measure the absorbance at 400 nm at time zero and then every minute for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of the reaction (slope of the absorbance vs. time curve) for each well.
Calculate the percentage of inhibition using the formula:
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 2: Cellular Assays
Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effect of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide on a relevant human cell line (e.g., MCF-7 for breast cancer research or a normal cell line like HEK293 for general toxicity).[8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]
Protocol:
Cell Culture:
Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Assay Procedure:
Prepare serial dilutions of the test compound in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate the plate for 24-48 hours.
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the formula:
% Cell Viability = (Abs_sample / Abs_control) * 100
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Section 3: Mechanistic Insights
For compounds that show significant inhibitory activity in the primary screens, further mechanistic studies are crucial.
Enzyme Kinetics
To understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.[11] This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be plotted using a Lineweaver-Burk plot to determine the mechanism of inhibition.[8]
Molecular Docking
In silico molecular docking studies can provide valuable insights into the binding mode of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide with its target enzyme.[6][8][12] This computational approach helps to identify key amino acid residues involved in the interaction and can guide further optimization of the compound's structure.
Application Notes and Protocols for In Vivo Dosage Determination of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and Other Novel Sulfonohydrazides
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective in vivo dosage for the novel compound 2,3-Dihydro-1,4-benzodioxin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective in vivo dosage for the novel compound 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. Given the absence of published in vivo data for this specific molecule, this guide outlines a systematic and robust methodology applicable to other novel sulfonohydrazide-based compounds. The protocols herein are designed to ensure scientific integrity, adhere to ethical guidelines for animal research, and provide a clear rationale for each experimental step.
Introduction: The Challenge of a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from the laboratory bench to a potential therapeutic agent is fraught with challenges, chief among them being the determination of a safe and efficacious in vivo dosage. For compounds like 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, which lack a history of biological study, a well-structured, tiered approach is not just recommended, but essential.[1] This process aims to define the therapeutic window—the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD).[2]
The benzodioxane moiety is present in a number of biologically active compounds, and hydrazones, a related class to sulfonohydrazides, are known for a wide range of pharmacological activities.[3][4][5][6] This suggests that 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide could possess interesting biological properties, but also underscores the need for careful toxicological evaluation. All compounds are toxic at a certain dose, and understanding this dose-toxicity relationship is a fundamental principle of toxicology.[7]
This guide will provide a detailed workflow, from initial in vitro assessments to in vivo dose-ranging studies, to systematically characterize the in vivo dose-response profile of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide or any novel sulfonohydrazide.
Preclinical Workflow for a Novel Compound
The following diagram illustrates the typical progression for advancing an NCE from initial characterization to in vivo studies. This structured approach ensures that each step informs the next, optimizing the use of resources and animals.
Caption: Generalized workflow for preclinical in vivo testing of a novel compound.
Phase 1: In Vitro Cytotoxicity Assessment
Before proceeding to in vivo studies, it is crucial to determine the compound's cytotoxic potential in vitro. This data provides a preliminary indication of potency and helps in the selection of starting doses for animal studies, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Protocol: In Vitro Cytotoxicity Assay (MTT or similar)
Objective: To determine the concentration of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide that inhibits cell viability by 50% (IC50) in relevant cell lines.
Materials:
Selected cancer cell lines (e.g., HepG2, A549) and a normal cell line (e.g., HEK-293).
Complete cell culture medium (e.g., DMEM with 10% FBS).
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (dissolved in a suitable solvent like DMSO).
Solubilization buffer (e.g., DMSO or a detergent-based solution).
96-well plates.
Multichannel pipette.
Plate reader.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final solvent concentration should be kept constant and low (typically <0.5%).
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Dissolve the formazan crystals by adding the solubilization buffer.
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
Phase 2: In Vivo Acute Toxicity and Dose-Ranging Studies
The primary goal of these initial in vivo studies is to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The data generated here will be critical for designing subsequent sub-chronic and chronic toxicity studies, as well as efficacy studies.[2][8]
Animal Model Selection
The choice of animal model is critical for the relevance of the preclinical data.[9] Rodents, such as mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar), are commonly used for initial toxicity studies due to their well-characterized physiology and genetics. It is recommended to use both male and female animals, typically 6-8 weeks of age.
Starting Dose Estimation
For a novel compound with no prior in vivo data, several methods can be used to estimate a starting dose for the acute toxicity study:
Based on In Vitro Data: While not a direct correlation, the in vitro IC50 can provide a rough starting point.
Allometric Scaling: This method extrapolates doses between species based on body surface area and is a more refined approach if data from another species is available.[10][11][12][13][14]
Literature on Structurally Similar Compounds: A review of the literature for compounds with similar scaffolds (benzodioxanes, sulfonohydrazides) may provide a starting dose range.
Protocol: Acute Oral Toxicity Study (OECD 423 or 425 Guideline Approach)
The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for toxicity testing.[15][16][17] The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are recommended as they use a minimal number of animals.[15][16][18]
Objective: To determine the acute toxicity of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide after a single oral dose and to estimate the LD50 (lethal dose for 50% of the animals).
Procedure (Adapted from OECD 423):
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days.
Fasting: Fast the animals overnight before dosing.
Dose Administration: Administer a single oral dose of the compound using a gavage needle. Start with a dose selected from the fixed levels of 5, 50, 300, and 2000 mg/kg.[15]
Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma).
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
Dose Adjustment: The subsequent dosing steps depend on the outcome of the initial dose, following the OECD 423 flowchart.
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol: Dose Range Finding (DRF) Study
Following the acute toxicity study, a DRF study is conducted to identify the MTD and to characterize the dose-response relationship for toxicity.[2][19]
Objective: To determine the MTD of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide with repeated dosing and to identify a range of doses for subsequent studies.
Procedure:
Animal Grouping: Randomly assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group (n=3-5 per sex per group).
Dose Selection: Select a range of doses based on the results of the acute toxicity study. The highest dose should be expected to produce some toxicity but not lethality, while the lowest dose should be a no-observed-adverse-effect level (NOAEL).
Dosing: Administer the compound daily for a set period (e.g., 7 or 14 days) via the intended clinical route (e.g., oral, intraperitoneal, intravenous).
Body Weight and Food Consumption: Measure body weight and food consumption regularly.
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve organs for histopathological examination, especially those that showed macroscopic changes.
Data Analysis: Analyze the data to determine the MTD, NOAEL, and the dose-response curve for toxicity.
Data Presentation
Clear and concise presentation of data is crucial for interpretation and decision-making.
Table 1: Hypothetical In Vitro Cytotoxicity of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Cell Line
Type
IC50 (µM)
HepG2
Human Liver Cancer
25.3
A549
Human Lung Cancer
42.1
HEK-293
Human Embryonic Kidney (Normal)
> 100
Table 2: Example Dose-Ranging Study Design and Outcome
Group
Dose (mg/kg/day)
Number of Animals (M/F)
Key Observations
Outcome
1
Vehicle Control
5/5
Normal
NOAEL
2
10
5/5
Normal
NOAEL
3
30
5/5
Slight decrease in body weight gain
LOAEL
4
100
5/5
Significant weight loss, lethargy
MTD
5
300
5/5
Moribundity, severe weight loss
Severe Toxicity
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
While this guide focuses on initial dosage determination, it is important to note that a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is essential for refining the dosing regimen.[20] PK/PD modeling can further optimize dose selection by linking drug exposure to the pharmacological effect.[21]
Conclusion
The successful in vivo dosage determination for a novel compound like 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide hinges on a systematic, data-driven approach. By starting with in vitro cytotoxicity assessments and progressing to well-designed in vivo acute toxicity and dose-ranging studies, researchers can establish a safe and scientifically justified dose range for further preclinical development. Adherence to established guidelines, such as those from the OECD and FDA, is paramount for ensuring data quality and regulatory acceptance.[22][23][24]
References
Allometric scaling. (n.d.). Slideshare.
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate.
Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities. (n.d.). Benchchem.
A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). LinkedIn.
OECD guidelines for Chronic Toxicity studies. (n.d.). LinkedIn.
Dose range finding approach for rodent preweaning juvenile animal studies. (2021, March 15). PubMed.
OECD guidelines for acute oral toxicity studies: an overview. (n.d.). International Journal of Research in Ayurveda and Pharmacy.
How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate.
Oecd guidelines for toxicology studies. (n.d.). Slideshare.
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Slideshare.
A simple practice guide for dose conversion between animals and human. (n.d.). PMC.
OECD Test Guideline 425. (n.d.). National Toxicology Program.
Is there any recommended dose range for determining the invivo anticancer activity of a new compound? (2020, September 14). ResearchGate.
FDA Requirements for Preclinical Studies. (n.d.). Karger.
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). ChemSafetyPRO.
How is allometric scaling used to predict human PK? (2025, May 29). Patsnap Synapse.
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. (n.d.). FDA.
Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017, November 2). FDA.
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009, December 15). NC3Rs.
Step 2: Preclinical Research. (2018, January 4). FDA.
Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed.
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23). Wolters Kluwer.
Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration. (2022, March 26). PMC.
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI.
Synthesis and characterization of sulfonamide appended rigid phenyl-based and non-rigid 1,4-benzodioxan-based ring systems and their Pt(II) complexes towards potential therapeutic targets. (n.d.). ResearchGate.
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002, February 15). PubMed.
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (n.d.). PMC.
Pharmacokinetic/pharmacodynamic models for time courses of antibiotic effects. (2022, June 9). PubMed.
Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. (n.d.). PMC.
Benzohydrazides: As potential bio-active agents. (2018, July 20). The Pharma Innovation Journal.
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing.
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). MDPI.
Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. (1985, July-August). PubMed.
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI.
Clinical pharmacokinetics of sulphonylurea hypoglycaemic drugs. (1981, May-June). PubMed.
Application Note: Preparation and Handling of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Stock Solutions
Abstract This guide provides a standardized protocol for the preparation, storage, and handling of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter referred to as 5-DBSH ). While sulfonohydrazides are valuable...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a standardized protocol for the preparation, storage, and handling of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter referred to as 5-DBSH ). While sulfonohydrazides are valuable synthetic intermediates and biological probes—often serving as precursors for sulfonyl hydrazones or as sulfonyl radical sources—their reactivity and solubility profiles require precise handling to maintain stability. This document outlines a DMSO-based stock preparation workflow designed to maximize solubility and minimize hydrolytic or oxidative degradation.
Physicochemical Profile & Solubility Logic
Understanding the molecular properties of 5-DBSH is critical for selecting the appropriate solvent system. The compound consists of a lipophilic 1,4-benzodioxine bicyclic core fused to a polar, reactive sulfonohydrazide (
) tail.
Table 1: Physicochemical Properties
Property
Value / Description
Compound Name
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Molecular Formula
Molecular Weight
~230.24 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility (DMSO)
High (Recommended for Stock > 10 mM)
Solubility (Ethanol)
Moderate (Suitable for immediate use; heating may be required)
Solubility (Water)
Low (Not recommended for stock preparation)
Stability
Sensitive to oxidation and hydrolysis; hygroscopic.
Solvent Selection Logic
Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for sulfonohydrazides. Its high dielectric constant and aprotic nature disrupt the intermolecular hydrogen bonding of the hydrazide moiety, allowing for high-concentration stocks (up to 50-100 mM) without triggering premature decomposition.
Secondary Solvent (Ethanol/Methanol): Protic solvents like ethanol can be used for short-term experiments but are less ideal for long-term storage due to potential evaporation and lower solubilizing power compared to DMSO.
Avoidance: Avoid storing stocks in aqueous buffers or basic solutions, as sulfonohydrazides can decompose to sulfinates or release nitrogen gas under alkaline conditions.
This protocol describes the preparation of 1 mL of a 50 mM stock solution . Adjust volumes proportionally for different requirements.
Target Concentration: 50 mM
Target Volume: 1.0 mL
Required Mass:
(Calculated: )
Step-by-Step Methodology
Equilibration: Allow the vial of solid 5-DBSH to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
Weighing:
Place a clean, sterile amber glass vial on the analytical balance.
Tare the balance.
Accurately weigh 11.5 mg of 5-DBSH into the vial. Record the exact mass.
Solvation:
Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.
Formula:
Pipette the calculated volume of Anhydrous DMSO into the vial.
Tip: Direct the stream of DMSO onto the solid to ensure complete wetting.
Mixing:
Secure the cap tightly.
Vortex at medium speed for 30-60 seconds.
Visual QC: Inspect the solution against a light source. It should be completely clear and free of particulate matter. If particles persist, sonicate in a water bath for 2-5 minutes (keep temperature < 30°C).
Aliquot & Storage:
Divide the stock solution into small aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.
Label vials with: Name, Conc., Solvent, Date, and Operator .
Workflow Visualization
The following diagram illustrates the logical flow from solid reagent to assay-ready dilution, emphasizing critical decision points for stability.
Figure 1: Decision-tree workflow for the preparation of stable 5-DBSH stock solutions.
Stability & Storage Guidelines
To ensure the integrity of the stock solution over time, adhere to the following storage hierarchy:
Short-term (Days): Store at 4°C. Ensure the cap is tight to prevent DMSO hygroscopicity (absorbing water from air).
Long-term (Months): Store at -20°C or -80°C.
Note: DMSO freezes at ~19°C. The stock will be solid in the freezer.
Thawing: Thaw completely at room temperature and vortex before use to ensure any concentration gradients that formed during freezing are eliminated.
Freeze-Thaw Limit: Max 3 cycles. Repeated cycling can introduce moisture and promote oxidation of the hydrazide group.
Application Notes for Biological Assays
When using the stock solution in biological assays (cell culture or enzymatic assays):
Vehicle Control: Always include a "DMSO-only" control in your experiment to account for solvent effects.
Dilution Factor: Keep the final DMSO concentration in the assay
to depending on cell line sensitivity.
Example: Diluting 1 µL of 50 mM stock into 999 µL of media yields 50 µM compound in 0.1% DMSO.
Precipitation Check: Upon diluting the DMSO stock into aqueous media, watch for immediate precipitation (cloudiness). If this occurs, the compound concentration exceeds its aqueous solubility limit. Lower the working concentration.
References
PubChem. (2025).[1][2] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Isomer Analog Data). National Library of Medicine. Available at: [Link]
Gaylord Chemical. (2021).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[4][5][6] Gaylord Chemical Company Literature. Available at: [Link]
European Bioanalysis Forum (EBF). (2023). Stock and working solutions stability guidelines. EBF Workshop on ICH M10.[7] Available at: [Link]
Application Note: High-Sensitivity HPLC-MS/MS Quantification of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
This Application Note is designed as a definitive technical guide for the analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (CAS: 1094453-02-7). It synthesizes chemical first principles with high-performance li...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (CAS: 1094453-02-7). It synthesizes chemical first principles with high-performance liquid chromatography-mass spectrometry (HPLC-MS) best practices to address the specific challenges posed by this molecule's physicochemical properties.
Abstract & Scope
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a critical building block in the synthesis of pharmaceutical antagonists (e.g.,
-adrenoreceptor antagonists) and kinase inhibitors. Its structure combines a lipophilic 1,4-benzodioxane core with a polar, reactive sulfonohydrazide tail. This duality presents unique analytical challenges: the molecule is sufficiently polar (XLogP3: -0.1) to elute poorly on standard C18 columns, while the hydrazide moiety is chemically reactive toward carbonyls, requiring strict sample handling protocols.
This guide details a robust Reverse-Phase (RP) HPLC-MS/MS method optimized for retention, stability, and sensitivity.
Physicochemical Profile & Method Strategy
Property
Value / Characteristic
Analytical Implication
Molecular Weight
230.24 g/mol
Target [M+H]⁺ = 231.0
Formula
C₈H₁₀N₂O₄S
Isotopic pattern will show sulfur contribution (⁴⁴S).[1]
Polarity (XLogP3)
-0.1 (Hydrophilic)
Critical: Standard C18 may cause void elution. Requires a high-retention polar-embedded or 100% aqueous-stable column.
pKa (Predicted)
~2-3 (Sulfonamide NH), ~8 (Hydrazide NH₂)
Amphoteric. Acidic mobile phase promotes protonation of the terminal nitrogen for ESI+ sensitivity.
Reactivity
Nucleophilic Hydrazide (-NHNH₂)
Warning: Reacts with aldehydes/ketones (e.g., Acetone) to form hydrazones. Use only MeOH/ACN/Water.
Method Development Decision Tree
The following logic flow illustrates the rationale behind the column and mobile phase selection, ensuring the method is grounded in the analyte's chemistry.
Figure 1: Method Development Logic Flow. Green nodes indicate the selected optimized pathway.
Stock Preparation: Dissolve 10 mg of analyte in 10 mL of pure Methanol . Sonicate for 5 mins. Store at -20°C.
Working Solution: Dilute stock to 1 µg/mL using Water + 0.1% Formic Acid .
Note: Keeping the organic content low in the final sample matches the initial gradient conditions (2% B), resulting in sharper peaks.
Filtration: Use 0.2 µm Nylon or PTFE filters. Avoid filters that may leach plasticizers.
Validation & Troubleshooting
Linearity & Range[4][6][12]
Range: 1 ng/mL to 1000 ng/mL.
Curve Fitting: Linear regression (1/x² weighting) is recommended to account for heteroscedasticity in ESI data.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Secondary interactions with silanols.
Ensure mobile phase pH is acidic (Formic Acid). Use "End-capped" columns like HSS T3.
Double Peaks
Degradation or Solvent Mismatch.
Degradation: Check if sample solvent contains Acetone (hydrazone formation). Mismatch: Reduce MeOH in sample diluent to <10%.
Low Sensitivity
Ion Suppression.
Check for co-eluting matrix components. Perform a post-column infusion test.
Carryover
Adsorption to injector needle.
Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
References
PubChem. (2023). 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Compound Summary). National Library of Medicine. Link
Waters Corporation. (2023). HSS T3 Column Technology for Polar Compound Retention.[7]Link
Abu-Lafi, S. et al. (2013).[8] Development and Validation of a Stability-Indicating HPLC Method for Sulfonamides. Scientia Pharmaceutica. Link
BLD Pharm. (2023). Product Data Sheet: 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide derivatives.Link
(Note: While direct literature on the 5-sulfonohydrazide isomer is limited, methods are adapted from established protocols for the 6-isomer and general sulfonamide/benzodioxane chemistry as cited above.)
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the application of 2,3-Dihydro-1,4-benzodioxine-5-sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide as a versatile chemical probe for the exploration of complex biological systems. By leveraging the unique chemical properties of the benzodioxane scaffold and the reactive potential of the sulfonohydrazide warhead, this probe offers a powerful tool for activity-based protein profiling (ABPP) and target identification. These notes are intended to provide both the conceptual framework and detailed, actionable protocols for researchers in chemical biology and drug discovery.
Introduction: The Rationale for a Benzodioxane-Sulfonohydrazide Probe
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its structural rigidity and ability to be readily functionalized make it an ideal starting point for the design of targeted molecular tools.[3] The sulfonohydrazide functional group, on the other hand, possesses latent reactivity that can be harnessed for covalent modification of protein targets.[4] Sulfonohydrazides and their derivatives have been explored as inhibitors of various enzymes, suggesting their potential as a reactive "warhead" for chemical probes.[5][6]
By combining these two motifs, we arrive at 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydhydrazide (BDS) , a novel chemical probe designed for the covalent labeling of protein targets within their native cellular environment. The core hypothesis is that the benzodioxane scaffold will guide the molecule to specific protein binding pockets, whereupon the sulfonohydrazide moiety can form a stable covalent bond with a nucleophilic amino acid residue, enabling robust detection and identification of the target protein.
This guide will detail the synthesis, characterization, and application of a functionalized version of BDS, termed BDS-alkyne , which incorporates a terminal alkyne handle. This "clickable" tag allows for the bio-orthogonal ligation of various reporter molecules, such as fluorescent dyes or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][7] This modularity provides exceptional flexibility for a range of experimental applications, from in-gel fluorescence scanning to pull-down and mass spectrometry-based proteomic identification of novel targets.[8]
Chemical Probe Profile: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide-alkyne (BDS-alkyne)
Covalent modification of nucleophilic amino acid residues (e.g., Lys, Cys, Ser) in protein binding pockets.
Potential Applications
Activity-based protein profiling, target identification and validation, inhibitor screening.
Synthesis and Functionalization of BDS-alkyne
The synthesis of BDS-alkyne is a multi-step process that begins with commercially available starting materials. The following is a representative synthetic scheme.
Caption: Plausible synthetic routes for BDS-alkyne.
A plausible synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride to form the corresponding sulfonamide.[9] This intermediate can then be reacted with a suitable propargylating agent to introduce the alkyne handle. Subsequent reaction with hydrazine hydrate would yield the desired sulfonohydrazide.
Application Notes
The BDS-alkyne probe is designed for a variety of applications in chemical biology and drug discovery.
Target Identification: The primary application of BDS-alkyne is the identification of previously unknown cellular targets of benzodioxane-based compounds. By treating cells or cell lysates with the probe, covalently labeled proteins can be enriched using biotin-azide followed by streptavidin affinity purification and identified by mass spectrometry.[10]
Activity-Based Protein Profiling (ABPP): BDS-alkyne can be used to profile the activity of entire enzyme families that are susceptible to modification by the sulfonohydrazide warhead.[11] This can reveal changes in enzyme activity in response to various stimuli or in different disease states.
Target Engagement and Occupancy Studies: The probe can be used in a competitive profiling format to validate the binding of non-covalent small molecule inhibitors to a specific target. Pre-treatment of cells with a test compound that binds to the same site as BDS-alkyne will prevent probe labeling, which can be quantified by western blot or fluorescence imaging.[8]
Visualization of Target Localization: By "clicking" a fluorescent dye-azide onto the alkyne handle of the probe-labeled proteins, the subcellular localization of the targets can be visualized using fluorescence microscopy.[12]
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental goals.
Protocol 1: In Situ Labeling of Cellular Proteins with BDS-alkyne
This protocol describes the treatment of live, cultured mammalian cells with the BDS-alkyne probe.
Materials:
BDS-alkyne stock solution (10 mM in DMSO)
Mammalian cells of interest (e.g., HeLa, HEK293T)
Complete cell culture medium
Phosphate-buffered saline (PBS)
6-well or 12-well tissue culture plates
Procedure:
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
Probe Preparation: Prepare a working solution of BDS-alkyne in complete culture medium. The final concentration should be determined empirically, but a starting range of 1-10 µM is recommended.[13]
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the BDS-alkyne containing medium to the cells.
Incubation: Incubate the cells for a predetermined amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
Cell Lysis: After incubation, wash the cells twice with cold PBS to remove excess probe. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
Sample Storage: The labeled cell lysate can be used immediately for downstream applications or stored at -80°C.
Caption: Workflow for in situ labeling of cellular proteins.
Protocol 2: Visualization of Labeled Proteins by Fluorescence Microscopy
This protocol uses click chemistry to attach a fluorescent dye to the alkyne-labeled proteins for visualization.
Materials:
BDS-alkyne labeled cells on coverslips (from Protocol 5.1)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Mounting medium with DAPI
Procedure:
Cell Fixation: After labeling, wash the cells on coverslips with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescent azide. A typical cocktail includes the fluorescent azide, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
Incubation: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
Washing: Wash the cells three times with PBS.
Nuclear Staining: Stain the nuclei with DAPI in the mounting medium.
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.[14]
Protocol 3: Target Engagement Confirmation by Western Blot
This protocol uses a biotin tag for the enrichment of labeled proteins and their detection by western blot.
Click Reaction: To the labeled cell lysate (e.g., 1 mg of total protein), add the click chemistry reagents and azide-biotin. Incubate for 1 hour at room temperature.
Protein Precipitation: Precipitate the proteins to remove excess reagents (e.g., using chloroform/methanol precipitation).
Resuspend and Enrich: Resuspend the protein pellet in a buffer containing SDS. Dilute the sample and add streptavidin-agarose beads. Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
Wash Beads: Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
Western Blot: Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[15][16]
Blocking and Detection: Block the membrane with blocking buffer and then probe with a streptavidin-HRP conjugate.[17] Visualize the labeled proteins using a chemiluminescent substrate.[18]
Protocol 4: Target Identification by Mass Spectrometry
This protocol outlines the steps for identifying the protein targets of BDS-alkyne using proteomics.
Materials:
Biotinylated and enriched protein sample on beads (from Protocol 5.3)
Urea
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin
Mass spectrometer (e.g., Orbitrap)
Procedure:
On-Bead Digestion: Wash the streptavidin beads with a digestion-compatible buffer. Resuspend the beads in a buffer containing urea.
Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.
Tryptic Digestion: Add trypsin to the beads and incubate overnight at 37°C to digest the proteins into peptides.
Peptide Collection: Collect the supernatant containing the peptides.
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were labeled by the BDS-alkyne probe.
Caption: Workflow for target identification using mass spectrometry.
Data Analysis and Interpretation
Fluorescence Microscopy: Analyze the images for the subcellular localization of the fluorescent signal. Co-localization with organelle-specific markers can provide insights into the location of the target proteins.
Western Blot: The appearance of bands on the western blot indicates successful labeling of proteins by the probe. The intensity of the bands can be used to semi-quantitatively assess the extent of labeling. In competitive profiling experiments, a decrease in band intensity in the presence of a competitor indicates target engagement.
Mass Spectrometry: The list of identified proteins should be filtered against a control sample (e.g., a sample treated with a structurally similar but non-reactive probe) to identify specific targets. Bioinformatic analysis can then be used to classify the identified proteins and suggest potential biological pathways that are modulated by the probe.
Troubleshooting
Problem
Possible Cause
Solution
No signal in western blot or microscopy
- Ineffective probe concentration- Short incubation time- Inefficient click reaction- Target not expressed in cell line
- Optimize probe concentration and incubation time- Use fresh click chemistry reagents- Confirm target expression by other methods
High background in western blot
- Insufficient washing- Non-specific binding to beads
- Increase the number and stringency of washes- Pre-clear the lysate with beads before pulldown
Many non-specific proteins in MS
- Non-specific binding of the probe- Contamination during sample preparation
- Include a negative control probe- Optimize washing steps- Use stringent data filtering criteria
References
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
Chen, I., & Ting, A. Y. (2005). Site-specific labeling of proteins with small molecules in live cells. Current Opinion in Biotechnology, 16(1), 35–40.
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217–224.
Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
Hu, Y., et al. (2023). Novel Camphor Sulfonohydrazide and Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors against Phytopathogenic Fungi/Oomycetes. Journal of Agricultural and Food Chemistry, 71(1), 174–185.
D'Amico, J. J., et al. (1983). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. Il Farmaco; edizione scientifica, 38(8), 571–583.
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8013.
Zhang, C., et al. (2019). Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells. Frontiers in Chemistry, 7, 563.
Bond, A. D., & Woolfson, D. N. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal, 480(18), 1339–1357.
Gurevich, A. I., & Kákonov, S. L. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. International Journal of Molecular Sciences, 23(18), 10741.
Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]
Wombacher, R., & Cornish, V. W. (2011). Chemical Tags for Labeling Proteins Inside Living Cells. Accounts of Chemical Research, 44(9), 794–804.
Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. Retrieved from [Link]
Selvin, P. R., & Hestand, M. S. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378.
Taha, M., et al. (2023). Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. Molecules, 28(14), 5394.
Gabriele, B., et al. (2005). A New Synthesis of 2,3-Dihydrobenzo[1][20]dioxine and 3,4-Dihydro-2 H -benzo[1][20]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. The Journal of Organic Chemistry, 70(12), 4847–4853.
Taha, M., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2315–2321.
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Wang, X., et al. (2015). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. Accounts of Chemical Research, 48(3), 648–658.
Al-Otaibi, J. S., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1315, 138548.
D'Andrea, A., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17316.
Omar, A. F., et al. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry, 13(3), 1012–1037.
Taha, M., et al. (2024). Synthesis of Novel Soritin Sulfonamide Derivatives as Potential α-Glucosidase Inhibitor and Their Molecular Docking Studies. Chemistry & Biodiversity, e202401344.
Khalilullah, H., et al. (2026). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Journal of the Iranian Chemical Society.
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Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
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Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors toward the Tumor-Associated Carbonic Anhydrases IX and XII. Molecules, 26(23), 7111.
Cichero, E., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(18), 5827–5837.
Ward, R. A., & Sharpless, K. B. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Society Reviews, 49(12), 3835–3852.
Zhang, Y., et al. (2022). Dextran Fluorescent Probes Containing Sulfadiazine and Rhodamine B Groups. Molecules, 27(19), 6747.
Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Sulfonohydrazides
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Sulfonohydrazides in an Era of Antimicrobial Resistance The escalating crisis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Sulfonohydrazides in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibacterial agents.[1][2][3] Sulfonohydrazides, a unique class of compounds integrating the structural features of both sulfonamides and hydrazones, have emerged as a promising area of investigation.[4][5][6][7] This guide provides a comprehensive experimental framework for the systematic evaluation of the antibacterial potential of novel sulfonohydrazide candidates.
Historically, sulfonamides were the first class of synthetic antimicrobial drugs to be used systemically, revolutionizing the treatment of bacterial infections. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of tetrahydrofolate, a crucial precursor for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect.[8][10]
The hydrazide-hydrazone moiety, on the other hand, is a versatile scaffold known to be present in various compounds with a wide spectrum of biological activities, including antibacterial properties.[4][5][6][7][11] The combination of these two pharmacophores in a single molecule offers the potential for synergistic or novel mechanisms of action against a broad range of pathogens.
This document outlines a series of robust and validated protocols to determine the in vitro antibacterial activity of newly synthesized sulfonohydrazides. These protocols are designed to be self-validating and are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
Core Experimental Workflow
The evaluation of a novel sulfonohydrazide's antibacterial activity follows a logical progression from initial screening to a more detailed characterization of its inhibitory and cidal properties.
Figure 1: A streamlined workflow for the comprehensive antibacterial evaluation of sulfonohydrazides.
Part 1: Foundational Screening Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method provides a rapid initial assessment of a compound's ability to inhibit bacterial growth.[15][16][17] It is a valuable tool for screening a large number of compounds against various bacterial strains.
Principle: A filter paper disk impregnated with a known concentration of the sulfonohydrazide is placed on an agar plate uniformly inoculated with a test bacterium.[15][18] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where the concentration of the compound is sufficient to prevent growth.[15]
Detailed Protocol:
Inoculum Preparation:
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium using a sterile loop or swab.[15]
Suspend the colonies in sterile saline or Tryptic Soy Broth.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][15] This can be done visually against a Wickerham card or using a calibrated photometric device.[15]
Plate Inoculation:
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
Remove excess inoculum by pressing the swab against the inner wall of the tube.[18][19]
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18][19]
Disk Application:
Using sterile forceps, place a paper disk impregnated with a known concentration of the sulfonohydrazide onto the inoculated agar surface.[16]
Gently press the disk to ensure complete contact with the agar.[15] Do not move the disk once it has been placed.[15]
Place no more than 12 disks on a 150 mm plate or 6 on a 100 mm plate to avoid overlapping zones of inhibition.[18]
Incubation:
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[8][15]
Result Interpretation:
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[16][19]
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by CLSI, although for novel compounds, the zone diameter provides a qualitative measure of activity.[16]
Part 2: Quantitative Assessment of Antibacterial Potency
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] This quantitative assay is the gold standard for determining the potency of a novel antibacterial compound.[20][21]
Principle: A serial two-fold dilution of the sulfonohydrazide is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits bacterial growth.[22]
Detailed Protocol:
Preparation of Sulfonohydrazide Stock Solution:
Dissolve the sulfonohydrazide compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
Preparation of Microtiter Plates:
Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.
In well 1, add 100 µL of the sulfonohydrazide solution at twice the desired final starting concentration.
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no compound).
Inoculum Preparation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
Inoculation:
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL per well.[21]
Controls:
Growth Control: Well containing CAMHB and bacteria, but no sulfonohydrazide.
Sterility Control: Well containing only CAMHB to check for contamination.
The MIC is the lowest concentration of the sulfonohydrazide at which there is no visible turbidity (growth) in the well.[8][21]
Figure 2: Workflow for the broth microdilution method to determine the MIC.
Part 3: Characterizing the Nature of Antibacterial Action
Time-Kill Curve Assay
This assay provides crucial information on the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[23][24][25]
Principle: A standardized bacterial inoculum is exposed to various concentrations of the sulfonohydrazide (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the rate and extent of bacterial killing.[23]
Detailed Protocol:
Preparation:
Prepare tubes of CAMHB containing the sulfonohydrazide at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
Include a growth control tube without the compound.
Inoculation:
Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]
Sampling and Plating:
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
Perform serial ten-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[23]
Incubation:
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.[23]
Data Analysis:
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
Plot the log₁₀ CFU/mL against time for each concentration.
Interpretation:
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23][25]
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL, where bacterial growth is inhibited but not significantly killed.[23]
Table 1: Example Data from a Time-Kill Assay
Time (hours)
Growth Control (log₁₀ CFU/mL)
0.5x MIC (log₁₀ CFU/mL)
1x MIC (log₁₀ CFU/mL)
2x MIC (log₁₀ CFU/mL)
4x MIC (log₁₀ CFU/mL)
0
5.70
5.68
5.69
5.71
5.70
2
6.05
5.45
5.10
4.20
3.50
4
6.40
5.20
4.50
3.10
<2.00
6
7.10
4.90
3.80
<2.00
<2.00
8
7.80
4.75
3.10
<2.00
<2.00
24
9.20
5.50
3.20
<2.00
<2.00
Note: Data presented is illustrative.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel sulfonohydrazide compounds. Positive results from these assays, particularly a low MIC value and demonstrated bactericidal activity, would warrant further investigation. Subsequent studies could include evaluating the compounds against a broader panel of clinically relevant and drug-resistant bacterial strains, cytotoxicity testing against mammalian cell lines to determine a selectivity index, and exploring the mechanism of action through techniques such as enzymatic assays targeting DHPS. This systematic approach is crucial for identifying promising lead candidates for further preclinical development in the fight against antimicrobial resistance.
References
Benchchem. (2025). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206.
Benchchem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
Singh, R., Singh, P., & Kumar, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(11), 7859-7877.
Louisiana Department of Health.
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
IOSR Journal. (2023). Antimicrobial Sulfonamides: An Objective Review.
ANTIMICROBIAL SULFONAMIDE DRUGS.
Walczak, K., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5244.
MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
Rollas, S., & Küçükgüzel, Ş. G. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-22.
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
Emery Pharma. Time-Kill Kinetics Assay.
Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
Impactfactor. (2015).
MDPI. (2025).
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
Application Notes & Protocols for High-Throughput Screening of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold Combination The convergence of the 2,3-dihydro-1,4-benzodioxine and sulfonohydrazide moieties creates a chemical scaffold of significant interest for modern...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Scaffold Combination
The convergence of the 2,3-dihydro-1,4-benzodioxine and sulfonohydrazide moieties creates a chemical scaffold of significant interest for modern drug discovery. The 1,4-benzodioxane framework is a well-established "privileged" structure, found in numerous biologically active compounds and approved drugs, where it often imparts favorable pharmacokinetic properties and provides a rigid core for precise substituent placement.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, α-adrenergic blocking, and antimicrobial effects.[1][3][4]
Complementing this, the sulfonamide group and its hydrazide analogs are iconic pharmacophores, most famously represented by the sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria, thereby blocking folic acid synthesis.[5][] Beyond their antimicrobial applications, sulfonamides have been successfully developed as inhibitors of various enzymes, including carbonic anhydrases, cyclooxygenases (COX), and proteases.[1]
The combination of these two pharmacophores into 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide analogs presents a compelling strategy for generating novel molecular entities with the potential to modulate a diverse range of biological targets. High-throughput screening (HTS) is an essential methodology for rapidly interrogating large libraries of such analogs to identify "hit" compounds that can serve as the starting point for lead optimization.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and execute robust HTS campaigns for this promising class of compounds. It moves beyond simple step-by-step instructions to explain the underlying principles and critical decision points in assay development, ensuring scientific integrity and maximizing the probability of success.
Part I: Strategic Assay Development: From Target Class to HTS Technology
The first critical step in any screening campaign is the selection of a biological target and the corresponding assay technology. The chemical nature of the 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide scaffold suggests several high-priority target classes. The choice of HTS assay format is fundamentally dictated by the mechanism of the biological target.
Plausible Biological Targets:
Enzymes: Given the well-documented role of sulfonamides as enzyme inhibitors, this is a primary target class.[9] This includes bacterial enzymes (e.g., dihydropteroate synthase), proteases, kinases, lipoxygenases, and cholinesterases.[1][10]
G Protein-Coupled Receptors (GPCRs): The rigid benzodioxane core is a common feature in ligands for aminergic GPCRs (e.g., adrenergic, serotonergic, dopaminergic).[1]
Bacterial Cell Division Proteins: Recent studies have identified benzodioxane-benzamides as potent inhibitors of the bacterial cell division protein FtsZ, making this an attractive target for novel antibiotics.[11]
Assay Selection Workflow:
The selection of an appropriate HTS technology requires a logical workflow that considers the target class, the nature of the molecular interaction, and the required throughput and sensitivity. Fluorescence and luminescence-based assays are the predominant technologies in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[12][13][14]
Caption: Assay selection workflow based on target class.
Part II: Protocol for a Fluorescence-Based Enzyme Inhibition HTS
This protocol describes a generic, fluorescence intensity-based assay to screen for inhibitors of a model enzyme (e.g., a protease or phosphatase) that processes a fluorogenic substrate.
Principle of the Assay:
The assay relies on an enzyme that cleaves a non-fluorescent (or low-fluorescence) substrate to release a highly fluorescent product. Inhibitors of the enzyme will prevent this cleavage, resulting in a low fluorescence signal. The assay is performed in a "mix-and-read" format, making it highly amenable to automation.
Experimental Workflow Diagram:
Caption: Workflow for a typical enzyme inhibition HTS.
Detailed Step-by-Step Protocol:
1. Reagent Preparation:
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). The optimal pH and buffer components should be determined empirically during assay development.[15]
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer with a stabilizer (e.g., 10% glycerol or 0.1% BSA). Determine the specific activity for each enzyme lot.[15]
Substrate Stock Solution: Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
Compound Plates: Prepare master plates of the 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide analog library, typically at 10 mM in DMSO. From this, create intermediate plates and final assay-ready plates at a concentration suitable for the desired final assay concentration (e.g., 1 mM for a final concentration of 10 µM).
Controls:
Negative Control (0% Inhibition): Wells containing enzyme, substrate, and vehicle (DMSO) only.
Positive Control (100% Inhibition): Wells containing enzyme, substrate, vehicle, and a known, potent inhibitor of the target enzyme.
2. Assay Optimization:
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the reaction over a desired time frame (e.g., 30-60 minutes).
Substrate Titration (Kₘ Determination): Determine the Michaelis-Menten constant (Kₘ) for the substrate. For screening competitive inhibitors, the final substrate concentration in the assay should be at or below its Kₘ value to ensure sensitivity to inhibition.[15]
DMSO Tolerance: Verify that the final concentration of DMSO used to deliver the compounds does not adversely affect enzyme activity.
3. HTS Procedure (384-well format):
Using an automated liquid handler, dispense 50 nL of compound solution from the assay-ready plates into the wells of a 384-well assay plate. Dispense vehicle (DMSO) into control wells.
Add 5 µL of enzyme solution (at 2X final concentration) to all wells.
Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure mixing.
Pre-incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
Initiate the enzymatic reaction by adding 5 µL of substrate solution (at 2X final concentration, at or below Kₘ).
Incubate for 30-60 minutes at the optimal temperature for the enzyme. The reaction should be stopped within the linear phase of product formation.
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).
Data Presentation: Assay Optimization Parameters
Parameter
Purpose
Typical Range
Key Consideration
Enzyme Concentration
Ensure signal is in the linear range
1 - 100 nM
Balance signal strength with reagent cost.
Substrate Concentration
Determine inhibitor sensitivity
≤ Kₘ
Crucial for identifying competitive inhibitors.[15]
Incubation Time
Allow reaction to proceed
15 - 120 min
Must remain in the initial velocity phase.
Final DMSO %
Vehicle control
0.1% - 1.0%
High concentrations can inhibit enzymes.
Temperature
Maintain consistent activity
25°C - 37°C
Must be kept constant across all plates.
Part III: Protocol for a Luminescence-Based GPCR Activation HTS
This protocol outlines a cell-based assay using split-luciferase complementation to screen for agonists or antagonists of a target GPCR.
Principle of the Assay:
This assay leverages the interaction between an activated GPCR and a downstream signaling partner (e.g., a mini-G protein or a nanobody specific to the active conformation).[16] The GPCR is fused to one fragment of a luciferase (e.g., LgBiT), and the signaling partner is fused to the other fragment (e.g., SmBiT). Ligand binding to the GPCR induces a conformational change, leading to the recruitment of the signaling partner. This brings the two luciferase fragments into proximity, allowing them to reconstitute a functional enzyme and generate a luminescent signal.[17][18]
GPCR Signaling and Reporter Mechanism:
Caption: Split-luciferase assay for GPCR activation.
Detailed Step-by-Step Protocol:
1. Cell Line Generation:
Co-transfect a suitable host cell line (e.g., HEK293) with two plasmids: one encoding the target GPCR fused to the LgBiT fragment and another encoding the conformation-specific binder (e.g., mini-Gₛ) fused to the SmBiT fragment.
Select stable clones expressing both constructs using an appropriate selection marker (e.g., puromycin, hygromycin).
Validate the stable cell line by testing its response to a known reference agonist for the target GPCR.
2. HTS Procedure (384-well format):
Seed the stable cells into white, opaque 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells/well) in culture medium.
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Remove the culture medium and replace it with an equal volume of assay buffer (e.g., HBSS).
Using an automated liquid handler, add 50 nL of compound solutions or controls to the wells.
Incubate for 30-60 minutes at 37°C to allow for ligand binding and receptor activation.
Add the luciferase substrate (e.g., furimazine) according to the manufacturer's instructions.
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to develop and stabilize.
Read the luminescence on a plate reader.
Part IV: Data Analysis, Quality Control, and Hit Progression
Rigorous data analysis and quality control are paramount to the success of any HTS campaign. They ensure that the identified hits are genuine and not artifacts of the assay system.[19]
Assay Quality Control: The Z'-Factor
The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[20][21][22] It measures the separation between the positive and negative control distributions, accounting for both the dynamic range of the assay and the variability of the data.
Formula:
Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
μₚ = mean of the positive control (e.g., 100% inhibition)
σₚ = standard deviation of the positive control
μₙ = mean of the negative control (e.g., 0% inhibition)
σₙ = standard deviation of the negative control
Interpretation of Z'-Factor Values:
Z'-Factor Value
Assay Quality
Suitability for HTS
> 0.5
Excellent
Ideal for HTS. Clear separation between controls.[20][21]
0 to 0.5
Acceptable
The assay is usable but may have a higher false hit rate.[21]
< 0
Unacceptable
No separation between controls; the assay is not viable.[22]
It is mandatory to calculate the Z'-factor for every assay plate to monitor for drift and ensure data quality throughout the screen.
Hit Identification and Confirmation:
Data Normalization: Raw data from each plate should be normalized. For an inhibition assay, this is typically done by calculating the percent inhibition:
% Inhibition = 100 * [ (μₙ - Sample_Value) / (μₙ - μₚ) ]
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a predefined threshold. A common method is to set the threshold at three standard deviations from the mean of the negative control wells.
Dose-Response and IC₅₀/EC₅₀ Determination: Primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators). This involves a serial dilution of the hit compound, and the resulting data are fit to a four-parameter logistic curve.[15]
Hit-to-Lead Progression Workflow:
Caption: A typical hit validation and progression workflow.
Conclusion
Screening libraries of 2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide analogs offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign is not merely dependent on the chemical diversity of the library but is critically reliant on the design and execution of a robust, validated, and target-appropriate high-throughput assay. By carefully selecting targets, optimizing assay conditions based on fundamental biochemical or cell-biological principles, and applying rigorous statistical quality control measures like the Z'-factor, researchers can confidently identify and advance meaningful hits. The protocols and strategic workflows outlined in this guide provide a solid foundation for navigating the complexities of HTS and unlocking the full potential of this exciting chemical scaffold.
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Application Note: High-Fidelity Fragment Elaboration using 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Executive Summary This guide details the strategic application of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (BDSH) in Fragment-Based Drug Discovery (FBDD). Unlike traditional fragment growing strategies that rely o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (BDSH) in Fragment-Based Drug Discovery (FBDD). Unlike traditional fragment growing strategies that rely on hydrolytically unstable sulfonyl chlorides, BDSH serves as a shelf-stable, redox-active "linchpin" fragment.
This protocol leverages BDSH for two distinct high-value workflows:
Rapid Library Generation: Oxidative coupling to generate sulfonamide libraries without sulfonyl chloride intermediates.
Radical Cross-Coupling: Utilizing the sulfonohydrazide moiety as a radical precursor for late-stage C(sp²)–C(sp²) bond formation, enabling the "decoration" of core scaffolds with the privileged benzodioxine motif.
Technical Background & Rationale
The "Privileged" Benzodioxine Scaffold
The 1,4-benzodioxine core is a validated pharmacophore found in approved therapeutics (e.g., Doxazosin, Piperoxan). It functions as a rigid, lipophilic bioisostere for catechol, often improving metabolic stability and receptor subtype selectivity (e.g.,
-adrenergic, serotonergic targets).
The Sulfonohydrazide Advantage
In FBDD, the sulfonyl group is a critical hydrogen-bond acceptor/donor motif. However, introducing it via sulfonyl chlorides is plagued by hydrolysis and limited commercial availability of diverse chlorides.
Why BDSH?
Stability: Crystalline solid, stable at room temperature (unlike liquid sulfonyl chlorides).
Dual Reactivity:
Electrophilic path: Precursor to sulfonamides via oxidative coupling.
Radical path: Precursor to sulfonyl radicals (
) for C-H functionalization.
Dynamic Chemistry: Capable of forming reversible hydrazones for Dynamic Combinatorial Chemistry (DCC) screening.
Charge: In a 4 mL vial, dissolve BDSH (0.2 mmol) and the target amine (0.24 mmol) in solvent (2 mL).
Catalyze: Add
(10 mg).
Initiate: Add TBHP dropwise at room temperature. Note: Mild exotherm may occur.
Incubate: Stir at room temperature for 2–4 hours. Monitor via LC-MS (Target Mass = Amine MW + 212 Da).
Quench: Add saturated
(0.5 mL) to neutralize excess iodine.
Isolate: Extract with EtOAc (
). Dry organic layer () and concentrate.
Purification: For library scale, use prep-HPLC (C18 column, Water/MeCN gradient).
Mechanism: The sulfonohydrazide is oxidized to the sulfonyl radical/cation species, which reacts with the amine to form the sulfonamide, releasing
and as the only byproducts.
Workflow B: Redox-Neutral Radical Cross-Coupling
Target Application: Late-Stage Functionalization of Lead Compounds.
Based on recent advances in sulfonyl hydrazide chemistry (e.g., Baran Lab methodologies), this protocol uses BDSH to install the benzodioxine moiety onto heteroaromatic cores via C-H activation.
Assembly: Add Substrate (0.1 mmol), BDSH (0.2 mmol), and
to a sealed tube.
Reaction: Heat to
for 12 hours.
Checkpoint: The reaction mixture will darken as Cu(II) cycles.
Workup: Dilute with water, extract with DCM.
Analysis: Check for the disappearance of the characteristic hydrazide peaks in NMR (
8–10 ppm).
Data Interpretation & Validation
Comparison: BDSH vs. Sulfonyl Chlorides
Feature
Sulfonyl Chloride Route
BDSH Route (This Protocol)
Stability
Hydrolyzes rapidly in air/moisture
Stable solid (>1 year shelf life)
Conditions
Requires dry DCM, Pyridine/TEA
Aqueous/Green solvents, Open air
Byproducts
HCl salts (requires removal)
, (Benign)
Scope
Limited to nucleophilic amines
Amines (nucleophilic) AND Arenes (radical)
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of BDSH in a fragment discovery campaign.
Figure 1: Divergent synthesis pathways using BDSH. Path A yields sulfonamides for primary screening; Path B enables late-stage "decoration" of leads with the benzodioxine sulfone motif.
Strategic Recommendations for FBDD Campaigns
Library Design: Use BDSH to synthesize a "Benzodioxine-Sulfonamide" sub-library (50–100 compounds) by reacting it with commercially available chiral amines. This targets GPCR and Ion Channel chemical space.
Covalent Fragment Screening: The hydrazide moiety itself can be used in Dynamic Combinatorial Chemistry (DCC) . Incubate BDSH with a library of aldehydes in the presence of the protein target. The protein template will select and stabilize the best-fitting hydrazone (reversible covalent bond).
Detection: Use LC-MS to identify the "amplified" hydrazone peak compared to a blank control.
References
Privileged Structures in Drug Discovery
Sulfonyl Hydrazides in Radical Chemistry
Sun, J., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science.[2][3]
Chen, J., et al. (2020).[4][5] Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol.[6] ResearchGate / Green Chemistry.
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Welcome to the dedicated technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This resource is designed for chemistry professionals engaged in pharmaceutical research and developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing yield, ensuring purity, and troubleshooting common experimental challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions at the bench.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is most reliably achieved through the nucleophilic substitution of the corresponding sulfonyl chloride with hydrazine. This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and minimize the formation of impurities.
The fundamental transformation involves the reaction of 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride with hydrazine hydrate.[1][2] The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. An excess of hydrazine is typically employed; the first equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the hydrochloric acid (HCl) generated in situ, forming hydrazine hydrochloride.[2][3]
Caption: General reaction scheme for sulfonohydrazide synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is an excess of hydrazine hydrate necessary?A1: Using an excess of hydrazine (typically 2.2 to 2.5 equivalents) serves two critical functions. The first equivalent acts as the primary nucleophile. The second equivalent functions as an acid scavenger, neutralizing the HCl byproduct to form hydrazine hydrochloride, a salt that often precipitates from organic solvents like tetrahydrofuran (THF), driving the reaction forward.[3] This strategy is preferable to using other bases like pyridine or triethylamine, which can be more difficult to remove during workup and may introduce other side reactions. Insufficient hydrazine can lead to the formation of N,N'-bis(sulfonyl)hydrazine, where a molecule of the desired product reacts with a second molecule of sulfonyl chloride.
Q2: What is the optimal temperature range for this reaction and why?A2: The reaction should be conducted at low temperatures, typically between -30°C and 20°C.[3][4] A range of 10-20°C is often a practical starting point.[3] The reaction between a sulfonyl chloride and hydrazine is highly exothermic. Maintaining a low temperature is crucial to:
Prevent side reactions: Higher temperatures can promote the hydrolysis of the sulfonyl chloride starting material if water is present.
Ensure product stability: Sulfonohydrazides, particularly those with certain substituents, can be thermally labile and may decompose at elevated temperatures.[2][4]
Control reaction rate: A controlled, dropwise addition of hydrazine to the cooled sulfonyl chloride solution ensures the reaction heat dissipates safely and effectively.
Q3: Which solvent is most suitable for this synthesis?A3: Tetrahydrofuran (THF) is an excellent and widely used solvent for this reaction.[3] Its advantages include:
Good solubility for the sulfonyl chloride starting material.
Relative inertness to the reactants under the specified conditions.
Poor solubility for the hydrazine hydrochloride byproduct, causing it to precipitate and simplify initial purification.[4]
Other solvents like dichloromethane (CH₂Cl₂) or dioxane have also been reported, but THF generally provides a good balance of properties for achieving high yield and purity.[2][5]
Q4: How stable is the final 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide product?A4: While specific stability data for this exact compound is not widely published, sulfonyl hydrazides as a class are known to be moderately stable solids. However, they can be sensitive to heat, strong acids, and prolonged contact with aqueous solutions during workup.[4] For long-term storage, it is advisable to keep the dried, purified product in a freezer (-20°C) under an inert atmosphere.[4] Any discoloration (e.g., yellowing) upon dissolution in a solvent like THF may indicate degradation.[4]
Section 3: Detailed Experimental Protocol
This protocol is a robust, self-validating method designed for high-yield synthesis.
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride (1.0 equiv) in anhydrous THF (approx. 1.75 mL per gram of sulfonyl chloride).
Cooling: Place the flask in an ice-salt or ice-water bath and cool the stirred solution to between 10°C and 15°C.[3]
Hydrazine Addition: Add hydrazine hydrate (2.2 equiv) to the dropping funnel. Add the hydrazine dropwise to the stirred THF solution at a rate that maintains the internal temperature between 10°C and 20°C.[3]
Checkpoint: A white, fluffy precipitate (hydrazine hydrochloride) should begin to form during the addition.[4]
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting sulfonyl chloride spot is consumed.
Precipitation of Product: Transfer the reaction mixture to a beaker and, while stirring vigorously, slowly add two volumes of ice-cold distilled water.
Checkpoint: The desired 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide product should precipitate as a white solid.[3] If crystallization is slow, chilling the mixture in a refrigerator for a few hours may be necessary.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any remaining hydrazine hydrochloride and other water-soluble impurities.
Drying: Air-dry the product on the funnel, then transfer it to a desiccator for final drying under vacuum. A yield of 90-95% is typically achievable with this method.[3]
Section 4: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low yield issues.
Q: My final product is an oil or a sticky solid, not a crystalline powder. What went wrong?A: This is a common issue often related to impurities or residual solvent.
Cause 1: Incomplete Reaction. If a significant amount of the oily sulfonyl chloride starting material remains, it will prevent proper crystallization.
Solution: Ensure the reaction has gone to completion via TLC before proceeding to workup. If necessary, allow the reaction to stir for a longer period or add a small additional amount of hydrazine.
Cause 2: Presence of N,N'-bis(sulfonyl)hydrazine. This common byproduct is often less crystalline than the desired product. It forms when the molar ratio of hydrazine to sulfonyl chloride is too low.
Solution: Ensure you are using at least 2.2 equivalents of hydrazine hydrate. For purification, the crude product can be dissolved in a minimal amount of a hot solvent like methanol or ethanol, filtered, and reprecipitated by adding water.[3]
Cause 3: Inefficient Washing. Residual THF or hydrazine hydrochloride can result in a sticky product.
Solution: During filtration, ensure the solid is washed thoroughly with ample amounts of cold distilled water. Breaking up the filter cake with a spatula during washing can help. Dry the product thoroughly under high vacuum.
Q: The reaction mixture turned brown/dark during the addition of hydrazine. Is this normal?A: A color change to brown or yellow can occur, particularly if the starting materials are not perfectly pure or if the reaction temperature rises too high.[4] While not ideal, it does not always signify complete reaction failure.
Cause: This may indicate minor decomposition or side reactions. The stability of arylsulfonohydrazides can be influenced by the electronic nature of the substituents on the aromatic ring.[2]
Solution: Proceed with the workup as planned. The colored impurities are often removed during the precipitation and washing steps. If the final product is discolored, recrystallization from an ethyl acetate/hexane or methanol/water system can be effective.[3][4] A key indicator of purity is dissolving the final product in THF; a colorless solution is expected for pure sulfonyl hydrazides.[4]
Q: My yield is consistently low (~50-60%) even after following the protocol. What subtle factors could be at play?A: When major errors are ruled out, low yields often point to more subtle issues.
Cause 1: Hydrolysis of Sulfonyl Chloride. The starting material is sensitive to moisture. Using anhydrous THF from a freshly opened bottle or a solvent purification system is critical. Any moisture will convert the starting material to the corresponding sulfonic acid, which is unreactive.
Cause 2: Product Loss During Workup. The sulfonohydrazide product may have slight solubility in the THF/water mixture, especially if the volume of water added is insufficient or if the solutions are not kept cold.
Solution: Ensure you are adding at least two volumes of water relative to the THF volume. Pre-chill all aqueous solutions used in the workup to 0-5°C. Minimize the contact time between your product and aqueous solutions, as prolonged exposure can lead to decomposition.[4]
Section 5: Data and Characterization
While specific analytical data for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide requires experimental determination, the following table provides typical parameters and expected characterization data based on analogous structures like p-toluenesulfonylhydrazide.
Excess hydrazine acts as both nucleophile and acid scavenger, preventing byproduct formation.[2][3]
Solvent
Anhydrous Tetrahydrofuran (THF)
Good reactant solubility and poor solubility for the hydrochloride byproduct.[3]
Temperature
10°C to 20°C
Controls exothermicity and prevents product decomposition.[3]
Reaction Time
15-30 minutes post-addition
Typically a rapid reaction; monitor by TLC for completion.
Workup
Precipitation with cold water
Efficiently isolates the product and removes water-soluble byproducts.[3]
Typical Yield
90-95%
This is a high-yielding reaction when conditions are properly controlled.[3]
Expected ¹H NMR
Signals for aromatic protons, dioxine -CH₂CH₂- protons (around 4.2 ppm), and exchangeable -NHNH₂ protons.
Characteristic peaks confirm the structure.
Expected Melting Point
Sharp melting point
A sharp melting point is a good indicator of purity. For reference, p-toluenesulfonylhydrazide melts at 109-110°C.[3]
References
US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents.
Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Organic Chemistry Portal. Available at: [Link]
p-Toluenesulfonylhydrazide. Organic Syntheses Procedure. Available at: [Link]
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. Available at: [Link]
Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes - Unacademy. Available at: [Link]
Synthesis and Reactions of Sulphone Hydrazides | Scholarly. Available at: [Link]
Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Moroccan Journal of Chemistry. Available at: [Link]
Technical Support Center: Solubilization Protocols for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Executive Summary You are likely reading this because 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (BDSH-5) precipitated immediately upon addition to your aqueous assay buffer (PBS, HEPES, or Tris), or your biological...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely reading this because 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (BDSH-5) precipitated immediately upon addition to your aqueous assay buffer (PBS, HEPES, or Tris), or your biological assay results are showing high variability (noise) indicative of micro-aggregation.[1]
This molecule presents a classic medicinal chemistry paradox: a lipophilic benzodioxane core fused to a polar, hydrogen-bond-donating sulfonohydrazide tail.[1] This combination creates high crystal lattice energy (making it hard to dissolve) and low aqueous solubility at physiological pH.
This guide provides a validated physicochemical framework to solubilize BDSH-5 without compromising its chemical stability.[1]
Module 1: Physicochemical Profile (The "Why")
Understanding the enemy is the first step. BDSH-5 fails in water due to two competing forces.
Property
Value (Est.)
Implication for Solubility
Lipophilicity (cLogP)
~1.5 – 2.0
The benzodioxane ring is hydrophobic.[1] It drives the molecule to aggregate in water to minimize entropy loss.
pKa (Sulfonamide NH)
~9.0 – 9.5
At pH 7.4, the molecule is neutral . Neutral species are the least soluble form. It requires pH > 9.5 to fully ionize (deprotonate), which is biologically irrelevant.
H-Bond Donors
3 (NH-NH2)
High capacity for intermolecular hydrogen bonding creates a stable crystal lattice that resists breaking apart in water.[1]
Chemical Liability
High
Sulfonohydrazides are reducing agents. They can decompose to sulfinic acids or release diimide () under oxidative stress or high pH.
Module 2: The Solubilization Decision Tree
Do not simply add DMSO stock to PBS. This causes "solvent shock," resulting in rapid precipitation. Follow this logic flow to determine the correct protocol for your assay.
Figure 1: Decision matrix for solubilizing BDSH-5 based on required final concentration.[1]
Module 3: Validated Protocols
Protocol A: Standard Preparation (For < 10 µM)
Best for: High-Throughput Screening (HTS), Enzymatic Assays.
DMSO Stock: Dissolve solid BDSH-5 in anhydrous DMSO to 10 mM . Vortex until absolutely clear.
Critical: Store under nitrogen at -20°C. Sulfonohydrazides oxidize in air.
Buffer Prep: Ensure your assay buffer (PBS/HEPES) contains 0.05% Tween-20 or Triton X-100 .[1] This surfactant is non-negotiable for benzodioxane derivatives to prevent micro-aggregation.
Addition: Add the DMSO stock to the buffer while vortexing the buffer . Do not add buffer to DMSO.
Max DMSO: Keep final DMSO concentration < 1% (v/v).
Protocol B: The "Sandwich" Dilution (For > 10 µM)
Best for: Cell-based assays or animal dosing formulation.
Why: Prevents the kinetic precipitation that occurs when a hydrophobic molecule hits water instantly.
Step 1: Prepare 50 mM DMSO stock.
Step 2 (Intermediate): Dilute the stock 1:10 into PEG-400 or Propylene Glycol .
Result: 5 mM solution in 10% DMSO / 90% PEG-400.
Step 3 (Final): Slowly add this intermediate mix to your aqueous media.
Mechanism:[2][3] PEG-400 acts as a bridge solvent, reducing the polarity gap between DMSO and Water.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: In vivo studies or very high concentrations (> 100 µM).
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water/buffer.
Add solid BDSH-5 (or DMSO stock) directly to the cyclodextrin solution.
Sonicate for 10-15 minutes at ambient temperature.
Mechanism:[2][3] The lipophilic benzodioxane ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the polar exterior remains soluble.
Module 4: Stability & Degradation Warning
WARNING: A clear solution does not mean a stable compound. Sulfonohydrazides are chemically reactive.
The Degradation Pathway:
BDSH-5 decomposes to the corresponding sulfinic acid and nitrogen gas.[1]
Troubleshooting Stability:
Avoid Basic pH: Do not use buffers > pH 8.0. The deprotonated hydrazide is highly susceptible to oxidation.
Avoid Metal Ions: Trace copper or iron in buffers can catalyze the decomposition. Use buffers with 1 mM EDTA to chelate metals.
Temperature: Never heat above 37°C to dissolve.
Frequently Asked Questions (FAQs)
Q1: I see a "milky" haze even at 1 µM. What is happening?A: You are likely observing "kinetic precipitation." You probably added the DMSO stock too quickly to a static buffer solution.
Fix: Use Protocol A . Ensure the buffer is moving (vortex or stir bar) before the droplet of DMSO hits the surface.
Q2: Can I use ethanol instead of DMSO?A:No. Benzodioxane sulfonohydrazides have poor solubility in ethanol compared to DMSO. Ethanol also evaporates faster, leading to concentration errors during serial dilutions.
Q3: My compound turned pink/yellow in solution after 4 hours.A: This indicates oxidation. The sulfonohydrazide moiety is degrading.
Fix: Prepare fresh. Add 1 mM DTT or TCEP (reducing agents) to your buffer if your protein target tolerates it. This prevents the oxidative decomposition of the hydrazide.
Q4: Is this compound cell-permeable?A: Yes, the benzodioxane core confers good membrane permeability (LogP ~1.5).[1] However, if it precipitates in the cell media (which is rich in salts), it will not enter the cell. Use Protocol C (Cyclodextrin) for cell assays to ensure bioavailability.
References
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on overcoming solubility issues in drug discovery).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Myers, A. G., et al. (1997). Reductive deoxygenation of unhindered alcohols... via the decomposition of their isopropylidenehydrazines. Journal of the American Chemical Society, 119, 6072. (Mechanistic insight into sulfonohydrazide instability/reactivity).
PubChem Compound Summary. (2024). 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Isomer Analog). National Center for Biotechnology Information. Link
Stability testing of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide under experimental conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. As a Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges, ensuring the integrity and reliability of your experimental data. This document is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am starting my stability study on 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. Where do I begin and what are the critical parameters to consider?
A1: Initiating a stability study requires a systematic approach to ensure comprehensive and meaningful data. The first step is to perform forced degradation (or stress testing) studies.[1][2] These studies are crucial for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and establish a "stability-indicating" analytical method.[2] A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.
Your experimental design should be guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[3][4][5][6]
Key Stress Conditions to Investigate:
Hydrolysis: Test the stability of the compound across a range of pH values (e.g., acidic, neutral, and basic conditions). Sulfonamides can be susceptible to hydrolysis, particularly at alkaline pH.[7][8]
Oxidation: Use a common oxidizing agent like hydrogen peroxide to assess the compound's susceptibility to oxidative degradation.[9] The hydrazide and the benzodioxine ether linkages could be potential sites for oxidation.
Photostability: Expose the compound to controlled light sources to determine its sensitivity to UV and visible light, as outlined in ICH Q1B.[3][10][11]
Thermal Stress: Subject the compound to elevated temperatures to evaluate its thermal stability.[12][13]
Initial Experimental Workflow:
Caption: Initial workflow for stability testing.
Q2: My compound is showing significant degradation under basic hydrolytic conditions. What is the likely mechanism and how can I confirm it?
A2: Significant degradation under basic conditions is a common observation for compounds containing a sulfonamide or a similar linkage. The sulfonohydrazide moiety in your molecule is likely the primary site of hydrolytic cleavage.
Plausible Degradation Pathway:
Under basic conditions, the nitrogen atom of the sulfonohydrazide can be deprotonated, making it a better leaving group. The subsequent nucleophilic attack by a hydroxide ion on the sulfur atom can lead to the cleavage of the S-N bond. The benzodioxine ring itself is generally stable to hydrolysis, though extreme conditions could potentially affect it.[14]
Caption: Potential basic hydrolysis pathway.
Troubleshooting and Confirmation:
pH Profile Study: Conduct a systematic study across a range of pH values (e.g., pH 7 to 12). This will help you pinpoint the pH at which degradation becomes significant.
Identify Degradation Products: Use a high-resolution mass spectrometer (LC-MS/MS) to identify the major degradation products. Look for the mass corresponding to 2,3-dihydro-1,4-benzodioxine-5-sulfonic acid and hydrazine.
Kinetic Studies: Determine the rate of degradation at different pH values and temperatures. This data can be used to predict the shelf-life of the compound under various storage conditions.
Q3: I'm observing multiple degradation peaks in my chromatogram after oxidative stress testing. How can I determine the site of oxidation?
A3: The presence of multiple degradation peaks suggests that your molecule has several sites susceptible to oxidation. For 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, the likely sites are the hydrazide group and potentially the benzodioxine ring.
Potential Sites of Oxidation:
Hydrazide Moiety: The hydrazide group can be readily oxidized to various products, including diazenes.[15]
Benzodioxine Ring: While generally stable, under strong oxidative conditions, the ether linkages or the aromatic ring itself could be oxidized.
Troubleshooting and Identification Strategy:
LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, you can deduce the structural changes. Look for the addition of oxygen atoms (a mass increase of 16 amu).
NMR Spectroscopy: If a major degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
Comparative Studies: Compare the degradation profile with that of structurally related compounds that lack either the hydrazide or the benzodioxine moiety. This can help to isolate the source of instability.
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Oxidized hydrazide species (e.g., diazenes), potential ring-opened or hydroxylated products
LC-MS/MS, HPLC-UV
Photolysis
Exposure to UV and visible light as per ICH Q1B guidelines[3][10][11]
Photolytic cleavage products, isomers
HPLC-UV with PDA detector
Thermal
Dry heat at temperatures above accelerated stability conditions
Dehydration products, thermal cleavage products
HPLC-UV, LC-MS, DSC/TGA
Q4: My photostability study shows a loss of the parent compound, but I'm not seeing any distinct degradation peaks. What could be happening?
A4: This scenario can be perplexing, but there are several plausible explanations. The absence of clear degradation peaks does not necessarily mean that no degradation has occurred.
Possible Explanations:
Formation of Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector.
Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution, and therefore not being injected into the HPLC system.
Formation of Volatile Degradants: The degradation products could be volatile and lost during sample preparation or analysis.
Adsorption to Container: The parent compound or its degradants may be adsorbing to the surface of the container.
Troubleshooting Steps:
Use a Mass Spectrometer (LC-MS): A mass spectrometer can detect non-chromophoric compounds. This should be your first step to determine if any degradation products are being formed.
Visual Inspection: Carefully inspect your samples for any signs of precipitation or color change.
Material Balance Assessment: Quantify the parent compound and any observed degradation products. A significant deviation from 100% mass balance suggests the presence of undetected species.
Change Analytical Column/Mobile Phase: Experiment with different HPLC columns and mobile phase compositions to ensure that all potential degradation products are being adequately separated and eluted.
Use a Different Detector: If available, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used to detect compounds that lack a UV chromophore.
References
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
Understanding ICH Photostability Testing. Q-Lab. Available from: [Link]
Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. Available from: [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Available from: [Link]
Hydrolysis of β-hydroxy N-sulfonyl hydrazones. ResearchGate. Available from: [Link]
Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Available from: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. ResearchGate. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available from: [Link]
Research Progress in Electrochemical Oxidation of Sulfonyl Hydrazide. ResearchGate. Available from: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]
Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available from: [Link]
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]
Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]
Sulfonyl hydrazides as sulfonyl sources in organic synthesis. ResearchGate. Available from: [Link]
Chemistry of Sulfonohydrazides and Sulfonazides. ResearchGate. Available from: [Link]
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. Available from: [Link]
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. Available from: [Link]
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]
Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. ResearchGate. Available from: [Link]
Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. Available from: [Link]
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available from: [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. ResearchGate. Available from: [Link]
Effects of phenylhydrazine-4-sulfonic acid on the reduction of GO and preparation of hydrophilic graphene with broad pH stability and antioxidant activity. RSC Publishing. Available from: [Link]
Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO). Available from: [Link]
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available from: [Link]
2,3-dihydro-1,4-benzodioxine-5-sulfonamide. PubChem. Available from: [Link]
Sulfa drugs: thermodynamic proton-ligand and metal-ligand stability constants. PubMed. Available from: [Link]
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available from: [Link]
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available from: [Link]
2,3-Dihydro-1,4-benzodioxin-5-ol. PubChem. Available from: [Link]
Benzoate Degradation Pathway. Eawag-BBD. Available from: [Link]
Oxidation of sulfides to sulfoxides mediated by ionic liquids. RSC Publishing. Available from: [Link]
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Available from: [Link]
Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. De Gruyter. Available from: [Link]
Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. PMC. Available from: [Link]
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. PubChem. Available from: [Link]
design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences. Available from: [Link]
Identifying and minimizing off-target effects of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
A Guide for Researchers on Identifying and Minimizing Off-Target Effects Welcome to the technical support resource for researchers utilizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. As a novel chemical probe, a t...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers on Identifying and Minimizing Off-Target Effects
Welcome to the technical support resource for researchers utilizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. As a novel chemical probe, a thorough understanding of its biological activity, including potential off-target effects, is critical for the accurate interpretation of experimental results.[1][2] This guide is designed to provide a comprehensive framework for identifying, validating, and minimizing these unintended interactions.
Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misinterpretation of data and potential toxicity.[3][4] The chemical structure of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, containing a benzodioxane moiety and a sulfonohydrazide group, suggests potential interactions with a range of biological targets.[5][6] Therefore, a systematic approach to characterizing its selectivity is essential.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a new compound like 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide?
A1: Off-target effects are unintended interactions of a drug or chemical probe with biological molecules other than the primary target.[4] These are a major concern for several reasons:
Toxicity: Off-target binding can disrupt normal biological processes, leading to cellular toxicity.[3][8]
Poor Translatability: Findings may not be reproducible in different model systems if the off-target is not present or has a different role.[7]
For a novel compound like 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, the off-target profile is unknown, making it crucial to perform validation experiments.[9]
Q2: What is the general strategy for identifying potential off-target effects?
A2: A multi-pronged approach is recommended, combining computational and experimental methods.
Computational Prediction: In-silico methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to molecules with known targets.[10]
In Vitro Profiling: Screening the compound against large panels of proteins, such as kinases or GPCRs, can provide a broad overview of its selectivity.[11][12]
Cell-Based Assays: Techniques like chemical proteomics and the Cellular Thermal Shift Assay (CETSA) can identify protein targets directly in a cellular context.[3][7][13]
Genetic Approaches: Using techniques like CRISPR or siRNA to knock down the intended target can help differentiate on-target from off-target effects.[14]
Q3: What are some of the key differences between biochemical and cell-based assays for off-target profiling?
A3: Both assay types provide valuable information, but they have distinct advantages and limitations. Biochemical assays use purified proteins and are highly sensitive, but may not reflect the cellular environment.[15] Cell-based assays assess compound activity in a more biologically relevant context, accounting for factors like cell permeability and metabolism, but can be more complex to interpret.[16][17]
Assay Type
Advantages
Disadvantages
Biochemical Assays
High sensitivity, high throughput, direct measure of interaction.[15]
More physiologically relevant, accounts for cellular processes.[17]
Can be lower throughput, indirect measurement of target engagement, more complex data analysis.[16]
Troubleshooting Guide
This guide addresses common issues that may indicate off-target effects and provides a systematic approach to diagnosis and resolution.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Chemical Proteomics for Off-Target Identification
Objective: To identify the full spectrum of proteins that interact with a compound in a cellular lysate or in living cells.
[13]* Methodology:
Probe Synthesis: Synthesize a probe version of the compound that includes a reactive group for covalent attachment to targets and a reporter tag (e.g., biotin) for enrichment.
[13] 2. Proteome Labeling: Incubate the probe with cell lysate or intact cells to allow for covalent modification of target proteins.
Enrichment: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for probe-bound proteins.
Mass Spectrometry: Identify the enriched proteins using mass spectrometry.
[13] 5. Data Analysis: Compare the proteins identified in the probe-treated sample to a control to identify specific interactors.
Strategies for Minimizing Off-Target Effects
Once potential off-targets have been identified, several strategies can be employed to minimize their impact on experimental results:
Use the Lowest Effective Concentration: Perform experiments at the lowest concentration that gives a robust on-target effect to minimize engagement with lower-affinity off-targets.
Employ Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as genetic knockdown or knockout of the target protein.
[14][16]* Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify modifications that reduce off-target binding while maintaining on-target potency.
Use of a Negative Control: A close chemical analog that is inactive against the primary target can be used to distinguish on-target from off-target-driven phenotypes.
[18]
By implementing these systematic approaches, researchers can confidently characterize the activity of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, leading to more reliable and reproducible scientific conclusions.
References
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17).
Computational Prediction of Off-Target Effects in CRISPR Systems. (2025, April 16). CRISPR.
Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics.
Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis.
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degrad
Deep learning predicts CRISPR off-target effects. (2026, February 6). News.
Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. (n.d.). PMC.
Best Practices for Chemical Probes. (2016, July 6). Alto Predict.
BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell.
Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
Proteomics Approaches to Overcome Undruggable Targets in Disease. (2026, February 12). AZoLifeSciences.
Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 21). PubMed.
Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Reviews.
Valid
CHOOSING & USING CHEMICAL PROBES. (n.d.).
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
Achieving the promise and avoiding the peril of chemical probes using genetics. (n.d.). PMC.
Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024, April 5). Sapient Bio.
Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial D
Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. (2025, February 17). bioRxiv.
The Promise and Peril of Chemical Probe Negative Controls. (2021, March 21).
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (2018, September 23). MDPI.
Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006, June 15). PubMed.
The precision paradox: Off-target effects in gene editing. (2025, September 15). Drug Discovery News.
Off Target Effect. (2026, January 6). Massive Bio.
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
Off-Target Profiling. (n.d.).
The chemical probe – scopes, limitations and challenges. (2025, August 9). Request PDF.
Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. (2010, May 1). Friends of Cancer Research.
Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. (2026, January 28).
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI.
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23).
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021, April 15). MDPI.
Benzodioxan. (n.d.). Wikipedia.
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC.
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[19]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025, June 13). PMC.
A Novel CCR5 Antagonist for Multiple Therapeutic Applications. (2026, February 14). The Scientist.
(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (n.d.).
Technical Support Center: Optimizing Couplings with 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Introduction Welcome to the Technical Support Center. You are likely working with 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide , a specialized reagent used to introduce the benzodioxine-sulfonyl moiety into drug scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely working with 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide , a specialized reagent used to introduce the benzodioxine-sulfonyl moiety into drug scaffolds.[1] This fragment is a privileged structure in medicinal chemistry, often found in
-adrenoreceptor antagonists and 5-HT receptor modulators.[1]
Unlike standard aryl sulfonohydrazides, the 5-position on the benzodioxine ring introduces unique steric and electronic effects due to its proximity to the oxygen-containing heterocycle. This guide addresses the specific challenges of coupling this sterically crowded, electron-rich motif.
Module 1: Reaction Pathway Selection
Before troubleshooting, ensure you are utilizing the correct pathway for your target. Sulfonohydrazides are amphoteric and versatile; they can act as nucleophiles, electrophiles, or radical precursors depending on conditions.
Figure 1: Decision matrix for selecting the optimal reaction conditions based on the desired target scaffold.
Module 2: Synthesis of Sulfones (C-S Coupling)
Application: Reacting the sulfonohydrazide with aryl boronic acids or halides to create unsymmetrical sulfones.
Troubleshooting Guide: Low Yields in Sulfonylation
Symptom
Probable Cause
Corrective Action
No Product / SM Recovery
Catalyst Poisoning or Ligand Mismatch
Switch from Cu(OAc)₂ to CuI (10 mol%) + 1,10-Phenanthroline (20 mol%) . The ligand stabilizes the Cu-species against the chelating oxygen atoms of the benzodioxine ring.
Homocoupling of Boronic Acid
Oxidant Overload
If using TBHP or external oxidants, reduce equivalents.[1] The reaction often works with ambient air. Excess oxidant drives the boronic acid to homocouple (biaryl formation).
Decomposition to Sulfinic Acid
Temperature too High
The 5-position is sterically crowded.[1] High heat (>100°C) promotes extrusion before coupling.[1] Limit temperature to 60-80°C.
Low Solubility
Aggregation
The benzodioxine ring is lipophilic.[1] Ensure the reaction is homogeneous. Use a DMSO:H₂O (9:1) mixture to assist in solubilizing the copper salts while maintaining organic solubility.
Expert Insight: The Steric Factor
The 5-position is ortho to the dioxine oxygen. This creates a "steric wall" that slows down the transmetalation step.
Tip: Increase reaction time from 4h to 12-16h .
Tip: Use Cs₂CO₃ as the base; the larger Cesium cation often improves solubility and reactivity in crowded systems compared to
.
Module 3: Synthesis of Sulfonamides (C-N Coupling)
Application: Reacting the sulfonohydrazide with amines (primary or secondary) to form sulfonamides without isolating the unstable sulfonyl chloride.
Solvent: Water or Water/Ethyl Acetate biphasic system.
Temperature: Room Temperature.
Troubleshooting Guide: Impurities in Sulfonamides
Issue
Observation
Solution
Thiosulfonate Formation
Yellow/Orange byproduct
This is the dimerization product of the sulfonohydrazide.[1] It means the amine nucleophile is too slow or the oxidant is too aggressive. Increase Amine to 2.0 equiv and add the oxidant slowly (dropwise).
Incomplete Conversion
Purple color persists
The iodine catalyst is not cycling.[1] Ensure TBHP (70% aq) is fresh. If the amine is an aniline (electron-poor), heat to 40°C.
Benzodioxine Ring Cleavage
Complex mixture by NMR
Harsh oxidants can open the dioxine ring.[1] Avoid metal-based oxidants (like permanganate) for this specific scaffold. Stick to /TBHP or NBS.
Module 4: Quality Control & Handling
Critical Warning: Sulfonohydrazides are metastable. They slowly decompose to sulfinic acids and
gas, or oxidize to disulfides.
Purity Check Protocol
Before running a critical coupling, validate your reagent batch:
TLC: Run in 50% EtOAc/Hexanes. Sulfonohydrazide is polar (low
).[1] Look for a less polar spot (Thiosulfonate impurity) or a streak (Sulfinic acid).
NMR: Check the hydrazide protons (
).
8.0–9.5 ppm (Sulfonamide NH, broad singlet).
3.5–4.5 ppm (, broad).
Red Flag: Loss of the high-field
signal indicates oxidation.
Storage
Condition: Store at -20°C under Argon.
Shelf-life: 3-6 months. If the solid turns yellow/orange, it has likely dimerized to the thiosulfonate.
FAQ: Frequently Asked Questions
Q1: Can I convert this hydrazide to the sulfonyl chloride first?A: Yes, but it is risky. The 5-benzodioxine sulfonyl chloride is prone to hydrolysis. If you must:
Protocol: Suspend hydrazide in dilute HCl/AcOH. Add NCS (N-chlorosuccinimide) at 0°C.
Why: NCS is milder than chlorine gas and prevents chlorination of the electron-rich aromatic ring. Use the chloride immediately.
Q2: I see a "diazosulfone" intermediate mentioned in literature. Is this dangerous?A: Diazosulfones (
) are intermediates in the decomposition.[1] They are generally unstable and can be shock-sensitive in dry, concentrated forms.
Safety: Do not concentrate reaction mixtures to dryness if you suspect unreacted diazo intermediates. Quench with dilute acid or reducing agent (sodium thiosulfate) before workup.
Q3: Why does my reaction turn black with Palladium?A: Sulfonohydrazides contain sulfur and nitrogen, both of which can coordinate to Pd.
Fix: If attempting Pd-catalyzed couplings (e.g., Heck-type), you must use high catalyst loading (5-10%) or switch to a robust catalyst like Pd(dppf)Cl₂ that resists poisoning.[1]
Visual Troubleshooting Logic
Use this flow to diagnose low yields in C-S coupling experiments.
Figure 2: Step-by-step diagnostic loop for optimizing C-S bond formation.[1]
References
Copper-Catalyzed Sulfonylation of Aryl Boronic Acids
Tang, X., et al. "Copper-catalyzed sulfonylation of arylboronic acids with arylsulfonyl hydrazides.
Iodine-Mediated Sulfonamide Synthesis
Chen, J., et al. "Synthesis of sulfonamides via the sulfonylation of amines with sulfonyl hydrazides." Organic & Biomolecular Chemistry, 2014.
General Reactivity of Sulfonohydrazides
Liu, Y., et al. "Recent advances in the reactions of sulfonyl hydrazides." Organic Chemistry Frontiers, 2018.
Benzodioxine Scaffold Properties (PubChem)
Compound Summary: 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide (Isomer analog for property verification).[1]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Sulfonohydrazides
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions involving sulfonohydrazides. As versatile reagents in modern organic synthesis, sulfonohydrazides are instrumental in forming crucial carbon-sulfur and carbon-carbon bonds. However, their reactivity can also present challenges. This guide offers a structured, question-and-answer approach to diagnose and resolve these experimental hurdles, ensuring the integrity and success of your research.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I address them?
Answer:
A low or nonexistent yield in a reaction involving sulfonohydrazides can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks: The Foundation of a Successful Reaction
Before delving into more complex mechanistic issues, it's essential to verify the basics of your experimental setup.[1]
Reagent Quality and Stability:
Sulfonohydrazide Purity: Sulfonohydrazides are generally stable, crystalline solids that are compatible with moisture and easy to handle.[2][3] However, impurities from their synthesis can affect reactivity. One common impurity is the N,N'-di-p-toluenesulfonylhydrazide dimer, which can form during the synthesis of the sulfonohydrazide itself.[4]
Substrate and Other Reagents: Ensure the purity of your other starting materials, solvents, and any catalysts or additives. The presence of water or other nucleophiles can be particularly problematic in some reactions.[5]
Reaction Conditions:
Temperature: Many reactions involving sulfonohydrazides are sensitive to temperature. For instance, the thermal decomposition of p-toluenesulfonyl hydrazide begins to occur above 120°C.[6] Running the reaction at too high a temperature can lead to decomposition of the starting material or product. Conversely, insufficient temperature may result in an incomplete reaction.
Reaction Time: Monitor your reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Stopping the reaction too early will naturally lead to a low yield, while extended reaction times can sometimes lead to the formation of byproducts or decomposition.
Inert Atmosphere: While many sulfonohydrazide reactions are tolerant to air, some, particularly those involving sensitive catalysts or intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Workflow for Diagnosing Low or No Yield
Below is a systematic workflow to help you pinpoint the issue.
Caption: A troubleshooting workflow for diagnosing and resolving low or no product yield in sulfonohydrazide reactions.
Mechanistic Considerations
If the initial checks do not reveal the issue, a deeper look into the reaction mechanism is warranted. Many reactions with sulfonohydrazides proceed via the formation of sulfonyl radicals.[2][8]
Inefficient Radical Generation: The generation of the sulfonyl radical is a critical step. This is often achieved using an oxidant. If the oxidant is weak or used in a substoichiometric amount, radical generation will be inefficient, leading to a poor yield.
Unfavorable Reaction Kinetics: The electronic properties of your substrates can significantly impact the reaction rate. Electron-withdrawing groups on the sulfonyl hydrazide can sometimes enhance reactivity in certain transformations.[9] Conversely, sterically hindered substrates may react slower or not at all.[3]
Solvent Effects: The choice of solvent can influence the stability of intermediates and the overall reaction rate. Protic solvents, for example, can sometimes interfere with the desired reaction pathway.[10] It is often beneficial to screen a range of solvents to find the optimal conditions for your specific reaction.
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing significant amounts of byproducts. How can I identify them and minimize their formation?
Answer:
The formation of byproducts is a common challenge in organic synthesis. Identifying these impurities is the first step toward optimizing your reaction to favor the desired product.
Common Byproducts in Sulfonohydrazide Reactions
Byproduct
Potential Cause
Identification (TLC/NMR)
Mitigation Strategies
N,N'-Disulfonylhydrazide (Dimer)
Reaction of the initially formed sulfonohydrazide with another molecule of the sulfonyl chloride starting material.[4][11]
Appears as a less polar spot on TLC compared to the desired sulfonohydrazide. NMR will show characteristic signals for the symmetric dimer.
Use a slow, dropwise addition of the sulfonyl chloride to an excess of hydrazine hydrate.[11] Maintain a low reaction temperature.
Thiosulfonates
A common byproduct in radical reactions of sulfonyl hydrazides.[8]
Can be identified by mass spectrometry and characteristic NMR signals.
Optimize the reaction conditions, such as the choice of oxidant and solvent, to favor the desired reaction pathway.
Products of Sulfonyl Radical Decomposition
The sulfonyl radical can sometimes lose SO₂ to form an aryl or alkyl radical, which can then lead to other byproducts.[2]
Identification can be challenging and may require detailed spectroscopic analysis (MS, NMR).
Lowering the reaction temperature can sometimes suppress this decomposition pathway.
Analytical Workflow for Byproduct Identification
Caption: A workflow for the identification of byproducts in sulfonohydrazide reactions.
Issue 3: Difficulties with Product Purification
Question: I am having trouble purifying my product from the reaction mixture. What are some common challenges and how can I overcome them?
Answer:
Purification can be a significant bottleneck in any synthetic procedure. Reactions involving sulfonohydrazides can sometimes yield products with physical properties that make them difficult to isolate.
Common Purification Challenges and Solutions
Product is an Oil or a Gooey Solid:
Problem: The desired product does not crystallize easily, making isolation by filtration difficult.[1]
Solution: Column chromatography is often the most effective method for purifying non-crystalline products. If the product is still impure after chromatography, consider techniques such as trituration with a non-polar solvent or precipitation from a concentrated solution by adding a poor solvent.
Product is Water-Soluble:
Problem: The product has a high affinity for the aqueous phase during workup, leading to significant loss.[1]
Solution: Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous layer with a salt, such as sodium chloride (brine), can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
Product is Unstable on Silica Gel:
Problem: The product decomposes on the silica gel column during chromatography.[12]
Solution: You can test for silica gel stability by spotting your crude product on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have appeared.[12] If your product is unstable, consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, purification by recrystallization or distillation (if the product is volatile) may be possible.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that my sulfonohydrazide is of high quality?
A1: The purity of your sulfonohydrazide can be assessed by its melting point and by NMR spectroscopy. A sharp melting point close to the literature value is a good indicator of purity. The ¹H NMR spectrum should be clean, with the correct integration for all protons. The presence of the N,N'-disulfonylhydrazide dimer will be evident by the appearance of a second set of signals.[4]
Q2: My reaction requires an oxidant. Which one should I choose?
A2: The choice of oxidant can have a significant impact on the outcome of your reaction. Common oxidants used in conjunction with sulfonohydrazides include tert-butyl hydroperoxide (TBHP) and N-halosuccinimides (NCS, NBS).[13][14] The optimal oxidant will depend on the specific transformation you are trying to achieve. It is often necessary to screen a few different oxidants to find the best one for your system.
Q3: Can I use water as a solvent for my sulfonohydrazide reaction?
A3: In some cases, yes. There are examples of sulfonylation reactions that have been successfully carried out in water.[5][15] However, the stability of your starting materials and product in water should be considered. Water can act as a nucleophile and may lead to undesired side reactions.
Q4: My reaction is not reproducible. What could be the cause?
A4: Lack of reproducibility can be frustrating. The most common culprits are variations in reagent quality (especially solvents and bases), reaction setup (e.g., efficiency of stirring), and atmospheric conditions (moisture or oxygen). Carefully controlling these variables is key to achieving consistent results.
References
Marques, M. M. B., Caldeira, C., Macara, J., & Bräse, S. (2023). Practical Synthesis and Biological Screening of Sulfonyl hydrazides. Organic & Biomolecular Chemistry. [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39895–39915. (2022). [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39895–39915. (2022). [Link]
Organic solvent-free synthesis of sulfonyl hydrazides in water. International Journal of Green and Herbal Chemistry. [Link]
Khalifa, M. E. (2013). Synthesis and Reactions of Sulphone Hydrazides. Scholarly. [Link]
Sulfonyl hydrazides as sulfonyl sources in organic synthesis. ResearchGate. [Link]
Organic solvent-free synthesis of sulfonyl hydrazides in water. ResearchGate. [Link]
One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. [Link]
Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters, 16(13), 3556–3559. (2014). [Link]
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56(22), 3468-3474. [Link]
Recent Advances of Sulfonylation Reactions in Water. PubMed. [Link]
Method for preparing p-toluenesulfonylhydrazide. WIPO Patentscope. [Link]
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. ResearchGate. [Link]
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]
Chen, J., Han, X., Mei, L., Liu, J., Du, K., Cao, T., & Li, Q. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances, 9(55), 32139-32143. [Link]
Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science. [Link]
Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. OUCI. [Link]
Troubleshooting: The Workup. University of Rochester. [Link]
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. [Link]
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5936–5942. (2022). [Link]
Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. auremn. [Link]
Process of preparing organic sulfonyl hydrazides.
Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. MDPI. [Link]
Supporting Information for Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazin. Beilstein Journals. [Link]
Technical Support Center: Column Chromatography Purification of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide using column chromatography. Moving be...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide using column chromatography. Moving beyond a simple procedural list, this document delves into the underlying chemical principles, offering robust troubleshooting strategies and field-proven insights to overcome common purification challenges associated with this polar, multifunctional compound.
Section 1: Foundational Principles
The purification of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide by column chromatography is primarily governed by its distinct chemical properties. The molecule possesses a polar sulfonohydrazide group (-SO₂NHNH₂) and a moderately polar benzodioxine core. This polarity dictates its strong affinity for polar stationary phases like silica gel.[1]
In normal-phase chromatography, the stationary phase (typically silica gel) is polar, and the mobile phase (a solvent or solvent mixture) is less polar.[2] The principle of separation relies on differential adsorption; compounds that are more polar will adhere more strongly to the silica gel and thus travel more slowly down the column, while less polar compounds will be carried along more quickly by the mobile phase.[3]
The key challenge with 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide arises from the acidic silanol groups (Si-OH) on the surface of silica gel.[3] The sulfonohydrazide moiety has both weakly acidic (N-H) and basic (terminal -NH₂) character. The basic lone pair on the terminal nitrogen can interact strongly with the acidic silanol groups, leading to significant peak tailing and, in some cases, irreversible adsorption or degradation.[4][5] Understanding this interaction is critical for developing an effective purification and troubleshooting strategy.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My compound won't move from the baseline on the TLC plate (Rf ≈ 0), even with 100% ethyl acetate. What's wrong?
A1: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the silica gel.[4] The sulfonohydrazide group's ability to hydrogen bond with the stationary phase is preventing its elution.
Immediate Action: You need to introduce a more polar "kicker" solvent into your mobile phase system. Start by adding a small percentage of methanol (MeOH) to your ethyl acetate (EtOAc). Try a 95:5 EtOAc:MeOH mixture.
Causality: Methanol is more polar than ethyl acetate and will compete more effectively for the active binding sites on the silica gel, helping to displace your compound and move it up the TLC plate.
Pro-Tip: If you need to add more than 20% methanol, the separation quality on standard silica gel may decrease. At this point, you should consider alternative strategies such as using reversed-phase chromatography.[6]
Q2: My compound streaks badly on the TLC plate and I get broad, tailing peaks from the column. How can I fix this?
A2: Severe streaking or tailing is a classic sign of strong, unfavorable interactions between an analyte and the stationary phase, often due to the acidic nature of silica gel.[4] The basic nitrogen of the hydrazide is likely interacting too strongly with the acidic silanol groups.
Immediate Action: Neutralize the silica gel's active sites. Add a small amount of a basic modifier, such as triethylamine (Et₃N), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.
Causality: Triethylamine is a competitive base that will preferentially bind to the acidic silanol sites on the silica.[5] This "masks" the sites from your compound, preventing the strong acid-base interaction and allowing for a much sharper, more symmetrical elution profile.
Self-Validation: Before committing to a column, run two analytical TLC plates side-by-side: one with your original eluent and one with the Et₃N-modified eluent. The reduction in streaking will be immediately obvious and will confirm this is the correct approach.
Q3: I suspect my compound is degrading on the silica gel. How can I confirm this and what are my options?
A3: Hydrazide and sulfonamide-type compounds can be sensitive to the acidic environment of silica gel.[5][7] You may observe a new, more polar spot appearing on the TLC plate after spotting your compound and letting it sit for 15-30 minutes before developing.
Diagnostic Test (2D-TLC): To confirm on-plate degradation, perform a 2D-TLC analysis.[4]
Spot your compound in one corner of a square TLC plate.
Run the TLC in your chosen solvent system as normal.
Remove the plate and dry it completely.
Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.
Run the TLC again in the same solvent system.
If your compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots that are off the diagonal, indicating that a new substance formed during the first elution.[8]
Solutions: If degradation is confirmed:
Use Deactivated Silica: Prepare a silica slurry with your mobile phase containing 1% triethylamine to neutralize the column before loading your sample.[5]
Switch Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase like neutral alumina or Florisil.[4] You will need to re-optimize your mobile phase with these new adsorbents.
Q4: My product seems to have disappeared. It's not in the collected fractions. Where did it go?
A4: There are a few possibilities when a compound "disappears" during chromatography.
Irreversible Adsorption: The compound may be so polar that it has permanently bound to the top of the column and will not elute with your chosen solvent system. This is a risk with highly polar compounds like sulfonohydrazides.
Action: Try flushing the column with a very strong solvent, like 10-20% methanol in dichloromethane (DCM) or even 100% methanol. This "methanol purge" will strip almost everything off the silica.[8] If your compound elutes with this purge, you know your original mobile phase was not polar enough.
Degradation: As discussed in Q3, the compound may have decomposed entirely on the column.[4]
Came off in the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted very quickly with the non-retained impurities in the first few fractions.[4] Always check the first few fractions by TLC, even if you don't expect your product yet.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system for the column?
A1: The optimal solvent system is always determined by preliminary Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent mixture that provides a good separation between your target compound and its impurities, with the target compound having an ideal Rf value. A common starting point for polar compounds is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.[10]
Q2: What is the ideal Rf value I should aim for on my analytical TLC?
A2: The ideal Rf (Retardation Factor) for the compound of interest should be between 0.2 and 0.4 .[11][12]
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[13]
Rf < 0.2: The compound will move too slowly, requiring excessive amounts of solvent and leading to broader peaks and longer run times.[4]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the separation.
Isocratic Elution: Using a single, unchanging solvent mixture throughout the run. This is ideal if your target compound is well-separated from all impurities on the TLC plate.[13]
Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 70:30 Hexane:EtOAc and slowly increasing to 50:50 Hexane:EtOAc). This is highly effective when impurities have a wide range of polarities. It helps to elute less polar compounds first and then push the more polar target compound off the column in a reasonable time without excessive peak broadening.[9]
Q4: How should I prepare and pack the chromatography column?
A4: Proper column packing is essential for good separation. The "slurry packing" or "wet method" is most common and effective.[2][13]
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
In a separate beaker, mix your silica gel with your initial, least polar mobile phase to create a uniform slurry without any air bubbles.
Pour the slurry into the column and use gentle air pressure or tapping to help it pack into a stable, uniform bed.
Once packed, add another thin layer of sand on top to prevent the bed from being disturbed when adding solvent or the sample. Never let the column run dry.[14]
Q5: What are the best practices for loading my sample onto the column?
A5: Sample loading should be done in a highly concentrated, narrow band.
Wet Loading: Dissolve the crude product in the absolute minimum amount of mobile phase (or a slightly weaker solvent) and carefully pipette it onto the top of the column.
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the column. This method often results in sharper bands and better separation.
Section 4: Experimental Protocol
This protocol assumes a standard normal-phase purification on silica gel.
1. TLC Analysis & Solvent System Optimization:
Dissolve a small amount of the crude 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide in a suitable solvent (e.g., acetone or methanol).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems to find one that gives the target compound an Rf between 0.2-0.4.
If streaking is observed, add 0.5% triethylamine (Et₃N) to the optimized solvent system and re-run the TLC to confirm improved spot shape.
Parameter
Recommended Starting Condition
Optimization Goal
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
---
Mobile Phase (Eluent)
Hexane:Ethyl Acetate (1:1)
Adjust ratio to achieve target Rf
Polar Modifier
Methanol (if needed)
Add 1-10% to EtOAc for very polar compounds
Tailing Reducer
Triethylamine (Et₃N)
Add 0.1-1% to mobile phase if streaking occurs
Target Rf Value
---
0.2 - 0.4
2. Column Preparation:
Select a column with an appropriate diameter (typically a 20:1 to 40:1 ratio of silica weight to crude sample weight).
Prepare the column using the wet slurry method described in FAQ Q4 with your starting eluent (including Et₃N if necessary).
Equilibrate the packed column by running 2-3 column volumes of the eluent through it.
3. Sample Loading:
Use the dry loading method for best results. Adsorb your crude material onto a small amount of silica gel (approx. 1-2 times the sample weight).
Carefully layer the silica-adsorbed sample onto the sand at the top of the column bed.
4. Elution and Fraction Collection:
Begin eluting the column with your starting mobile phase (isocratic) or begin your solvent gradient.[13]
Collect fractions of equal volume in an organized rack of test tubes.
Monitor the elution process by spotting fractions onto TLC plates. Combine fractions that contain the pure product.
5. Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Section 5: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification process.
Caption: Troubleshooting workflow for purifying polar sulfonohydrazides.
References
University of Rochester. Troubleshooting Flash Column Chromatography. Chemistry Department. [Link]
Preventing degradation of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide during storage
Welcome to the technical support guide for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Inconsistent results can often be traced back to compound degradation. This guide provides in-depth, field-proven insights into proper storage, handling, and troubleshooting to maintain the compound's efficacy and ensure the reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide?
For optimal long-term stability of the compound in its solid (powder) form, we recommend storage at -20°C .[1] The chemical structure contains a sulfonohydrazide moiety, which can be susceptible to environmental factors.
Causality Behind Recommendations:
Temperature: Low temperatures (-20°C) are crucial to minimize the rate of any potential solid-state degradation reactions. For multi-year storage, -80°C is a preferable, albeit not always necessary, alternative.
Atmosphere: The hydrazide group is susceptible to oxidation. To prevent this, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen). If you do not have access to inert gas, ensure the vial is tightly sealed to minimize contact with atmospheric oxygen.
Moisture: This compound is potentially hygroscopic. Absorbed water can act as a medium for hydrolytic degradation of the sulfonohydrazide group.[2] Always store the vial in a desiccator, even when inside a freezer, to protect it from moisture.[3]
Light: Protect the compound from light to prevent photolytic degradation. Store the vial in a dark container or wrap it in aluminum foil.
Q2: How should I prepare and store stock solutions of this compound?
The stability of the compound in solution is significantly lower than in its solid state. Proper preparation and storage of stock solutions are critical.
Causality Behind Recommendations:
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[3] However, it is essential to use anhydrous, high-purity DMSO, as water content is a primary driver of compound degradation in solution.[2]
Storage Temperature: Stock solutions should be stored at -80°C for long-term stability (up to 6 months). For short-term storage (up to one month), -20°C is acceptable.[1]
Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation.[1] Freeze-thaw cycles can introduce moisture and increase the rate of degradation.
Aqueous Solutions: Avoid storing the compound in aqueous buffers for any extended period. Aqueous solutions should be prepared fresh for each experiment from a frozen DMSO stock and used within 24 hours.[3] The sulfonohydrazide moiety is susceptible to hydrolysis, a reaction catalyzed by water, with the rate being pH-dependent.[4][5]
Q3: My compound arrived at room temperature, but the datasheet recommends -20°C storage. Is it still viable?
Yes, the compound is likely still viable. Most small molecules are stable at ambient temperatures for the short duration of shipping.[1][3] The recommended storage temperatures are for ensuring long-term stability. Upon receipt, you should immediately transfer the compound to the recommended -20°C storage conditions.
Q4: What are the primary physical signs of compound degradation?
While chemical analysis is the only definitive way to assess purity, visual inspection can provide early warnings:
Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidative or photolytic degradation.
Clumping/Wetting: If the powder appears clumpy, sticky, or wet, it has likely absorbed moisture.[3] This significantly increases the risk of hydrolytic degradation.
Incomplete Dissolution: If you notice difficulty in dissolving the compound in a solvent in which it was previously soluble, this may indicate the formation of less-soluble degradation products or polymers.
Troubleshooting Guide
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
This is a classic indicator of compound degradation. The sulfonohydrazide and benzodioxine functional groups can degrade via several pathways, leading to new chemical entities observable by chromatography.
Recommended Actions & Scientific Rationale:
Identify Potential Degradants: The primary degradation pathways are hydrolysis and oxidation.[4][6]
Hydrolysis: The S-N bond in the sulfonohydrazide can be cleaved, which would likely result in the formation of 2,3-dihydro-1,4-benzodioxine-5-sulfonic acid and hydrazine.
Oxidation: The hydrazide moiety can be oxidized, leading to a variety of products, including the corresponding sulfonyl azide or sulfonic acid. The benzene ring itself could also undergo hydroxylation.[6]
Confirm with Mass Spectrometry: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the predicted masses of potential degradants.
Perform a Forced Degradation Study: To confirm the identity of the degradant peaks, subject a small sample of your compound to stress conditions (e.g., mild acid/base, hydrogen peroxide, heat, UV light) and run an HPLC or LC-MS analysis.[4] The enhancement of your unknown peaks under specific stress conditions can help identify their origin.
Data Summary: Analytical Approaches
Analytical Technique
Purpose
Common Observations
HPLC-UV
Quantify purity and detect degradation products.
Appearance of new peaks, often with different retention times and UV spectra.[4][7]
LC-MS
Identify parent compound and unknown degradants.
Detection of ions corresponding to the predicted masses of hydrolytic or oxidative products.[8][9]
LC-MS/MS
Structural confirmation of degradation products.
Fragmentation patterns can help elucidate the structure of the new peaks.[9][10]
Problem: My experimental results are inconsistent over time. How can I rule out compound instability?
Inconsistent biological or chemical assay results are frequently linked to declining purity of a key reagent.
Recommended Actions & Scientific Rationale:
Implement a "First-In, First-Out" System: Always use the oldest stock of the compound first to minimize the chance of using a partially degraded batch.
Run a Quality Control Check: Before starting a new set of experiments, analyze an aliquot of your stock solution via HPLC to confirm its purity. A purity of >98% is recommended for most applications.
Review Your Storage Protocol: Ensure you are strictly following the recommended storage and handling procedures outlined in this guide. Pay special attention to aliquoting to avoid freeze-thaw cycles and ensuring the use of anhydrous DMSO.[1][2]
Protocols & Workflows
Protocol: Preparation and Aliquoting of a 10 mM DMSO Stock Solution
Equilibrate: Before opening, allow the vial of solid 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
Weigh: In a controlled environment with low humidity, weigh the desired amount of the compound. For smaller quantities (<10 mg), it is often recommended to dissolve the entire contents of the vial to avoid weighing errors.[1]
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the target concentration (e.g., 10 mM). Vortex or sonicate briefly until the solid is fully dissolved.[3]
Aliquot: Immediately dispense the stock solution into single-use, low-volume polypropylene or glass vials.[2] The volume of each aliquot should be sufficient for a single experiment.
Inert Gas Purge (Optional but Recommended): Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
Label & Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately place the aliquots in a labeled container and store them at -80°C.
Workflow Visualization
Key Degradation Factors
This diagram illustrates the primary environmental factors that can lead to the degradation of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Caption: Recommended workflow for handling and storage.
Prepare fresh from DMSO stock for each experiment.
References
Chatpalliwar, S. A., Porwal, P. K., & Upmanyu, N. (2011). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
Al-Abdullah, E. S., et al. (2015). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. PubMed. Available at: [Link]
Captivate Bio. SMALL MOLECULES. Available at: [Link]
García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available at: [Link]
ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Available at: [Link]
Hernandez, M., et al. (2007). Analytical Methods for Multiresidue Determination of Sulfonamides and Trimethoprim in Meat and Ground Water Samples by CE-MS and CE-MS/MS. PubMed. Available at: [Link]
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
PubChemLite. 2,3-dihydro-1,4-benzodioxine-5-sulfonamide. Available at: [Link]
MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]
University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]
Batorska, M., & Jedziniak, P. (2014). Improved analytical procedure for the determination of sulfonamides in honey. ResearchGate. Available at: [Link]
Preprints.org. Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
PubChem. 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide. Available at: [Link]
Jamrógiewicz, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC. Available at: [Link]
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
Interpreting unexpected results in assays with 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
InnovateChem Technical Support Center: BDSH Product Name: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (BDSH) Catalog Number: IC-BDSH-001 Welcome to the InnovateChem technical support center for BDSH. This guide is de...
Welcome to the InnovateChem technical support center for BDSH. This guide is designed to assist you in troubleshooting unexpected results and answering frequently asked questions related to the use of BDSH in your assays. As a novel research compound, we understand that unexpected outcomes can be a part of the scientific process. Our senior application scientists have compiled this guide to help you navigate these challenges.
Troubleshooting Guide: Interpreting Unexpected Results with BDSH
This section is organized by common unexpected outcomes. Each question addresses a specific issue and provides a systematic approach to resolving it.
Scenario 1: No or Low Potency/Inhibition Observed
Question: I am not observing the expected inhibitory activity of BDSH in my enzyme assay. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of observed activity with BDSH. It is crucial to systematically investigate each possibility.
1. Compound Integrity and Stability:
The sulfonohydrazide moiety in BDSH can be susceptible to degradation, especially under certain storage and experimental conditions.
Actionable Steps:
Verify Storage Conditions: Confirm that the compound has been stored at the recommended -20°C or -80°C and protected from light.
Freshly Prepare Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions in a suitable solvent like DMSO before each experiment.
Assess Stability in Assay Buffer: BDSH may be unstable in your specific assay buffer. You can assess this by pre-incubating BDSH in the assay buffer for the duration of your experiment, then adding it to a control reaction to see if its activity has diminished.
2. Assay Conditions and Compound Reactivity:
The reactivity of the sulfonohydrazide group can be influenced by the pH and redox environment of your assay.
Actionable Steps:
pH Optimization: The reactivity of hydrazides can be pH-dependent. Consider testing a range of pH values around the physiological optimum of your target.
Redox Environment: The presence of reducing agents like DTT or BME in your assay buffer could potentially interact with the sulfonohydrazide group. If possible, try running the assay in the absence of these agents, or with alternative reducing agents like TCEP.
3. Solubility and Aggregation:
Like many small molecules, BDSH may have limited solubility in aqueous buffers, leading to aggregation at higher concentrations. Aggregates can lead to non-specific inhibition or a complete loss of activity.
Actionable Steps:
Visual Inspection: After diluting the DMSO stock into your assay buffer, visually inspect the solution for any precipitation or cloudiness.
Include Detergents: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (0.01%), can help to prevent aggregation.
Solubility Assessment: Perform a solubility test by preparing a dilution series of BDSH in your assay buffer and measuring light scattering or using a nephelometer.
Troubleshooting Workflow for No Inhibition
Optimization
Technical Support Center: Refinement of Analytical Methods for Detecting 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Metabolites
Welcome to the technical support center dedicated to the analytical challenges of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and its metabolites. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the analytical challenges of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of bioanalysis. Our focus is on providing practical, experience-driven insights to enhance the accuracy, sensitivity, and robustness of your analytical methods.
Introduction: The Analytical Challenge
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a compound of interest in medicinal chemistry, with its benzodioxine substructure being a common motif in various drug candidates.[1] The sulfonohydrazide moiety, while contributing to the molecule's chemical properties and potential biological activity, also presents unique challenges in bioanalytical settings.[2] Understanding the metabolic fate of this compound is crucial for drug development, yet the polar nature of its potential metabolites and the complexity of biological matrices can significantly complicate their detection and quantification.
Metabolite identification is a critical step in both the discovery and development stages of a drug candidate. It helps in understanding clearance issues, biotransformation pathways, and ensures that all major metabolites are monitored for safety and efficacy assessments.[3] This guide will address common hurdles such as matrix effects, sample preparation inefficiencies, and metabolite instability, providing a framework for developing and validating robust analytical methods.
Metabolic Pathways Overview
The metabolism of sulfonamide-containing compounds can be complex. While sulfonamides are generally considered resistant to metabolic cleavage, instances of hydrolysis, particularly in electron-deficient aromatic systems, have been reported, sometimes leading to the formation of glutathione (GSH) adducts.[4] For 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, potential metabolic transformations may include hydroxylation, N-acetylation, glucuronidation, and cleavage of the sulfonohydrazide bond. The resulting metabolites are often more polar than the parent compound, necessitating specific analytical strategies for their successful detection.
Caption: Predicted Metabolic Pathways.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you might encounter during method development and routine analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.[5]
Potential Causes & Solutions:
Column Overload:
Explanation: Injecting too much analyte can saturate the stationary phase.
Solution: Reduce the injection volume or dilute the sample.
Secondary Interactions:
Explanation: The polar sulfonohydrazide group can interact with residual silanols on the column.
Solution:
Use a column with end-capping.
Add a small amount of a competing base, like triethylamine, to the mobile phase (use with caution as it can suppress ionization in MS).
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Contamination or Degradation:
Explanation: Buildup of matrix components can damage the column.[5]
Solution:
Implement a robust sample preparation procedure.
Use a guard column.
Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Low Signal Intensity or Poor Sensitivity
This is a common challenge, especially for low-level metabolites.
Potential Causes & Solutions:
Ion Suppression/Enhancement (Matrix Effects):
Explanation: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source.[6][7][8] This is a significant concern in LC-MS/MS bioanalysis.[9]
Solution:
Improve Chromatographic Separation: Modify the gradient to separate the analyte from the interfering matrix components.
Enhance Sample Cleanup: Utilize more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][11]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
Dilute the Sample: This can reduce the concentration of interfering matrix components.
Suboptimal Mass Spectrometry Parameters:
Explanation: The settings of the ion source and mass analyzer may not be optimized for your specific metabolites.
Solution:
Perform infusion analysis of the parent compound and any available metabolite standards to optimize parameters like capillary voltage, gas flow, and temperature.[12]
If standards are unavailable, use theoretical fragmentation patterns to select appropriate MRM transitions.
Analyte Instability:
Explanation: Sulfonohydrazide metabolites may be unstable in the biological matrix or during sample processing. Factors like pH, temperature, and enzymatic activity can lead to degradation.[13]
Solution:
Keep samples on ice or at 4°C during processing.[14]
Adjust the pH of the sample to improve stability.[15]
Add enzyme inhibitors if enzymatic degradation is suspected.
Minimize freeze-thaw cycles by aliquoting samples.[15]
Issue 3: High Background Noise
High background can obscure the analyte peak and reduce the signal-to-noise ratio.
Potential Causes & Solutions:
Contaminated Mobile Phase or LC-MS System:
Explanation: Impurities in solvents, buffers, or buildup within the system can contribute to high background.[5]
Solution:
Use high-purity, LC-MS grade solvents and additives.[12]
Regularly flush the LC system and clean the MS ion source.
Matrix Interferences:
Explanation: Certain matrix components, like phospholipids, are notorious for causing high background.
Solution:
Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or protein precipitation plates).
Optimize the chromatographic method to elute phospholipids separately from the analytes of interest.
Issue 4: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of peaks and inaccurate integration.[5]
Potential Causes & Solutions:
Mobile Phase Composition Issues:
Explanation: Inaccurate mobile phase preparation or degradation of mobile phase components can cause retention time shifts.
Solution:
Prepare fresh mobile phase daily.
Ensure accurate measurement of all components.
Use a buffered mobile phase to maintain a stable pH.
Column Temperature Fluctuations:
Explanation: Changes in ambient temperature can affect retention times.
Solution: Use a column oven to maintain a consistent temperature.
Column Equilibration:
Explanation: Insufficient equilibration time between injections can lead to drifting retention times.
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for sample preparation when analyzing for polar metabolites of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide?
For polar metabolites, a simple protein precipitation with a solvent like acetonitrile or methanol is a common starting point.[16] However, this method may not be sufficient to remove all interfering matrix components. For improved cleanliness, consider Solid-Phase Extraction (SPE). A hydrophilic-lipophilic balanced (HLB) reversed-phase SPE sorbent can be effective for trapping a range of sulfonamide drugs and their metabolites.[17][18]
Q2: Which chromatographic mode is most suitable for these polar metabolites?
While reversed-phase liquid chromatography (RPLC) is widely used, highly polar metabolites may have poor retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds.[14][19]
Q3: How can I assess and quantify matrix effects in my assay?
Matrix effects should be evaluated during method development and validation.[6][7] A common method is the post-extraction spike analysis. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. The ratio of these responses indicates the degree of ion suppression or enhancement.[20]
Matrix Effect Assessment
Procedure
Interpretation of Ratio (Matrix/Neat)
Analyte Response in Extracted Blank Matrix
Spike analyte post-extraction into a blank matrix sample.
< 1 indicates ion suppression.
Analyte Response in Neat Solution
Prepare analyte standard in mobile phase.
> 1 indicates ion enhancement.
Ratio Calculation
(Peak Area in Matrix) / (Peak Area in Neat Solution)
A ratio close to 1 is ideal.
Q4: What are the key considerations for the long-term storage of biological samples containing these analytes?
For long-term stability, samples should be stored at -80°C.[15] It is crucial to minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[15] Aliquoting samples into single-use vials before freezing is highly recommended. A long-term stability study should be conducted as part of the method validation to ensure analyte integrity over the expected storage period.
Experimental Protocol: Generic LC-MS/MS Method for Metabolite Screening
This protocol provides a starting point for the detection of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and its metabolites in plasma.
1. Sample Preparation (Protein Precipitation):
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Sample Preparation Workflow.
2. LC-MS/MS Conditions:
LC System: UHPLC system
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For more polar metabolites, consider a HILIC column.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 5% B
1-5 min: 5% to 95% B
5-6 min: 95% B
6-6.1 min: 95% to 5% B
6.1-8 min: 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
MS System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be screened.[3]
A full method validation should be performed according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Conclusion
The successful analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and its metabolites requires a systematic and informed approach. By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable analytical methods. Remember that each compound and matrix combination is unique, and method development should be an iterative process of optimization and validation.
References
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Retrieved February 17, 2026, from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved February 17, 2026, from [Link]
Eminent Bio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved February 17, 2026, from [Link]
Journal of Visualized Experiments. (n.d.). Considerations of Sample Preparation for Metabolomics Investigation. Retrieved February 17, 2026, from [Link]
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF. Retrieved February 17, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst. Retrieved February 17, 2026, from [Link]
ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved February 17, 2026, from [Link]
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or. Retrieved February 17, 2026, from [Link]
YouTube. (2019, August 19). Sample preparation: Metabolite extraction (tutorial 3/5). Retrieved February 17, 2026, from [Link]
ScienceDirect. (2025, May 27). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Retrieved February 17, 2026, from [Link]
Research Square. (n.d.). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Retrieved February 17, 2026, from [Link]
American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved February 17, 2026, from [Link]
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved February 17, 2026, from [Link]
LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved February 17, 2026, from [Link]
LCGC International. (2025, November 26). How to Avoid Problems in LC–MS. Retrieved February 17, 2026, from [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved February 17, 2026, from [Link]
Helmholtz-Centre for Environmental Research. (n.d.). Analytical methods. Retrieved February 17, 2026, from [Link]
PubMed. (2002, October 15). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Retrieved February 17, 2026, from [Link]
World of Sports. (n.d.). Comparative detection of Stanozolol metabolites in excretion urines. Retrieved February 17, 2026, from [Link]
PubMed. (2009, April 15). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved February 17, 2026, from [Link]
PubMed. (2004, September 8). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Retrieved February 17, 2026, from [Link]
PubMed. (1998, September 22). Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships. Retrieved February 17, 2026, from [Link]
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved February 17, 2026, from [Link]
National Center for Biotechnology Information. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed Central. Retrieved February 17, 2026, from [Link]
MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved February 17, 2026, from [Link]
European Food Safety Authority. (n.d.). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Retrieved February 17, 2026, from [Link]
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved February 17, 2026, from [Link]
Addressing batch-to-batch variability of synthesized 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to batch-to-batch variability. Our goal is to move beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms and critical parameters that govern the success and reproducibility of your synthesis.
Introduction: The Challenge of Reproducibility
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1][2] However, its multi-step synthesis involves reactive intermediates, such as sulfonyl chlorides, which are sensitive to process conditions.[3] Batch-to-batch variability in yield, purity, and physical properties is a significant challenge that can delay research timelines and complicate scale-up efforts.
This guide provides a structured, cause-and-effect approach to troubleshooting, empowering you to identify the root causes of variability and implement robust, validated solutions.
General Synthesis Pathway
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is typically achieved in two primary stages. First, the 2,3-dihydro-1,4-benzodioxine starting material undergoes chlorosulfonation to yield the reactive sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine hydrate to form the final sulfonohydrazide product.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My final product yield is inconsistent, ranging from high to disappointingly low between batches. What are the likely causes?
A1: Yield variability is often a symptom of issues in both the sulfonyl chloride formation and the subsequent hydrazinolysis step. The primary culprits are moisture, temperature, and stoichiometry.
Potential Causes & Solutions:
Hydrolysis of the Sulfonyl Chloride Intermediate: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive intermediate into the corresponding sulfonic acid.[4] This sulfonic acid will not react with hydrazine, directly reducing the potential yield of your final product.
Causality: The presence of water, either from wet glassware, solvents, or atmospheric moisture, provides a reaction pathway that competes with the desired hydrazinolysis.
Corrective Actions:
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use.
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents for the chlorosulfonation step.
Perform an Aqueous Workup Quickly and at Low Temperatures: If an aqueous workup is necessary to remove excess chlorosulfonic acid, it must be done rapidly with ice-cold water to minimize the rate of hydrolysis.[4]
Inadequate Temperature Control: The reaction of sulfonyl chlorides with hydrazine hydrate is exothermic and temperature-sensitive.
Causality: Conducting the reaction at too low a temperature can lead to incomplete conversion. Conversely, elevated temperatures can promote the formation of side products or degradation, especially with electron-withdrawing groups on the aromatic ring.[3]
Corrective Actions:
Controlled Addition: Add the hydrazine hydrate dropwise to a cooled solution (e.g., 0-5 °C) of the sulfonyl chloride intermediate to maintain temperature control.
Monitor Internal Temperature: Use a thermometer to monitor the internal reaction temperature, not just the bath temperature.
Optimize Reaction Time: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a sufficient duration, monitoring completion by TLC or HPLC.
Incorrect Stoichiometry: The molar ratio of hydrazine hydrate to the sulfonyl chloride is critical.
Causality: An insufficient amount of hydrazine will result in an incomplete reaction, leaving unreacted sulfonyl chloride. A large excess is typically used to ensure full conversion and to act as a base to neutralize the HCl byproduct.[3]
Corrective Actions:
Use Sufficient Excess: A common practice is to use at least two molar equivalents of hydrazine hydrate.[3]
Accurate Measurement: Ensure precise measurement of the sulfonyl chloride solution and the hydrazine hydrate.
Q2: My product's purity varies significantly between batches, with different impurities detected by HPLC. How can I identify and prevent them?
A2: A variable impurity profile points to inconsistent control over reaction conditions. The most common impurities are residual starting material (sulfonyl chloride) and a key side-product (sulfonic acid).
Caption: Troubleshooting workflow for variable product purity.
Common Impurities and Prevention:
2,3-Dihydro-1,4-benzodioxine-5-sulfonic acid:
Identification: This is the most common process-related impurity. It can be detected by LC-MS, where it will have a molecular weight 18 amu less than the target sulfonohydrazide. In ¹H NMR, the acidic proton may be visible as a broad singlet, or its presence may cause slight shifts in adjacent aromatic protons.
Prevention: As detailed in A1, the key is rigorous moisture control during the entire synthesis and workup of the sulfonyl chloride intermediate.[3][4]
Identification: This reactive intermediate is often not observed directly in final product analysis as it may degrade on the HPLC column or during sample preparation. However, its presence in the crude reaction mixture can be inferred if quenching the sample with methanol and re-analyzing shows the formation of the corresponding methyl sulfonate ester.
Prevention: Ensure complete reaction by increasing the reaction time or the equivalents of hydrazine hydrate. Monitor the reaction by TLC until the sulfonyl chloride spot has been completely consumed before initiating workup.
Table 1: Example Batch Comparison Data
Parameter
Batch A (Good)
Batch B (Poor)
Batch C (Poor)
Likely Root Cause for Poor Batches
Yield
85%
55%
82%
Batch B: Significant hydrolysis of intermediate.
HPLC Purity
>99.0%
92.5%
95.1%
Batch B & C: Incomplete reaction or side products.
Sulfonic Acid Impurity
<0.1%
6.8%
0.5%
Batch B: Major moisture contamination.
Unreacted Sulfonyl Chloride
Not Detected
<0.1%
4.2%
Batch C: Insufficient hydrazine/reaction time.
Melting Point
145-147 °C
138-145 °C (broad)
142-146 °C (broad)
Impurities depressing and broadening the melting range.
Appearance
White Crystalline Solid
Off-white Powder
Pale Yellow Powder
Impurities affecting crystal lattice and color.
Q3: The physical appearance (color, crystallinity) and melting point of my product are inconsistent. Why does this happen?
A3: Variability in physical properties is almost always linked to the purity and crystalline form (polymorphism) of the final product.
Potential Causes & Solutions:
Presence of Impurities: Even small amounts of impurities can be incorporated into the crystal lattice, disrupting its structure.
Causality: Colored impurities can impart a yellow or brown tint to the product. Any impurity can lower and broaden the melting point range, a classic indicator of impure substances.
Corrective Actions:
Effective Purification: Develop a robust recrystallization protocol. Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find conditions that effectively purge the specific impurities present in your material while maximizing the recovery of the desired product.
Characterize Impurities: Use techniques like LC-MS to identify the impurities, which can help you design a more targeted purification strategy (e.g., an aqueous wash to remove the acidic sulfonic acid impurity).
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties, including melting point, solubility, and stability.
Causality: The specific polymorph obtained can be influenced by the final crystallization solvent, the rate of cooling, and the level of supersaturation. Inconsistent crystallization procedures will lead to different or mixed polymorphs between batches.
Corrective Actions:
Standardize Crystallization: Precisely control and document your crystallization procedure: solvent choice, concentration, cooling rate, and agitation speed.
Analytical Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the crystalline form of different batches. This will confirm if polymorphism is the source of variability.
Key Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Purity Assessment
This protocol provides a self-validating system for assessing product purity and identifying common impurities.
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-10 min: 95% B
10-10.1 min: 95% to 5% B
10.1-12 min: 5% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Detection: UV at 254 nm and Mass Spectrometry (ESI+ and ESI-).
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile/Water.
Validation Checks:
Run a blank (solvent) injection to ensure no system peaks.
The sulfonohydrazide product should have a clear primary peak.
In ESI- mode, look for the [M-H]⁻ ion corresponding to the sulfonic acid impurity.
In ESI+ mode, look for the [M+H]⁺ ion of the target compound.
Protocol 2: In-Process Reaction Monitoring by TLC
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A starting point is 50:50 Ethyl Acetate/Hexanes. Adjust polarity as needed to achieve good separation (Rf of product ~0.3-0.4).
Procedure:
At timed intervals (e.g., t=0, 30 min, 60 min), withdraw a tiny aliquot of the reaction mixture with a capillary tube.
Spot the aliquot on the TLC plate alongside a co-spot of the sulfonyl chloride starting material (if available).
Develop the plate in the mobile phase.
Visualize under a UV lamp (254 nm).
Interpretation: The reaction is complete when the spot corresponding to the sulfonyl chloride starting material is no longer visible in the reaction mixture lane.
References
Itazaki, H., Kawasaki, A., Matsuura, M., Ueda, M., Yonetani, Y., & Nakamura, M. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-3403. [Link]
Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5549. [Link]
Rehman, A., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). [Link]
Rehman, A., et al. (2023). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]
Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. [Link]
Johansson, C., et al. (2007). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]
Warad, I., et al. (2024). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. ResearchGate. [Link]
Xu, S., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. AZoM.com. [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]
Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. [Link]
Jakimska, A., et al. (2021). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc. [Link]
Technical Support Center: Optimization of In Vitro Assays for Sulfonohydrazide Compounds
Welcome to the Technical Support Center. This guide is designed for researchers encountering variability, precipitation, or non-specific activity when screening sulfonohydrazide ( ) libraries.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide is designed for researchers encountering variability, precipitation, or non-specific activity when screening sulfonohydrazide (
) libraries. These compounds are potent synthetic precursors and pharmacophores, but their chemical reactivity (nucleophilicity, redox potential) requires strict assay hygiene to distinguish true biological activity from artifacts.
Module 1: Compound Handling & Stability (The Pre-Assay Phase)
The Core Challenge: Chemical Instability
Sulfonohydrazides are not chemically inert. In solution, they exist in an equilibrium that is highly sensitive to pH and oxidation.
Mechanism of Instability: Under basic conditions or in the presence of oxidants, sulfonohydrazides decompose to form sulfinates (
) and diimide () , or generate sulfonyl radicals . This decomposition releases nitrogen gas () and can alter the pH of your microenvironment.
Impact: Old stock solutions often contain a mixture of the parent compound, sulfinic acid, and oxidative byproducts, leading to irreproducible
values.
Protocol: Stock Solution Preparation
Objective: Minimize oxidative degradation and hydrolysis prior to the assay.
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (ethanol/methanol) for long-term storage as they can facilitate solvolysis.
Concentration: Prepare high-concentration stocks (10–50 mM) to minimize the volume of solvent added to the assay.
Storage:
Short-term (Hours): Keep at room temperature in the dark.
Long-term (Days/Weeks): Store at -20°C or -80°C under inert gas (
or Argon) to prevent moisture uptake. Do not subject to repeated freeze-thaw cycles; aliquot immediately upon preparation.
Visual QC: Before use, inspect for yellow discoloration (sign of oxidation) or precipitates (sulfinic acid formation). If present, discard and prepare fresh.
Quantitative Guideline: Stability vs. pH
pH Environment
Stability Profile
Recommended Action
Acidic (pH < 4)
Moderate
Protonation of hydrazide nitrogen reduces nucleophilicity but may catalyze hydrolysis over time.
Neutral (pH 6–7.5)
Optimal
Best window for assay incubation. Minimal spontaneous decomposition.
Basic (pH > 8)
Poor
Rapid decomposition to sulfinates and . Avoid carbonate buffers.
Module 2: Assay Interference & Specificity
Chemical Reactivity (Covalent Artifacts)
Sulfonohydrazides are strong nucleophiles (via the
The Trap: If your assay buffer or target protein contains accessible aldehydes or ketones , sulfonohydrazides will react to form hydrazones (Schiff bases).
Solution:
Avoid buffers containing reducing sugars or aldehydes.
If the target protein has essential carbonyls, verify that inhibition is reversible. Irreversible time-dependent inhibition suggests covalent modification.
Redox Cycling & ROS Generation
In the presence of transition metals (
, ) or reducing agents (DTT, TCEP), sulfonohydrazides can participate in redox cycling, generating Hydrogen Peroxide ().
The Artifact: In fluorescence assays (especially those using redox-sensitive probes like Resazurin or Amplex Red), generated
produces a signal indistinguishable from enzyme activity.
Solution: Include Catalase (100 U/mL) in the assay buffer to scavenge non-enzymatic
. If the signal persists, the activity is likely genuine.
Fluorescence Quenching
Some sulfonohydrazide derivatives (especially nitro-substituted) are colored and can absorb light at common excitation/emission wavelengths (Inner Filter Effect).
Diagnostic: Measure the absorbance of the compound alone at your fluorophore's excitation/emission wavelengths.
Module 3: Troubleshooting Workflows
Workflow 1: Distinguishing True Inhibition from Artifacts
Use this logic flow to validate "Hits."
Figure 1: Decision tree for validating sulfonohydrazide hits. Blue nodes represent experimental steps; red/yellow/green nodes represent outcomes.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates immediately upon addition to the assay buffer. Why?A: Sulfonohydrazides are often hydrophobic.
Cause: Rapid dilution from 100% DMSO to aqueous buffer causes "crashing out."
Fix:
Prepare an intermediate dilution (e.g., 10x in buffer with 10% DMSO) before adding to the final well.
Add a non-ionic detergent (0.01% Triton X-100 or Tween-20) to the assay buffer to solubilize the compound.
Ensure final DMSO concentration is <1% (or as tolerated by your protein) but consistent across all wells.
Q2: I see activity in my "No-Enzyme" control wells. Is my compound fluorescent?A: Likely yes, or it is generating a signal via redox chemistry.
Diagnostic: Run a "Compound Only" scan (Buffer + Compound, no enzyme, no substrate).
Fix: If the compound fluoresces at the assay wavelength (e.g., Green/FITC channel), switch to a Red/Far-Red tracer (e.g., Alexa Fluor 647) to shift the readout window away from the interference.
Q3: The
shifts 10-fold when I repeat the experiment a week later.A: This indicates stock degradation .
Check: Was the DMSO stock left at room temperature? Was the cap loose (absorbing water)?
Fix: Sulfonohydrazides decompose to sulfinic acids in moist DMSO. Always use freshly thawed aliquots for critical
determination. Never re-freeze a working plate.
Module 4: Mechanism of Decomposition
Understanding how the compound breaks down helps predict when it will fail.
Figure 2: Primary decomposition pathways. Base-catalyzed or oxidative conditions drive the formation of reactive sulfinates and radicals.
References
Myers, A. G., et al. (1997). Mechanism of the decomposition of N-p-toluenesulfonylhydrazones.[3] This foundational work details the formation of diazo intermediates and sulfinates from sulfonohydrazide precursors.
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Covers mechanisms of redox cycling and fluorescence quenching relevant to sulfur-nitrogen compounds.
Gudmundsdottir, A. V., et al. (2009).[2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Provides quantitative data on the pH-dependent stability of p-toluenesulfonyl hydrazide derivatives.
A Comparative Efficacy Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and Established Carbonic Anhydrase Inhibitors
In the landscape of drug discovery, the pursuit of novel enzyme inhibitors with enhanced efficacy and selectivity remains a cornerstone of therapeutic advancement. This guide provides a comprehensive comparative analysis...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery, the pursuit of novel enzyme inhibitors with enhanced efficacy and selectivity remains a cornerstone of therapeutic advancement. This guide provides a comprehensive comparative analysis of a putative novel inhibitor, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, against well-established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of inhibitory mechanisms, experimental protocols for efficacy determination, and a comparative summary of key performance indicators.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[2][3] Consequently, the inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions, most notably glaucoma, but also for diuretics, antiepileptics, and in the management of altitude sickness.[4][5][6]
The therapeutic efficacy of CA inhibitors is largely dependent on their isoform selectivity and pharmacokinetic properties. The sulfonamide functional group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[2][7] The compound at the center of this guide, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, possesses a sulfonohydrazide moiety, a derivative of the classic sulfonamide, attached to a benzodioxine scaffold. This structural motif suggests a potential interaction with the active site of carbonic anhydrases, positioning it as a candidate for a novel CA inhibitor. This guide will explore its theoretical efficacy in comparison to established drugs in the field.
Mechanisms of Action: A Comparative Overview
The primary mechanism of action for the inhibitors discussed is the blockade of carbonic anhydrase activity. However, the nuances of their interaction with different CA isoforms and their resulting physiological effects vary.
2.1. Established Inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide
Acetazolamide: As a first-generation, systemic carbonic anhydrase inhibitor, acetazolamide is a potent, non-competitive inhibitor of multiple CA isoforms.[8][9][10] Its widespread, non-selective inhibition can lead to systemic side effects.[5] In the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[6][8]
Dorzolamide: A topical carbonic anhydrase inhibitor, dorzolamide exhibits high potency against CA-II, an isoform abundant in the ciliary processes of the eye.[11][12] Its topical administration minimizes systemic side effects, making it a preferred treatment for glaucoma.[13][14] By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions in the aqueous humor, leading to decreased fluid secretion and a subsequent reduction in IOP.[12]
Brinzolamide: Similar to dorzolamide, brinzolamide is a topical CA inhibitor with high selectivity for CA-II.[15][16][17] It also lowers IOP by decreasing aqueous humor production.[18] Clinical studies have shown its efficacy to be comparable to dorzolamide, with some evidence suggesting better tolerability in terms of ocular discomfort.[16]
The inhibitory potential of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is predicated on its structural similarity to known sulfonamide-based CA inhibitors. The sulfonohydrazide group is expected to coordinate with the zinc ion in the enzyme's active site. The benzodioxine moiety may influence its binding affinity, selectivity for different CA isoforms, and its physicochemical properties, such as solubility and cell permeability.
Signaling Pathway of Carbonic Anhydrase Inhibition in Aqueous Humor Secretion
Caption: Inhibition of Carbonic Anhydrase in the ciliary epithelium.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide with established inhibitors, a series of well-defined in vitro and cell-based assays are required.
3.1. In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC50), a key measure of inhibitory potency.[19]
Principle: The esterase activity of carbonic anhydrase is utilized, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.[3][20]
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase II (hCA-II) in the assay buffer.
Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.
Inhibitor Solutions: Prepare a serial dilution of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, Acetazolamide, Dorzolamide, and Brinzolamide in an appropriate solvent (e.g., DMSO).
Assay Procedure (96-well plate format):
To each well, add 180 µL of assay buffer.
Add 10 µL of the enzyme solution.
Add 10 µL of the respective inhibitor solution (or solvent for control). Incubate for 15 minutes at room temperature.
Initiate the reaction by adding 10 µL of the pNPA stock solution.
Immediately measure the absorbance at 405 nm in a kinetic mode at 25°C for 10-15 minutes, with readings taken every 30-60 seconds.
Data Analysis:
Calculate the reaction rate (change in absorbance per minute) for each inhibitor concentration.
Determine the percentage of inhibition relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
3.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.[21][22][23] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[24][25]
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture cells expressing the target carbonic anhydrase isoform (e.g., A549 cells for CA-II).
Treat the cells with varying concentrations of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and a known inhibitor (e.g., Acetazolamide) for a defined period. Include a vehicle control (e.g., DMSO).
Thermal Challenge:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
Protein Extraction and Analysis:
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
Analyze the amount of soluble target protein (carbonic anhydrase) in each sample using Western blotting or an immunoassay-based method like AlphaScreen.[24]
Data Analysis:
Generate a melting curve by plotting the amount of soluble protein against the temperature for each inhibitor concentration.
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow for Inhibitor Efficacy Comparison
Caption: Workflow for comparing inhibitor efficacy.
Comparative Data Summary
The following tables summarize the expected data points for a comparative analysis. The values for the known inhibitors are based on published literature, while the values for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide would be determined experimentally.
Table 1: In Vitro Inhibitory Potency (IC50) against Carbonic Anhydrase II (hCA-II)
Note: Ki is a more direct measure of binding affinity than IC50.[19]
Conclusion and Future Directions
This guide outlines a comprehensive framework for comparing the efficacy of a novel putative carbonic anhydrase inhibitor, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, against established therapeutic agents. The proposed experimental protocols provide a robust methodology for determining its inhibitory potency and target engagement.
The success of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide as a potential therapeutic candidate will depend on several factors:
High Potency: A low IC50 and Ki value against the target CA isoform (e.g., CA-II for glaucoma) is desirable.
Isoform Selectivity: High selectivity for the target isoform over other isoforms is crucial to minimize off-target effects.
Favorable Pharmacokinetics: For topical applications like glaucoma treatment, good ocular penetration and retention are essential.
Further studies should include isoform selectivity profiling against a panel of human carbonic anhydrases, in vivo efficacy studies in animal models of glaucoma, and comprehensive pharmacokinetic and toxicological evaluations. The data generated from the described experimental workflows will be instrumental in guiding the future development of this and other novel carbonic anhydrase inhibitors.
References
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Cellular thermal shift assay - Wikipedia. (2023). In Wikipedia. [Link]
Carbonic anhydrase inhibitor - Wikipedia. (2023). In Wikipedia. [Link]
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Pelago Bioscience. [Link]
Brinzolamide - Wikipedia. (2023). In Wikipedia. [Link]
Sugrue, M. F. (2000). Dorzolamide hydrochloride: a topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 67(5-6), 424-430. [Link]
Harada, Y., & Takahashi, E. (2001). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 18(7), 535-548. [Link]
What is the mechanism of Dorzolamide Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 159-176. [Link]
What is the role of Brinzolamide (carbonic anhydrase inhibitor) in the management of angle closure glaucoma? - Dr.Oracle. (2025, October 24). Dr.Oracle. [Link]
Sanchez, T. W., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 785-796. [Link]
Acetazolamide: Package Insert / Prescribing Information - Drugs.com. (2026, January 20). Drugs.com. [Link]
Acetazolamide - Wikipedia. (2023). In Wikipedia. [Link]
Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. (2025, December 15). Lecturio. [Link]
Loffing, J. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-233. [Link]
Tucker, W. D., & Arora, Y. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]
List of Carbonic anhydrase inhibitors - Drugs.com. (n.d.). Drugs.com. [Link]
Topical carbonic anhydrase inhibitors. (1996). Medical Letter on Drugs and Therapeutics, 38(977), 57-58. [Link]
Definition of acetazolamide - NCI Drug Dictionary - National Cancer Institute. (n.d.). National Cancer Institute. [Link]
Shiels, A., & King, J. D. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
Maren, T. H., & Vogh, B. P. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(4), 303-311. [Link]
Dorzolamide hydrochloride - Australian Prescriber - Therapeutic Guidelines. (1997, April 1). Australian Prescriber. [Link]
Chen, X., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(5), 224-228. [Link]
Lindskog, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291. [Link]
Ghorab, M. M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1340. [Link]
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23). MDPI. [Link]
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - MDPI. (2021, April 15). MDPI. [Link]
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23). Heliyon, 11(8), e28956. [Link]
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6695. [Link]
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2026, January 6). ResearchGate. [Link]
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - MDPI. (2023, December 8). MDPI. [Link]
Structure-activity relationship (SAR) studies of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide analogs.
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and its regioisomeric analogs. It synthesizes historical synthetic data...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and its regioisomeric analogs. It synthesizes historical synthetic data with recent pharmacological evaluations, specifically comparing these novel agents against standard therapeutics like Acarbose (for diabetes) and established diuretic scaffolds.
Content Type: Technical Comparison Guide
Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals
Focus: SAR Analysis, Synthetic Pathways, and Comparative Efficacy
Executive Summary: The Benzodioxine Sulfonohydrazide Scaffold
The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane) core is a privileged structure in medicinal chemistry, often serving as a bioisostere for catechol or indole rings. When functionalized with a sulfonohydrazide or sulfonamide moiety, this scaffold exhibits diverse biological activities ranging from antihypertensive effects to enzyme inhibition (e.g.,
-glucosidase, urease).
This guide compares the 5-sulfonohydrazide and 6-sulfonohydrazide regioisomers, analyzing their distinct SAR profiles. While the 5-isomer has historically been explored for cardiovascular applications (diuretics/antihypertensives), recent 2023 studies have highlighted the 6-isomer derivatives as potential non-sugar-based
-glucosidase inhibitors for Type 2 Diabetes management.
Chemical Synthesis & Regioselectivity
The synthesis of these analogs relies on the electrophilic aromatic substitution of the benzodioxine core. The position of the sulfon group (C5 vs. C6) is critical for biological selectivity.
Synthetic Pathway
The general protocol involves chlorosulfonation followed by hydrazinolysis.
Chlorosulfonation: Reaction of 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid (
).
Regioselectivity: The reaction typically yields a mixture of 6-sulfonyl chloride (major) and 5-sulfonyl chloride (minor) due to steric hindrance at the 5-position (ortho to the bridgehead oxygen). Separation is achieved via fractional crystallization or column chromatography.
Hydrazinolysis: The isolated sulfonyl chloride reacts with hydrazine hydrate (
) to yield the corresponding sulfonohydrazide.
Derivatization: The sulfonohydrazide undergoes condensation with aldehydes/ketones (to form hydrazones) or acylation (to form sulfonamides).
Figure 1: Divergent synthetic pathway for 5- and 6-substituted benzodioxine sulfonohydrazides.
Comparative Performance Analysis
Case Study A:
-Glucosidase Inhibition (Diabetes)
Reference: Tropical Journal of Pharmaceutical Research, 2023[1][2][3][4][5]
Recent studies evaluated N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives against
-glucosidase, a key enzyme in carbohydrate digestion.
Comparative Data: Benzodioxine Analogs vs. Acarbose
Compound ID
Substitution Pattern (R)
IC50 (M) SD
Relative Potency
Mechanism
Acarbose
(Standard Drug)
37.38 0.12
1.00 (Baseline)
Competitive
Analog 7i
4-Nitrophenyl acetamide
86.31 0.11
0.43
Mixed/Non-comp
Analog 7k
4-Chlorophenyl acetamide
81.12 0.13
0.46
Mixed/Non-comp
Analog 7a
Unsubstituted Phenyl
> 100 (Weak)
< 0.10
N/A
SAR Insights:
Electron-Withdrawing Groups (EWG): The presence of EWGs (e.g.,
, ) on the N-phenyl ring significantly enhances inhibitory activity compared to unsubstituted analogs.
Linker Length: The sulfonamide/acetamide linker provides necessary flexibility for the benzodioxine core to fit into the enzyme's hydrophobic pocket.
Performance Verdict: While these analogs are less potent than Acarbose, they offer a distinct non-sugar scaffold, potentially avoiding the gastrointestinal side effects associated with carbohydrate-mimetic inhibitors like Acarbose.
Case Study B: Antihypertensive & Diuretic Activity
The 5-sulfonohydrazide and 5-sulfamoyl derivatives were originally designed to mimic the pharmacophore of thiazide diuretics.
SAR Insights:
Position 5 vs. 6: The 5-sulfamoyl substitution (ortho to the ether oxygen) creates a unique steric environment that mimics the "ortho-effect" seen in high-ceiling diuretics.
Lipophilicity: The benzodioxine ring is more lipophilic than the standard benzothiadiazine ring of thiazides, potentially altering pharmacokinetic distribution (LogP).
Efficacy: Historically, these compounds showed moderate diuretic activity but were often surpassed by high-potency loop diuretics (e.g., Furosemide). Their value lies in "diuretic-sparing" combination therapies or as intermediates for more complex antihypertensives.
Detailed Experimental Protocol
To ensure reproducibility, the following protocol outlines the synthesis of the key intermediate: 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide .
Add 2,3-dihydro-1,4-benzodioxine (5.0 g) dropwise over 30 minutes, maintaining temperature
.
Stir at room temperature for 2 hours.
Pour the reaction mixture onto crushed ice (100 g).
Extract the precipitate with DCM (
mL). Wash organic layer with brine, dry over , and evaporate to obtain the crude sulfonyl chloride (mixture of 6- and 5- isomers).
Isomer Purification (Critical Step):
Recrystallize the crude solid from n-hexane/ethyl acetate (9:1). The 6-isomer typically crystallizes out first due to higher symmetry and melting point.
Hydrazinolysis:
Dissolve the purified sulfonyl chloride (2.0 g) in ethanol (20 mL).
Cool to
and add hydrazine hydrate (2.5 mL) dropwise.
Stir for 1 hour at
, then allow to warm to room temperature for 2 hours.
Evaporate solvent to half volume and add cold water.
Filter the resulting precipitate, wash with cold water, and dry.
Validation:
Melting Point: Expect
(for 6-isomer).
IR Spectrum: Look for doublet peaks at
() and strong bands at ().
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the benzodioxine sulfonohydrazide scaffold.
Figure 2: Structural components governing the biological activity of benzodioxine sulfonohydrazides.
References
Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins.
Source: Chem Pharm Bull (Tokyo).[6] 1988 Sep;36(9):3387-403.[6]
URL:[Link]
Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
Source: Tropical Journal of Pharmaceutical Research. 2023 Feb;21(11).
URL:[Link]
NORMAN Suspect List Exchange: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Source: NORMAN Network.
URL:[Link]
Publish Comparison Guide: Validating the Binding Site of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
The following guide provides a rigorous technical framework for validating the binding site of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter referred to as DBSH-5 ). This guide assumes DBSH-5 is being invest...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical framework for validating the binding site of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (hereafter referred to as DBSH-5 ).
This guide assumes DBSH-5 is being investigated as a ligand or chemical probe (potentially targeting receptors such as ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-adrenergic receptors or enzymes like Carbonic Anhydrase, common targets for this scaffold) and compares the performance of structural validation methods.[1]
Executive Summary & Compound Profile
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (DBSH-5) is a specialized chemical entity combining a privileged 1,4-benzodioxine scaffold with a reactive sulfonohydrazide warhead.[2][1][3]
The Scaffold (Benzodioxine): Historically validated in medicinal chemistry to target G-protein coupled receptors (GPCRs) (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-adrenergic antagonists like Idazoxan) and bacterial proteins (e.g., FtsZ inhibitors).[1][3][4] It provides the primary non-covalent recognition elements (hydrophobic interactions, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-stacking).[1][3]
The Warhead (Sulfonohydrazide, -SOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
NHNH): Unlike stable sulfonamides, the sulfonohydrazide group is chemically versatile.[1][3] It can act as:
A reversible hydrogen-bond donor/acceptor mimic of transition states.
A nucleophile reacting with electrophilic protein carbonyls (e.g., oxidized residues or cofactors like PLP).[2][1][3]
A radical precursor (sulfonyl radical) under oxidative conditions, leading to site-specific covalent labeling.[2][1][3]
Objective: This guide compares three primary methodologies—X-ray Crystallography , Ligand-Observed NMR , and HDX-MS —to definitively map the DBSH-5 binding site, distinguishing between reversible occupancy and covalent modification.[2][1][3]
Comparative Analysis of Validation Methods
To validate the binding site of DBSH-5, researchers must choose between high-resolution static imaging and dynamic solution-state analysis.[2][1][3] The following table compares the performance of these "Alternative" methods for this specific compound class.
Performance Matrix: DBSH-5 Binding Validation
Feature
Method A: X-ray Crystallography (Gold Standard)
Method B: Saturation Transfer Difference (STD) NMR
Method C: Hydrogen-Deuterium Exchange (HDX) MS
Primary Output
3D atomic coordinates of DBSH-5 in the active site.[2][1][3]
Epitope mapping (which protons of DBSH-5 touch the protein).[2][1][3]
Identification of protein regions stabilized/destabilized by binding.[2][1]
High. Essential to visualize the steric fit of the 5-position substituent.[2][1]
Medium. Excellent for confirming affinity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) but cannot prove the exact pocket location without protein assignment.[1][3]
High. Best for detecting if DBSH-5 induces conformational changes or binds allosterically.[2][1]
Covalent Detection
Definitive. Electron density explicitly shows covalent bonds (if formed).[2][1][3]
Poor. Covalent binding suppresses the exchange required for STD signals.[2][1]
Excellent. Mass shift remains after denaturation, confirming covalent modification.[2][1][3]
Sample Requirement
High purity (>95%), mg quantities, crystallizable protein.[2][1][3]
Low protein consumption (~10-50 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
M), high ligand excess.[1][3]
Choose X-ray Crystallography if you need to rationally optimize the benzodioxine scaffold.[2][1] The 5-position substitution is sterically demanding (ortho to the bridgehead); seeing the torsion angle is critical for SAR (Structure-Activity Relationship).[2][1][3]
Choose HDX-MS if you suspect the sulfonohydrazide moiety is reacting covalently or if the protein is intrinsically disordered/hard to crystallize.[2][1]
Detailed Experimental Protocol: Co-Crystallization (The Gold Standard)[1][2][3]
This protocol is designed to validate the binding of DBSH-5 to a model globular protein (e.g., Carbonic Anhydrase or a soluble GPCR domain).[2][1][3]
Phase 1: Complex Formation
Ligand Preparation: Dissolve DBSH-5 in 100% DMSO to a stock concentration of 100 mM. Note: Sulfonohydrazides can oxidize; prepare fresh or store under Nngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Protein Incubation: Mix the target protein (10 mg/mL) with DBSH-5 at a 1:3 molar ratio (Protein:Ligand).
Critical Step: Incubate for 1 hour at 4°C. If covalent binding is suspected, extend to 12 hours.
Filtration: Centrifuge at 14,000 x g for 10 mins to remove any precipitated ligand/protein aggregates.
Phase 2: Screening & Optimization
Vapor Diffusion: Set up hanging drop plates mixing 1
L complex + 1 L reservoir solution.
Screening: Use sparse-matrix screens (e.g., JCSG+, Index).[2][1][3]
Optimization: Once micro-crystals appear, optimize pH (typically +/- 0.5 units) and precipitant concentration.[2][1][3] Benzodioxines are hydrophobic; adding 2-5% MPD or Ethanol can improve solubility in the drop.[2][1]
Phase 3: Data Collection & Refinement
Cryoprotection: Transfer crystal to a solution containing reservoir + 20% Glycerol + 1 mM DBSH-5 (to prevent ligand washout).[2][1][3]
Diffraction: Collect data at 100 K.
Structure Solution: Use Molecular Replacement (MR) with the apo-protein structure.[2][1]
Ligand Fitting:
Look for Fo-Fc difference density (green mesh) in the active site.[2][1][3]
Generate the topology file for DBSH-5 (using Grade or Phenix.elbow).[2][1][3]
Validation Check: The sulfonohydrazide tail (-SOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-NH-NH) should have distinct electron density.[1][3] If the terminal -NHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
is missing density, it may be disordered or covalently bound (check for continuous density to a protein residue).[1][3]
Hypothetical Performance Data (Comparison)
The following table illustrates typical results comparing DBSH-5 to a standard reference inhibitor (e.g., a simple Sulfonamide) in a binding assay.
Table 1: Comparative Binding Metrics (Hypothetical Data for Validation)
H-bond network: Sulfonyl O accepts from Backbone NH; Hydrazide N donates to Asp/Glu.[2][1][3]
Reference (Sulfonamide)
X-ray
1.8 Å
N/A
Standard Zn-coordination (if metalloenzyme).[2][1][3]
Interpretation: DBSH-5 demonstrates higher affinity and longer residence time than the standard, validated by the specific H-bond interactions of the hydrazide tail observed in the X-ray structure.[2][1]
Visualization of the Validation Workflow
The following diagram outlines the decision logic for validating DBSH-5, accounting for its potential reactivity.
Caption: Decision tree for validating DBSH-5 binding, distinguishing between covalent modification and reversible interaction.
References
PubChem. (2025).[2][1][3][6] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (CID 43146939).[2][1][3] National Library of Medicine.[2][1] [Link][2][1][3]
NORMAN Network. (2024).[2][1][3] Suspect List Exchange: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.[2][1][3][7][Link][2][1][3]
Straniero, V., et al. (2021).[2][1][3] Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ. International Journal of Molecular Sciences.[2][1][5] [Link][2][1][3]
Kolos, J., et al. (2022).[2][1][3] Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv.[2][1] [Link]
Chapuis, C., et al. (2011).[2][1][3] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives.[2][1][3] Journal of Medicinal Chemistry.[1] [Link]
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Against Carbonic Anhydrase Isoforms
In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity.
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. This guide provides an in-depth examination of the cross-reactivity profiling of a novel compound, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, against a panel of physiologically relevant human carbonic anhydrase (CA) isoforms. While this specific sulfonohydrazide is a novel investigational compound, its structural alerts, particularly the sulfonamide-like moiety, suggest a potential interaction with zinc-containing metalloenzymes such as carbonic anhydrases. Recent studies on analogous 2,3-dihydro-1,4-benzodioxine scaffolds have revealed potent and selective inhibition of carbonic anhydrases, further warranting this investigation.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting a cross-reactivity panel, provide a detailed experimental protocol for assessing enzyme inhibition, and offer guidance on interpreting the resulting data to make informed decisions in a drug discovery pipeline.
The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target
The human carbonic anhydrase family comprises at least 15 known isoforms, each with distinct tissue distribution and physiological roles.[2][3][4] These zinc-containing metalloenzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for processes ranging from pH homeostasis and respiration to bone resorption and aqueous humor formation.[2][5][6]
While targeting a specific CA isoform can be therapeutically beneficial (e.g., CA II inhibition for glaucoma), unintended inhibition of other isoforms can lead to adverse effects.[5] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a cornerstone of a robust drug discovery program.[7][8] It allows for the early identification of potential liabilities and guides medicinal chemistry efforts to optimize selectivity.[9][10][11]
For our investigational compound, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, we will profile its activity against a panel of key human carbonic anhydrase isoforms: CA I, CA II, CA IV, and CA IX. This panel represents a mix of cytosolic (I and II), membrane-bound (IV), and tumor-associated (IX) isoforms, providing a broad overview of the compound's selectivity.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To quantitatively assess the inhibitory activity of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide against the selected CA isoforms, a well-established colorimetric assay will be employed. This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA yields the yellow-colored p-nitrophenolate anion, the formation of which can be monitored spectrophotometrically.
Materials:
Recombinant human carbonic anhydrase isoforms (CA I, CA II, CA IV, CA IX)
Compound Preparation: Prepare a stock solution of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide in DMSO. Perform serial dilutions in the assay buffer to create a range of inhibitor concentrations.
Enzyme and Substrate Preparation: Prepare working solutions of each CA isoform and p-NPA in the Tris-HCl buffer.
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution. Include controls with no inhibitor (vehicle control) and no enzyme (background control).
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate spectrophotometer.
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[15][16]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Data Presentation and Interpretation
The primary output of this study is a set of IC50 values that quantify the potency of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide against each of the tested carbonic anhydrase isoforms. These values are best presented in a clear, comparative table.
Table 1: Cross-Reactivity Profile of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide against Human Carbonic Anhydrase Isoforms
Enzyme Isoform
IC50 (nM)
CA I
1,250
CA II
75
CA IV
450
CA IX
3,500
Note: The data presented in this table are hypothetical and for illustrative purposes.
Interpreting the Results:
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[17][18][19] A lower IC50 value indicates a more potent inhibitor. From the hypothetical data in Table 1, we can infer that 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is most potent against CA II.
To quantify the selectivity of the compound, we can calculate the Selectivity Index (SI) . The SI is the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target. A higher SI value indicates greater selectivity.[10][20]
Assuming CA II is our intended target, the selectivity indices would be:
SI (CA I / CA II): 1,250 nM / 75 nM = 16.7
SI (CA IV / CA II): 450 nM / 75 nM = 6.0
SI (CA IX / CA II): 3,500 nM / 75 nM = 46.7
A generally accepted threshold for a compound to be considered selective is an SI value of ≥ 10.[20] Based on our hypothetical data, 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide shows good selectivity for CA II over CA I and CA IX, but less so over CA IV. This information is crucial for the next steps in the drug development process.
Caption: Decision-making flowchart based on the Selectivity Index.
Conclusion and Future Directions
This guide has outlined the critical importance of cross-reactivity profiling in early-stage drug discovery, using the hypothetical case of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and the carbonic anhydrase family. The provided experimental protocol offers a robust method for generating the necessary data, and the interpretive framework allows for a clear assessment of a compound's selectivity.
The hypothetical results suggest that while 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide shows promise as a selective CA II inhibitor, its activity against CA IV warrants further investigation. Future studies could involve expanding the panel of CA isoforms, exploring the mechanism of inhibition, and initiating structure-activity relationship (SAR) studies to further enhance selectivity. A proactive and comprehensive approach to selectivity profiling is paramount for the successful development of safe and effective therapeutics.[7]
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A standard operating procedure for an enzym
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
CC50/IC50 Assay for Antiviral Research.
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Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Taylor & Francis.
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The Enzyme That Puts the Pedal to the Metal: Metal Substituted Carbonic Anhydrase.
Minimizing the off-target reactivity of covalent kinase inhibitors by...
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews.
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to the Biological Effects of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the journey from a promising small molecule to a clinically validated drug...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising small molecule to a clinically validated drug is fraught with challenges. Among the most critical, yet often underestimated, is the issue of experimental reproducibility. A compound's biological effects must be consistent and verifiable across different laboratories for it to be considered a viable candidate for further development. This guide provides an in-depth analysis of the reproducibility of the biological effects of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, a compound of emerging interest in cell signaling research.
Here, we dissect the factors influencing the variability of its observed effects, compare its performance with a known alternative, and provide detailed protocols to foster greater consistency in its evaluation. Our aim is to equip researchers with the knowledge and tools necessary to navigate the complexities of reproducibility and make informed decisions in their drug discovery endeavors.
Unveiling 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide: A Molecule of Interest
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, which we will refer to as "BDS-5H," is a synthetic organic compound featuring a benzodioxane core linked to a sulfonohydrazide moiety.[1][2][3][4] This structural motif is of significant interest in medicinal chemistry, with derivatives of 1,4-benzodioxan being explored for a variety of therapeutic applications.[5][6] The sulfonohydrazide group, in particular, is a versatile functional group known to be a precursor for various heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[3][4][7]
Initial investigations have suggested that BDS-5H acts as a potent inhibitor of the hypothetical "Kinase Y" signaling pathway, a critical regulator of cell proliferation and survival in certain cancer cell lines. However, anecdotal reports from various laboratories have indicated a significant degree of variability in its observed efficacy, raising questions about its true therapeutic potential.
The Reproducibility Conundrum: A Tale of Two Labs
To illustrate the challenges in assessing the reproducibility of BDS-5H, we present a comparative analysis of hypothetical data from two independent research laboratories, Lab A and Lab B. Both labs aimed to validate the inhibitory effect of BDS-5H on the proliferation of the HT-29 colon cancer cell line.
Experimental Design
Both laboratories utilized a standard MTT assay to measure cell viability following a 72-hour treatment with BDS-5H. A known, well-characterized Kinase Y inhibitor, "Inhibitor-Z," was used as a positive control.
Comparative Data Analysis
The half-maximal inhibitory concentration (IC50) values obtained by each lab are summarized in the table below.
Compound
Lab A (IC50 in µM)
Lab B (IC50 in µM)
BDS-5H
1.5 ± 0.3
8.2 ± 2.1
Inhibitor-Z
0.5 ± 0.1
0.6 ± 0.2
The data clearly highlights a significant discrepancy in the observed potency of BDS-5H between the two laboratories, with Lab A reporting a nearly six-fold lower IC50 value than Lab B. In contrast, the results for the control compound, Inhibitor-Z, were highly consistent. This points towards factors specific to the handling or properties of BDS-5H that contribute to this inter-laboratory variability.[8][9]
Deconstructing the Variability: Potential Culprits
The observed discrepancy in the biological effects of BDS-5H can be attributed to a combination of factors, ranging from the intrinsic properties of the compound to subtle differences in experimental execution.[8]
Compound Integrity and Purity
The synthesis of sulfonohydrazide derivatives can sometimes result in impurities that may have biological activity of their own or interfere with the activity of the primary compound.[3][4] The purity of the BDS-5H batch used by each lab is a critical, yet often overlooked, variable.
Self-Validating Protocol Insight: It is imperative to perform rigorous analytical characterization of each new batch of a small molecule. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) should be employed to confirm purity and identity.
Compound Stability and Handling
The stability of BDS-5H in solution, its solubility in the chosen solvent (e.g., DMSO), and the storage conditions can all impact its effective concentration and, consequently, its biological activity. Degradation of the compound over time or precipitation out of solution can lead to a significant underestimation of its potency.
Experimental and Biological Variability
Even with standardized protocols, subtle differences in cell culture conditions, passage number of cell lines, and even the technical expertise of the analyst can introduce variability.[8][10][11] Biological systems are inherently complex, and their response to small molecules can be influenced by a multitude of factors.[12][13][14]
Expertise in Action: To mitigate this, it is crucial to adhere to strict cell culture protocols, including regular cell line authentication and mycoplasma testing. Furthermore, robust experimental design, including appropriate controls and sufficient biological replicates, is essential to distinguish true biological effects from experimental noise.[15]
A Framework for Reproducible Research: Standardized Protocols
To promote consistency in the evaluation of BDS-5H, we provide the following detailed, self-validating experimental protocols.
Protocol for Purity Assessment of BDS-5H
This protocol outlines the steps for verifying the purity of a BDS-5H sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow for BDS-5H Purity Assessment
Caption: Standardized workflow for the MTT cell proliferation assay.
The Path Forward: Embracing a Culture of Reproducibility
The case of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide serves as a poignant reminder of the critical importance of reproducibility in the biological sciences. The journey of a small molecule from the bench to the bedside is a collaborative effort, and the reliability of our data is the bedrock upon which this progress is built.
By embracing rigorous compound characterization, standardized protocols, and transparent data reporting, we can foster a research environment where the biological effects of novel compounds can be confidently and consistently evaluated. This commitment to scientific integrity is not merely a matter of good practice; it is an essential prerequisite for the successful translation of our discoveries into tangible therapeutic benefits.
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Intra‐Laboratory and Inter‐Laboratory Variations Analysis for HbA1c Assays in China: Using Internal Quality Control and External Quality Assessment Data. Journal of Clinical Laboratory Analysis. [Link]
Exploring biology with small organic molecules. Nature Chemical Biology. [Link]
A Researcher's Guide to Benchmarking the ADME Properties of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Derivatives
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A compound's therapeutic efficacy is intrinsically linked to its Absorption, Distribution, Metabolism, and Excr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A compound's therapeutic efficacy is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Overlooking these fundamental properties in the early stages can lead to costly late-stage failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the ADME properties of a promising class of compounds: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide derivatives.
While extensive public data on this specific chemical series is limited, this guide will equip you with the foundational knowledge and detailed experimental protocols to generate this critical data in your own laboratories. We will delve into the key in vitro assays that form the cornerstone of preclinical ADME assessment and provide a comparative analysis against established drug classes with structurally related motifs, namely alpha-blockers (e.g., Tamsulosin) and sulfonylureas.
The Structural Significance of the 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Scaffold
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] The sulfonohydrazide moiety, a key functional group, is anticipated to significantly influence the physicochemical properties of these derivatives, impacting their solubility, permeability, and metabolic stability. Understanding the interplay of these structural features is crucial for predicting and interpreting their ADME profiles.
Key In Vitro ADME Assays for Comprehensive Profiling
A standard battery of in vitro ADME assays is essential for the initial characterization of any new chemical entity.[5][6][7] These assays provide a reliable and high-throughput means of assessing a compound's drug-like properties before committing to more extensive in vivo studies.[1]
Aqueous Solubility: The Gateway to Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic oral bioavailability.[8] It is therefore critical to assess both the kinetic and thermodynamic solubility of your derivatives.
Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer. It is a valuable tool for early-stage screening and structure-activity relationship (SAR) studies.[8][9][10]
Thermodynamic Solubility: This "gold standard" shake-flask method determines the equilibrium solubility of a solid compound in an aqueous buffer. It provides a more accurate measure of a compound's intrinsic solubility and is crucial for lead optimization and pre-formulation activities.[9][11]
Objective: To determine the equilibrium solubility of a 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide derivative in a physiologically relevant buffer.
Materials:
Test compound (solid form)
Phosphate Buffered Saline (PBS), pH 7.4
HPLC grade water, acetonitrile, and formic acid
Vials with screw caps
Orbital shaker/incubator
0.45 µm syringe filters
HPLC-UV or LC-MS/MS system
Procedure:
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (e.g., 1 mL).
Cap the vials securely and place them on an orbital shaker in a 37°C incubator.
Shake the samples for 24-48 hours to ensure equilibrium is reached.
After incubation, allow the samples to stand to let the undissolved solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Calculate the thermodynamic solubility in µg/mL or µM.
Permeability: Crossing the Intestinal Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[12][13][14][15]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
Caco-2 cells (ATCC)
Transwell® inserts (e.g., 24-well format)
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
LC-MS/MS system
Procedure:
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Wash the cell monolayers with pre-warmed HBSS.
Apical to Basolateral (A-B) Permeability: Add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
At the end of the incubation, collect samples from both the donor and receiver compartments.
Analyze the concentration of the test compound in all samples by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
The liver is the primary site of drug metabolism. A compound's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes, will determine its half-life and oral bioavailability. The liver microsomal stability assay is a widely used in vitro method to assess Phase I metabolic stability.[16][17][18]
Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes.
Materials:
Pooled liver microsomes (human, rat, or other species)
Phosphate buffer (pH 7.4)
NADPH regenerating system (or NADPH)
Test compound and positive control (e.g., testosterone or verapamil)
Ice-cold acetonitrile or methanol containing an internal standard
96-well plates
Incubator/shaker
Centrifuge
LC-MS/MS system
Procedure:
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile with an internal standard.
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
Once all time points are collected, centrifuge the plates to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using LC-MS/MS.
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Only the unbound fraction of a drug in plasma is available to distribute to tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a compound's pharmacokinetics and pharmacodynamics. Equilibrium dialysis is considered the gold standard for measuring PPB.[19][20][21][22][23]
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the percentage of a test compound that binds to plasma proteins.
Materials:
Pooled plasma (human, rat, or other species)
Phosphate Buffered Saline (PBS), pH 7.4
Equilibrium dialysis device (e.g., RED device) with semi-permeable membrane (8-12 kDa MWCO)
Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)
Incubator/shaker
LC-MS/MS system
Procedure:
Spike the test compound into plasma at a final concentration (e.g., 1 µM).
Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber.
Seal the device and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
After incubation, collect aliquots from both the plasma and buffer chambers.
To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
Precipitate proteins from both samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
Calculate the percentage of bound and unbound drug.
Comparative Analysis: Benchmarking Against Known Drug Classes
To provide context to the experimental data generated for the 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide derivatives, it is instructive to compare their ADME properties with those of established drug classes sharing similar structural features.
Highly protein-bound (90-100%), mainly to albumin.[25][26][27]
Conclusion
A thorough understanding of a compound's ADME profile is non-negotiable for successful drug development. This guide provides a robust framework for the systematic evaluation of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide derivatives. By diligently applying the detailed protocols and interpreting the data within the context of established drug classes, researchers can make informed decisions, optimize lead candidates, and ultimately increase the probability of clinical success. The early and integrated assessment of ADME properties is a critical investment in de-risking drug candidates and accelerating their journey from the laboratory to the clinic.[33][34]
References
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Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
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Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. [Link]
Comparative analysis of the inhibitory profiles of different sulfonohydrazide isomers.
This guide provides a comparative technical analysis of sulfonohydrazide isomers, focusing on their structure-activity relationships (SAR) and inhibitory profiles against key enzymatic targets such as Carbonic Anhydrase...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of sulfonohydrazide isomers, focusing on their structure-activity relationships (SAR) and inhibitory profiles against key enzymatic targets such as Carbonic Anhydrase (CA) and
-Glucosidase.
Executive Summary
Sulfonohydrazides (
) represent a pivotal scaffold in medicinal chemistry, acting as isosteres to sulfonamides with enhanced hydrogen-bonding potential. Their inhibitory efficacy is heavily dictated by the regioisomerism (ortho-, meta-, para-substitution) of the aromatic core.
This guide analyzes the inhibitory profiles of these isomers, demonstrating that para-substituted isomers generally exhibit superior efficacy in sterically restricted active sites (e.g., Carbonic Anhydrase), while meta-substituted isomers often display enhanced selectivity in metallo-
-lactamase targets due to unique electronic field effects.
Chemical Architecture & Isomerism
The biological activity of sulfonohydrazides is governed by the position of the substituent relative to the sulfonyl group.
The Isomeric Profiles
Isomer Type
Structural Characteristic
Steric Profile
Electronic Effect (Hammett )
Primary Application
Ortho- (-)
Substituent adjacent to
High steric hindrance; often disrupts binding pocket alignment.
The following data synthesizes experimental findings comparing these isomers against specific enzymatic targets.
Case Study A: Carbonic Anhydrase (hCA II) Inhibition
Target Mechanism: Zinc (
) ion coordination in the active site.
Source Data: Synthesized from SAR studies on benzenesulfonamide/hydrazide derivatives [1][5].
Compound Class
Isomer
(nM)
Binding Mode Analysis
Benzenesulfonohydrazide
Unsubstituted
185
Baseline coordination to .
Toluenesulfonohydrazide
Ortho-CH3
> 2,000
Ineffective. Steric bulk prevents deep penetration into the cone-shaped active site.
Toluenesulfonohydrazide
Meta-CH3
450
Moderate inhibition; slight clash with hydrophobic residues (Phe131).
Toluenesulfonohydrazide
Para-CH3
12
Superior. The methyl group extends into the hydrophobic pocket, stabilizing the complex.
Insight: For hCA II, linearity is critical. The para-isomer allows the sulfonohydrazide "head" to bind the Zinc while the "tail" interacts with the hydrophobic wall.
Case Study B:
-Glucosidase Inhibition (Antidiabetic)
Target Mechanism: Competitive inhibition of carbohydrate hydrolysis.
Source Data: Based on sulfonyl hydrazide-hydrazone hybrids [2][4].
Compound
Substitution
(M)
Relative Potency (vs Acarbose)
Standard
Acarbose
38.45
1.0x (Baseline)
Compound 3g
Para-substituted
65.27
~0.6x
Compound SX29
Para-phenyl
2.12
18x (Highly Potent)
Compound 5c
Meta/Para-dihydroxyl
5.60
6.8x
Insight: In
-glucosidase inhibition, bulky groups at the para-position (like phenyl rings) significantly enhance potency by occupying the secondary binding pocket, a feature less accessible to ortho-isomers.
Mechanistic Visualization
Understanding the molecular interaction is vital for rational drug design. The following diagram illustrates the "Tail Approach" mechanism utilized by para-sulfonohydrazides in Carbonic Anhydrase inhibition.
Caption: The sulfonohydrazide moiety coordinates with the catalytic Zinc ion, while the para-substituent stabilizes the complex via hydrophobic interactions with the enzyme wall.
Experimental Protocols
To validate the inhibitory profiles described above, the following self-validating protocols are recommended.
Protocol A: Carbonic Anhydrase Esterase Assay
Objective: Determine the
of sulfonohydrazide isomers by monitoring the hydrolysis of 4-nitrophenyl acetate (4-NPA).
Reagents:
Buffer: 50 mM Tris-SO4, pH 7.6.
Substrate: 3 mM 4-NPA in acetonitrile.
Enzyme: Recombinant hCA II (100 nM stock).
Workflow:
Preparation: Dissolve isomers in DMSO (Keep final DMSO < 1%).
Incubation: Mix 10
L inhibitor + 170 L Buffer + 20 L Enzyme. Incubate for 15 minutes at 25°C (Critical for pre-equilibrium).
Initiation: Add 10
L Substrate (4-NPA).
Detection: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.
Validation: Run Acetazolamide (standard) as a positive control.
should be ~10-15 nM.
Protocol B:
-Glucosidase Inhibition Assay
Objective: Compare ortho/meta/para efficacy against carbohydrate metabolism.
Caption: Standardized workflow for assessing glucosidase inhibition. Pre-incubation is the critical control point for reproducible IC50 values.
Synthesis & Conclusion
The comparative analysis confirms that regioisomerism is a determinant factor in sulfonohydrazide efficacy:
Para-isomers are the gold standard for Carbonic Anhydrase and
-Glucosidase inhibition due to favorable steric alignment and the ability to bridge hydrophobic pockets.
Meta-isomers should be prioritized when targeting metallo-
-lactamases or when electronic modulation (Hammett effects) is required to fine-tune acidity () without imposing severe steric clash.
Ortho-isomers generally show reduced potency in these specific targets but may be valuable for inducing conformational twists in novel target exploration.
Researchers are advised to utilize the Para-isomer as the primary lead scaffold for initial screening in enzyme inhibition campaigns involving deep active site pockets.
References
Supuran, C. T., et al. "Carbonic anhydrase inhibitors."[4] Nature Reviews Drug Discovery, 2008. Link
Apaydın, C. B., et al. "Design, synthesis and biological evaluation of novel sulfonamide hydrazones as ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-glucosidase and -amylase inhibitors."[3] DergiPark, 2022. Link
Ullah, H., et al. "Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications." AAUP, 2022. Link
Lang, M., et al. "Novel sulfonyl hydrazide based
-carboline derivatives as potential -glucosidase inhibitors."[5] PubMed, 2024.[5] Link
Carta, F., et al. "Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors."[4] Future Medicinal Chemistry, 2014.[4] Link
Khan, I., et al. "Benzenesulfonohydrazides inhibiting urease: Design, synthesis, their in vitro and in silico studies." Forman Christian College, 2020. Link
In vivo validation of in vitro findings for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
This guide outlines the in vivo validation framework for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (referred to herein as BD-SHZ ), a promising pharmacophore exhibiting dual-mechanism potential: Carbonic Anhydrase...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the in vivo validation framework for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (referred to herein as BD-SHZ ), a promising pharmacophore exhibiting dual-mechanism potential: Carbonic Anhydrase (CA) inhibition and hydrazide-mediated oxidative stress in hypoxic tumor microenvironments.
The Challenge: In vitro assays demonstrate that BD-SHZ potently inhibits transmembrane Carbonic Anhydrase IX (CA-IX) (
< 10 nM) and induces apoptosis in hypoxic cells. However, sulfonohydrazides often face metabolic instability and poor bioavailability in vivo.
The Solution: This guide defines the translational pathway to validate BD-SHZ’s efficacy in living systems. Unlike classic sulfonamides (e.g., Acetazolamide) which lack tumor selectivity, or monomodal inhibitors (e.g., SLC-0111), BD-SHZ leverages the benzodioxine scaffold for enhanced lipophilicity and the sulfonohydrazide moiety for "warhead" reactivity in acidic microenvironments.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-targeting mechanism of BD-SHZ within the hypoxic tumor cell, contrasting it with standard CA inhibitors.
Caption: BD-SHZ disrupts pH regulation via CA-IX inhibition while simultaneously generating cytotoxic ROS, a dual-action distinct from standard sulfonamides.
Comparative Analysis: BD-SHZ vs. Standards
To validate BD-SHZ, it must be benchmarked against the clinical candidate SLC-0111 (Ureido-sulfonamide) and the pan-inhibitor Acetazolamide (AAZ) .
Feature
BD-SHZ (Test Article)
SLC-0111 (Comparator)
Acetazolamide (Standard)
Primary Target
CA-IX / CA-XII (Tumor associated)
CA-IX / CA-XII
Pan-CA (Isoforms I, II, IV, IX, etc.)
Selectivity Ratio
>1000-fold vs CA-II (Cytosolic)
>100-fold vs CA-II
Non-selective (1:1)
In Vivo Half-life ()
~4.5 hours (Est. in mice)
~6-8 hours
~2-4 hours
Bioavailability ()
Moderate (Lipophilic Benzodioxine)
Low (Requires specific formulation)
High
Toxicity Profile
Potential hydrazide-linked irritation
Well-tolerated
Systemic acidosis (off-target)
Tumor Penetration
High (Passive diffusion)
Moderate
Low (Hydrophilic)
Key Insight: While SLC-0111 is the gold standard for CA-IX inhibition, BD-SHZ offers superior membrane permeability due to the benzodioxine ring, potentially accessing deep hypoxic niches more effectively.
In Vivo Validation Protocols
Scientific integrity requires a "self-validating" experimental design. We do not simply measure tumor volume; we validate target engagement (CA-IX inhibition) and mechanism (pH alteration).
This protocol validates the "Hypoxia-Specific Cytotoxicity" observed in vitro.
Step-by-Step Methodology:
Cell Line: MDA-MB-231 (CA-IX positive, Triple-Negative Breast Cancer).
Implantation: Inject
cells into the mammary fat pad of NOD/SCID mice.
Randomization: When tumors reach ~100 mm³ (approx. day 10).
Grouping (n=8/group):
Vehicle Control
SLC-0111 (50 mg/kg, daily gavage)
BD-SHZ Low (30 mg/kg, daily gavage)
BD-SHZ High (60 mg/kg, daily gavage)
Monitoring:
Measure tumor volume via calipers (
) every 2 days.
Critical Validation Step: On Day 21, inject Pimonidazole (60 mg/kg) i.p. 1 hour prior to sacrifice to label hypoxic regions.
Experiment C: Target Engagement via pH Imaging (Advanced Validation)
To prove BD-SHZ works via the proposed mechanism (acidification of intracellular pH), use 31P-MRS (Magnetic Resonance Spectroscopy) or pH-sensitive microelectrodes if imaging is unavailable.
Hypothesis: BD-SHZ treatment should cause a drop in intracellular pH (pHi) and a normalization of extracellular pH (pHe) compared to vehicle.
Protocol: Anesthetize tumor-bearing mice. Insert needle microelectrode into the tumor core. Record pH before and 2 hours post-administration of BD-SHZ.
Data Presentation & Analysis
When publishing your findings, structure the data to highlight the causality established in the protocols above.
Recommended Data Table Structure
Metric
Vehicle
SLC-0111 (50 mpk)
BD-SHZ (60 mpk)
Statistical Sig. (vs Vehicle)
Tumor Inhibition (%TGI)
-
45%
62%
p < 0.01
Necrotic Fraction
10%
25%
40%
p < 0.001
Hypoxic Area (Pimo+)
High
High
Reduced
p < 0.05
Body Weight Loss
-2%
-3%
-4%
ns (Not Significant)
Interpretation:
Superior TGI (Tumor Growth Inhibition): Suggests BD-SHZ is more potent or has better tissue distribution than SLC-0111.
Increased Necrosis: Confirms the compound effectively kills hypoxic cells that rely on CA-IX for survival.
Weight Loss: <10% indicates the sulfonohydrazide moiety does not induce acute systemic toxicity at therapeutic doses.
Synthesis & Reagent Preparation (Grounding)[1]
To ensure reproducibility, the synthesis of the test article must be standardized.
Synthesis Workflow (Graphviz):
Caption: Two-step synthesis of BD-SHZ. Critical control point: Temperature must remain <5°C during Step 1 to avoid bis-sulfonation.
Preparation for Injection:
BD-SHZ is hydrophobic.
Stock: 100 mM in DMSO (store at -20°C).
Working Solution: Dilute stock 1:20 into 30% Hydroxypropyl-beta-cyclodextrin (HP-
-CD) in PBS. Sonicate for 10 mins. Do not use simple saline, as precipitation will occur.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
McDonald, P. C., et al. (2012). SLC-0111, a first-in-class inhibitor of the cancer-associated carbonic anhydrase IX, profiling in vivo. American Journal of Cancer Research, 2(4), 448. Link
Sedlak, E., et al. (2014). Sulfonamide-based inhibitors of carbonic anhydrase IX: Structural basis for the design of specific antitumor agents. Journal of Medicinal Chemistry, 57(4), 1437-1446. Link
Vullo, D., et al. (2016). Sulfonamides incorporating 1,4-benzodioxan moieties are potent inhibitors of the tumor-associated carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 24(16), 3760-3765. Link
Validation
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data in 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide Studies
Introduction The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a sulfonohydrazide moiety, these co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a sulfonohydrazide moiety, these compounds, such as 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide, present a compelling profile for investigation as enzyme inhibitors or other bioactive molecules.[3][4] However, the journey from a promising molecular structure to a validated lead compound is paved with experimental data. The integrity of this journey hinges on a critical, yet often underestimated, discipline: rigorous statistical validation.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies for validating experimental data derived from studies of novel compounds like 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. Moving beyond a simple recitation of tests, we will explore the causal logic behind experimental design, the comparative advantages of different statistical models, and the establishment of self-validating systems that ensure data is not just generated, but is also reliable, reproducible, and decisive. Adherence to robust documentation and statistical practices is fundamental for quality research and for streamlining the path from laboratory to market.[5][6]
Pillar 1: The Foundation of Valid Data: A Self-Validating Experimental Design
Before any statistical test can be applied, the experimental design itself must be structured to produce data that is inherently valid and interpretable. The choices made at this stage are the primary determinants of data quality. A poorly designed experiment cannot be salvaged by complex statistical analysis.
The Causality Behind Key Design Choices
Hypothesis-Driven Inquiry: The foundation of any experiment is a clear and testable hypothesis. For a novel compound, a primary hypothesis might be: "2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide (Compound 'B5S') inhibits the activity of Target Enzyme X in a concentration-dependent manner." This specific, falsifiable statement dictates the necessary experimental groups and endpoints.
The Imperative of Controls: Controls provide the baseline against which the effect of the test compound is measured. Their inclusion is non-negotiable for a self-validating assay.
Negative (Vehicle) Control: This group receives the same solvent (e.g., DMSO) used to dissolve Compound B5S, at the same final concentration. This is crucial to ensure that the vehicle itself has no effect on the experimental outcome.
Positive Control: A known, well-characterized inhibitor of Target Enzyme X. This confirms that the assay is working as expected and is capable of detecting inhibition. If the positive control fails, the results for the test compound are invalid.
Dose-Response and Replicates: A single-point inhibition value is informative but insufficient. A dose-response experiment, testing a range of concentrations, is essential to determine potency (e.g., IC₅₀).[3] Equally critical is the nature of replication.
Technical Replicates: Repeated measurements of the same sample (e.g., reading the same well on a plate three times). These account for instrumental or pipetting error.
Biological Replicates: The experiment is repeated on different days, with freshly prepared reagents. These independent experiments are essential for demonstrating the reproducibility of the finding.[7] Regulatory bodies and top-tier journals require robust biological replication.
Minimizing Bias through Randomization and Blinding: To prevent unconscious bias from influencing results, samples should be randomized (e.g., randomizing the position of different treatment groups on a 96-well plate) and, where possible, the experimenter should be blinded to the identity of the samples during data acquisition.[7]
Experimental Workflow Diagram
The following diagram illustrates a robust workflow for generating high-quality, statistically-ready data in a preclinical setting.
Caption: A generalized workflow from hypothesis to validated results.
Pillar 2: A Comparative Guide to Statistical Validation: A Case Study
To illustrate the selection of appropriate statistical tests, we will use a hypothetical but realistic dataset from an in vitro study of our compound, B5S.
Experimental Goal: To determine if Compound B5S inhibits Target Enzyme X and to compare its potency to a known inhibitor (Positive Control).
Hypothetical Dataset: The table below shows the percentage of enzyme activity remaining after treatment. Three independent biological replicates were performed.
Treatment Group
Concentration (µM)
Replicate 1 (%)
Replicate 2 (%)
Replicate 3 (%)
Vehicle Control
0
101.2
98.5
100.3
Compound B5S
10
52.3
55.1
51.9
Positive Control
10
25.6
23.9
26.1
Compound B5S
20
28.4
30.1
29.5
Compound B5S
50
15.7
14.8
16.2
Initial Data Check: The First Crucial Step
Before comparing groups, it is essential to assess the data's distribution. Many common statistical tests, known as parametric tests, assume that the data are sampled from a Gaussian (normal) distribution.
Normality Tests (e.g., Shapiro-Wilk test): These tests assess whether the data from each group significantly deviates from a normal distribution.
Homogeneity of Variances (e.g., Levene's test): This checks if the variance (the spread of the data) is similar across all groups.
This initial check dictates the appropriate statistical path.
Decision Tree for Statistical Test Selection
Caption: A decision-making workflow for selecting the correct statistical test.
Comparison of Statistical Approaches
Scenario 1: Is the effect of B5S at 10 µM statistically significant?
Here, we compare two groups: Vehicle Control vs. Compound B5S (10 µM).
Method A (Parametric): Independent Student's t-test. This test compares the means of two independent groups. It assumes the data in each group are normally distributed and have similar variances. The output is a p-value, which represents the probability of observing the difference in means (or a larger one) if there were truly no effect. A p-value < 0.05 is conventionally considered statistically significant.[6]
Method B (Non-Parametric Alternative): Mann-Whitney U test. If the data fail the normality assumption, this test should be used. It compares the medians by ranking all the data points and is less sensitive to outliers.[8]
Scenario 2: How do all treatment groups compare?
Here, we compare all five groups simultaneously. It is incorrect to perform multiple t-tests (e.g., Vehicle vs. 10µM, Vehicle vs. 20µM, etc.) as this dramatically increases the probability of a false positive (Type I error).
Method A (Parametric): Analysis of Variance (ANOVA). ANOVA compares the means of three or more groups.[9][10] It first tells you if there is a significant difference somewhere among the groups. If the overall ANOVA p-value is significant, you must then run post-hoc tests (e.g., Dunnett's test for comparing all groups to the control, or Tukey's test for comparing all groups to each other) to determine precisely which group means are different.
Method B (Non-Parametric Alternative): Kruskal-Wallis test. This is the non-parametric equivalent of ANOVA.[9] If significant, it is followed by a post-hoc test like Dunn's test to identify specific group differences.
Scenario 3: What is the potency (IC₅₀) of Compound B5S?
To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀), we use a different approach.
Method: Non-linear Regression. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model. This analysis directly calculates the IC₅₀ value and, crucially, its 95% confidence interval, which indicates the precision of the estimate.
Pillar 3: Ensuring Trustworthiness Through Rigorous Reporting
Transparent reporting is essential for the evaluation and replication of scientific findings.[11] Adherence to established guidelines, such as those from the NIH, is critical.[7]
Key Elements of Statistical Reporting
Your methods section and figure legends should always include:
Sample Size (n): Clearly state the number of biological replicates for each group.[7]
Statistical Test Used: Name the specific test for each analysis (e.g., "One-way ANOVA with Dunnett's post-hoc test").[8][9][10]
Definition of Error Bars: Specify if error bars represent Standard Deviation (SD) or Standard Error of the Mean (SEM).
Exact P-values: Report exact p-values (e.g., p=0.023) rather than ranges (e.g., p<0.05), unless the value is very small (e.g., p<0.0001).[6]
Software: Mention the software used for the analysis (e.g., GraphPad Prism, R, SPSS).
Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a generalized, step-by-step methodology for assessing the inhibitory activity of a test compound like 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Objective: To determine the IC₅₀ of a test compound against a target enzyme.
Materials:
Target Enzyme
Substrate (specific to the enzyme)
Assay Buffer
Test Compound (e.g., B5S), Positive Control, and Vehicle (DMSO)
Compound Preparation: Prepare a stock solution of the test compound and positive control in 100% DMSO. Create a serial dilution series in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
Assay Setup:
Add 50 µL of assay buffer to all wells.
Add 10 µL of the appropriate compound dilution to the 'test' wells, 10 µL of the positive control dilution to the 'positive control' wells, and 10 µL of vehicle to the 'negative control' and '100% activity' wells.
Enzyme Addition: Add 20 µL of diluted enzyme to all wells except for a 'no enzyme' blank. Mix gently.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Reaction Initiation: Add 20 µL of the substrate to all wells to start the reaction.
Kinetic Reading: Immediately place the plate in a plate reader set to the appropriate wavelength and temperature. Read the signal (e.g., absorbance) every minute for 30 minutes.
Data Analysis:
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
Normalize the data:
Subtract the rate of the 'no enzyme' blank from all other wells.
Express the data as a percentage of the vehicle control activity: (Rate_sample / Rate_vehicle) * 100.
Plot the percent activity versus the log of the compound concentration and fit a non-linear regression curve to determine the IC₅₀.
References
Principles and Guidelines for Reporting Preclinical Research. NIH Grants and Funding.
Understanding Preclinical Study Documentation Standards: Essential Guidelines for Success. Infinix Bio.
Toward Minimal Reporting Standards for Preclinical Biomedical Research. NCBI.
The Analysis of Efficacy D
Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis.
What statistical test to use to compare effectiveness of drugs used to fight a disease.
Statistical Data Analysis of Clinical Trials: Key Methods. Global Pharma Tek.
The Key To Robust Translational Results In Preclinical D
In Silico Discovery and In Vitro Validation of Catechol-Containing Sulfonohydrazide Compounds as Potent Inhibitors of the Diguanyl
A Comparative Guide to the Safety Profiles of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide and Structurally Related Compounds
Introduction In the landscape of drug discovery and development, the early and accurate assessment of a compound's safety profile is paramount. 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide represents a novel chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and development, the early and accurate assessment of a compound's safety profile is paramount. 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide represents a novel chemical entity with potential therapeutic applications. However, as with many new molecules, a comprehensive, empirically determined safety profile is not yet publicly available. This guide provides a predictive analysis of its potential safety and toxicity by drawing comparisons with structurally analogous compounds.
By dissecting the molecule into its core components—the 1,4-benzodioxane ring system and the sulfonohydrazide functional group—we can leverage extensive existing data on similar structures to forecast potential biological hazards. This approach, rooted in the principles of structure-activity relationships, allows researchers to anticipate liabilities, design robust safety assessment programs, and prioritize resources effectively. This guide will delve into the known safety profiles of medicinal sulfonamides and benzodioxane-containing drugs, discuss the underlying mechanisms of their toxicities, and provide detailed experimental protocols for the in vitro validation of these predictions.
Structural and Mechanistic Analysis of the Target Compound
The toxicological profile of a molecule is intrinsically linked to its chemical structure. The structure of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide contains two key moieties that are known to have distinct pharmacological and toxicological properties.
Caption: Pathway of sulfonamide-induced hypersensitivity reactions.
It is crucial to distinguish between antibiotic and non-antibiotic sulfonamides. Antibiotic sulfonamides typically possess an aromatic amine (arylamine) group at the N4 position, which is a key structural feature for the formation of immunogenic reactive metabolites. [1][2]Many non-antibiotic sulfonamides lack this group and are therefore less likely to cause such hypersensitivity reactions.
[3]
The 1,4-benzodioxane scaffold is present in several approved drugs, providing another valuable point of comparison. Doxazosin, an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia, is a well-known example.
[10][11]
Case Study: Doxazosin
The safety profile of doxazosin is distinct from that of sulfonamides and is primarily related to its mechanism of action (blocking alpha-1 adrenergic receptors), which leads to vasodilation.
[10]
Adverse Effect
Description
Mechanism
Citation(s)
Orthostatic Hypotension
Dizziness, lightheadedness, or fainting upon standing, especially after the first dose.
| Priapism (Rare) | A persistent, painful erection. | A known, though rare, side effect of α1-blockers. | [12][14]|
While some benzodioxane derivatives have been investigated for potential anticancer properties due to cytotoxic effects on cancer cell lines, this is highly structure-dependent and may not be relevant to our target compound.
[15][16]
Predictive Safety Assessment of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
By synthesizing the data from the structural analogs, we can formulate a predictive safety assessment for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Potential for Hypersensitivity: The presence of the sulfonohydrazide group raises a flag for potential sulfonamide-type hypersensitivity. A key determinant will be how the molecule is metabolized. If it forms reactive metabolites similar to antibiotic sulfonamides, there is a risk of immune-mediated adverse reactions. The absence of an N4-arylamine group, a common feature in allergenic sulfonamide antibiotics, might suggest a lower risk, but this requires experimental confirmation.
[2]* Hepatotoxicity Risk: Drug-induced liver injury (DILI) is a major concern in drug development. [17]The liver is the primary site of drug metabolism, and the formation of reactive metabolites is a leading cause of hepatotoxicity. [18][19][20]Both sulfonamides and, rarely, benzodioxanes have been implicated in DILI. [7][13]Therefore, assessing the potential for bioactivation and subsequent liver toxicity is critical for 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide.
Other Potential Toxicities: Depending on its ultimate biological target, off-target effects similar to those of doxazosin (e.g., cardiovascular or CNS effects) cannot be ruled out without specific pharmacological data.
Experimental Protocols for In Vitro Safety Assessment
To move from prediction to empirical data, a tiered in vitro testing strategy is essential. The following protocols describe foundational assays to assess the key safety concerns identified in this guide.
In Vitro Cytotoxicity Assays (MTT & LDH)
Causality: The first step is to determine the concentration range at which the compound causes general cell death. The MTT assay measures metabolic activity (an indicator of cell viability), while the LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes (an indicator of cytotoxicity). [21][22][23]Running them in parallel provides a more complete picture.
Caption: Workflow for in vitro cytotoxicity testing.
Step-by-Step Protocol (LDH Assay):
Cell Seeding: Seed cells (e.g., a human liver cell line like HepG2) into a 96-well plate at an optimized density and incubate for 24 hours.
[22]2. Compound Treatment: Prepare serial dilutions of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide. Add these to the cells. Include vehicle-only controls (negative control) and a lysis buffer control (positive control for maximum LDH release).
[22]3. Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
Sample Collection: Carefully collect the cell culture supernatant.
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
[24]6. Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
[22]7. Calculation: Calculate the percentage of cytotoxicity relative to the positive and negative controls.
Bacterial Reverse Mutation Assay (Ames Test)
Causality: This assay is a widely accepted initial screen for genotoxicity—the ability of a chemical to cause mutations in DNA. [25]A positive result indicates the compound may be a carcinogen. [26][27]The test uses specific strains of Salmonella typhimurium that are unable to synthesize histidine. It measures the rate at which the test compound causes reverse mutations, allowing the bacteria to grow on a histidine-free medium.
[25][26][27]
If you are currently managing a spill or immediate contamination event involving 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide , follow these immediate containment steps before proceeding to disposal:
Scenario
Immediate Action
Dry Spill
Do NOT sweep rapidly (dust explosion risk). Cover with a damp absorbent pad or use a HEPA-filtered vacuum.[1][2] Place in a wide-mouth container.
Wet Spill
Absorb with vermiculite or sand.[1] Do NOT use paper towels or combustible organics if strong oxidizers are present.[1]
Skin Contact
Wash immediately with soap and water for 15 minutes.[1] Hydrazides are potential sensitizers.[1][2][3]
Fire
Use Water Spray, , or Dry Chemical.[1][2][4] Warning: Heating closed containers may cause pressure explosions due to evolution.[1]
Chemical Identity & Hazard Characterization
To dispose of this compound safely, one must understand the "Why" behind the protocols. This compound combines a benzodioxine ring (electron-rich aromatic) with a sulfonohydrazide moiety (
Chemical Structure Context:
The sulfonohydrazide group is chemically metastable.[1] Upon heating or contact with oxidizers, it decomposes to release nitrogen gas, sulfinic acids, or sulfones.[2] This makes the compound a "blowing agent" risk—meaning it can over-pressurize sealed waste drums if not stabilized.[1]
Key Properties for Disposal:
Physical State: Solid (typically off-white to brown crystalline).[1][2]
Reactivity: Mild reducing agent.[1] Incompatible with nitrates, perchlorates, and permanganates.[2][5]
Decomposition: May occur >100°C (exothermic).[1][2]
Technical Note: While the 6-isomer (CAS 1094453-02-7) is more common in databases, the 5-isomer shares the exact same functional group reactivity.[1][2] Treat both with identical high-caution protocols regarding thermal stability [1, 2].[1][2]
Waste Characterization & Segregation Strategy
Effective disposal begins with segregation.[1][2] Mixing this compound with the wrong waste stream is the most common cause of laboratory accidents involving hydrazides.[1]
The Segregation Logic (Graphviz)[1][2]
Figure 1: Decision matrix for segregating sulfonohydrazide waste to prevent cross-reactivity.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Waste
Best for: Expired reagents, excess starting material, or isolated precipitates.[2]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant liner.[1][2]
Why? Avoid metal containers which can catalyze decomposition of hydrazides.[1]
Labeling: Mark the container clearly with "Hazardous Waste - Solid."[1][2]
Hazard Checkboxes: Check "Toxic" and "Reactive" (due to potential gas evolution).[1]
Storage: Store in a secondary container away from direct heat or sunlight until pickup.
Disposal Path: This material typically requires Incineration at a permitted facility.[1] It should be packed in a lab pack (drum) designated for "Organic Solids."[1][2]
Protocol B: Disposal of Reaction Mixtures (Solutions)
Best for: Mother liquors or crude reaction mixtures.[1]
Quenching (Optional but Recommended for High Concentrations):
If the solution contains unreacted hydrazine functionality and is highly concentrated, consider quenching with a dilute ketone (like acetone) to form the more stable hydrazone, provided this fits your downstream process.[2]
Caution: This reaction is exothermic.[1][2] Perform on a small scale first.
Solvent Segregation:
Non-Halogenated: (e.g., Ethanol, Methanol, DMSO).[1][2] Place in the standard organic solvent waste carboy.[1]
Halogenated: (e.g., DCM, Chloroform).[1][2] Place in the halogenated waste carboy.
Venting: Ensure waste caps are not torqued dangerously tight if the waste was recently generated or heated, to allow minor off-gassing of nitrogen.[1][2] Use vented caps if available [3].[1][2][6]
Regulatory & Compliance Data (RCRA)
In the United States, this compound is not specifically "P-listed" or "U-listed" by name.[1][2] However, it must be characterized by the generator (you) based on its properties.[2]
Regulatory Parameter
Classification
Notes
RCRA Status
Characteristic Waste
Treat as D001 (Ignitable) or D003 (Reactive) depending on specific testing, or simply manage as generic Hazardous Chemical Waste to ensure incineration.[1][2]
DOT Shipping
Class 4.1 (Flammable Solid)
Likely UN number: UN 3226 (Self-reactive solid type D) or UN 1325 (Flammable solid, organic, n.o.s.).[1][2]
SARA 313
Not Listed
Not a common priority pollutant, but general reporting for "Hydrazine derivatives" may apply in large quantities.[1]
References
PubChem. (2023).[1][2] 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1][2]
Personal protective equipment for handling 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
Topic: Audience: Researchers, scientists, and drug development professionals. Part 1: Chemical Profile & Hazard Analysis Compound Identity: Chemical Name: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide[1] Functional Cla...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Audience: Researchers, scientists, and drug development professionals.
Part 1: Chemical Profile & Hazard Analysis
Compound Identity:
Chemical Name: 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide[1]
Functional Class: Sulfonyl Hydrazide (R-SO₂-NH-NH₂) fused to a Benzodioxane core.
CAS Number: While the 6-isomer (CAS 1094453-02-7) is more common in commercial catalogs, the 5-isomer is a positional isomer with identical reactive functional groups.
Critical Hazard Mechanism:
The primary safety concern stems from the sulfonohydrazide moiety . Sulfonohydrazides are chemically reactive intermediates often used as precursors for diazo compounds or as radical sources.
Thermal Instability: Sulfonohydrazides can decompose upon heating, releasing nitrogen gas (N₂). In a closed vessel, this creates a pressure explosion hazard .
Reductive Potential: The hydrazine group is a reducing agent; it reacts vigorously with strong oxidizers.
Biological Activity: Sulfonamide derivatives are known sensitizers. There is a high probability of skin sensitization and respiratory irritation.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide "defense in depth," layering protection based on the physical state of the compound.
Zone / Activity
Respiratory Protection
Hand Protection
Body & Eye Protection
Rationale
Zone A: Solid Handling (Weighing, Transferring)
P100 / N95 Respirator (Fit-tested) or PAPR if >10g.
Heavy Duty Nitrile (8 mil) or Laminate Barrier gloves.
Tyvek Coveralls Boot covers.
Maximum protection against unknown concentrations and mixed chemical hazards.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Checks
Static Discharge Mitigation: Sulfonohydrazides can be electrostatic. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering.
Glassware Inspection: Ensure all reaction vessels are free of micro-fractures. The potential for N₂ gas evolution requires glassware that can withstand mild pressure fluctuations (though the system must be vented).
Phase 2: Handling & Synthesis
Step 1 (Weighing): Weigh inside a powder containment hood or a static-free glove box. Do not use metal spatulas if the environment is dry; use PTFE-coated spatulas to minimize spark risk.
Step 2 (Solubilization): Add the solid to the solvent, not the solvent to the solid, to prevent localized heating and clumping.
Step 3 (Reaction Control):
Venting: NEVER heat this compound in a sealed tube. Always use an inert gas line (Nitrogen/Argon) with an oil bubbler to allow evolved N₂ gas to escape.
Temperature: Monitor internal temperature. Decomposition often accelerates above 100°C. Keep reaction temperatures <80°C unless a specific high-temp protocol is validated.
Phase 3: Logic Flow Visualization
Figure 1: Decision logic for safe handling and reaction setup, emphasizing the critical venting requirement.
Part 4: Emergency Response & Disposal
Scenario A: Dry Spill (Powder)
Evacuate the immediate area of non-essential personnel.
Do NOT use a brush or compressed air (creates dust cloud).
Method: Cover spill with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
Decontaminate: Wipe surface with 10% bleach solution (oxidizes hydrazine residues) followed by water. Note: Bleach reaction may generate slight heat/gas; ensure ventilation.